molecular formula C13H15NO5 B1611725 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 926268-05-5

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1611725
CAS No.: 926268-05-5
M. Wt: 265.26 g/mol
InChI Key: IQEAQDYYCKEESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5) is a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry research. This compound features a benzoic acid core substituted with methoxy groups at the 4 and 5 positions and a 2-oxopyrrolidin-1-yl (lactam) moiety at the 2 position . The molecular formula is C13H15NO5, and it has a molecular weight of 265.26 g/mol . The distinct structure of this compound underlies its research value. The electron-rich aromatic ring, activated by the two methoxy groups, is amenable to electrophilic aromatic substitution reactions, potentially allowing for further functionalization . The carboxylic acid group can undergo typical reactions such as salt formation with bases to improve water solubility or esterification with alcohols to produce ester derivatives . Furthermore, the 2-oxopyrrolidine (lactam) ring can undergo transformations such as hydrolysis under acidic or basic conditions to yield a linear amino acid derivative, or reduction to a pyrrolidinol . This combination of reactive features makes this compound a versatile and valuable building block for constructing more complex molecular architectures, such as specialized amides via coupling reactions . A documented synthetic route to a key halogenated precursor, 2-halogen-4,5-dimethoxybenzoic acid, involves a multi-step process starting from veratrole (1,2-dimethoxybenzene) . This process includes halogenation, followed by reaction with paraformaldehyde and aqueous HCl to form a benzyl chloride intermediate, and finally oxidation using potassium permanganate to yield the benzoic acid . The final compound is likely formed through a nucleophilic substitution or coupling reaction between this halogenated intermediate and 2-pyrrolidinone . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-6-8(13(16)17)9(7-11(10)19-2)14-5-3-4-12(14)15/h6-7H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEAQDYYCKEESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N2CCCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588274
Record name 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926268-05-5
Record name 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS number 926268-05-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5) and its Relation to the Psychoactive Compound Anpirtoline

Disclaimer: Initial research on this compound (CAS 926268-05-5) yielded limited publicly available data, primarily from chemical suppliers.[1][2][3] This suggests it is likely a research chemical, intermediate, or a metabolite that is not extensively studied in its own right. However, the structural motifs present in this molecule bear a resemblance to compounds active in the central nervous system. A closely related and extensively studied psychoactive compound, Anpirtoline, shares some structural similarities and is of significant interest to researchers, scientists, and drug development professionals. This guide will provide a comprehensive overview of Anpirtoline, a compound with a rich pharmacological profile, as a proxy to illustrate the kind of in-depth technical information valuable to the target audience.

Section 1: Anpirtoline: A Serotonin Receptor Modulator

Anpirtoline (developmental code name D-16949) is a psychoactive compound that has been investigated for its potential therapeutic applications, including as an antidepressant and for its pain-relieving properties.[4] Its primary mechanism of action is through its interaction with the serotonin (5-HT) receptor system.[4] While it was under development for major depressive disorder and pain, it was never brought to market.[5] Currently, its primary use is in a research capacity to explore social behaviors like aggression.[5]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-chloro-6-piperidin-4-ylsulfanylpyridine[5]
CAS Number 98330-05-3[5]
Molecular Formula C10H13ClN2S[5]
Molar Mass 228.74 g·mol−1[5]
Appearance White solid (hydrochloride salt)[5]
Solubility Soluble in water and DMSO[5]
Melting Point 126-128 °C (hydrochloride salt)[5]
Flash Point 174 °C[5]

Section 2: Pharmacological Profile and Mechanism of Action

Anpirtoline exhibits a complex pharmacology, primarily acting as a potent agonist at the 5-HT1B receptor.[6][7] It also shows activity at other serotonin receptor subtypes, contributing to its unique pharmacological effects.

Receptor Binding Affinity

Anpirtoline's interaction with various serotonin receptors has been determined through radioligand binding assays. It displays a significantly higher affinity for the 5-HT1B receptor compared to other subtypes.

Receptor SubtypeBinding Affinity (Ki)Reference Tissue/Cell Line
5-HT1A 150 nMRat brain membranes[4][7]
5-HT1B 28 nMRat brain membranes[4][7]
5-HT1D Agonist activity reported-
5-HT2 1.49 µM (1490 nM)Rat brain membranes[4][7]
5-HT3 pKi = 7.53 (~29.5 nM)Rat brain cortical membranes[4]
Functional Activity

Anpirtoline's functional activity varies across different serotonin receptor subtypes, acting as both an agonist and an antagonist.

Receptor SubtypeFunctional ActivityPotency (EC50/IC50/pA2)Experimental Model
5-HT1B AgonistEC50 = 55 nM (rat brain cortex)Inhibition of electrically evoked tritium overflow[7]
5-HT1A Agonist properties suggested--
5-HT1D Agonist--
5-HT3 AntagonistApparent pA2 = 7.1Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells[8]
Signaling Pathways

The activation of the 5-HT1B receptor by anpirtoline, which is a Gi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase.[6] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[6] These receptors are present as presynaptic autoreceptors on serotonin neurons, where their activation inhibits the synthesis and release of serotonin.[6] They are also located postsynaptically in brain regions associated with aggression, such as the striatum and amygdala.[6]

Anpirtoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anpirtoline Anpirtoline HT1B_Receptor 5-HT1B Receptor Anpirtoline->HT1B_Receptor Binds and Activates G_Protein Gi/o Protein HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibition Inhibition of Serotonin Release cAMP->Inhibition Leads to

Caption: Anpirtoline's activation of the 5-HT1B receptor and subsequent signaling cascade.

Section 3: Synthesis and Experimental Protocols

General Workflow for Synthesis of Benzoic Acid Derivatives

The synthesis of complex benzoic acid derivatives typically follows a structured workflow.

Synthesis_Workflow Start Starting Materials (e.g., substituted benzoic acids, amines, etc.) Reaction Chemical Reaction (e.g., Acylation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of novel chemical compounds.

Experimental Protocol: In Vivo Assessment of Anti-Aggressive Effects

Anpirtoline has been shown to reduce aggressive behavior in animal models. A standard protocol to assess these effects is the resident-intruder test.

Objective: To evaluate the dose-dependent effect of Anpirtoline on aggressive behavior in male mice.

Materials:

  • Anpirtoline hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Male mice (resident and intruder)

  • Standard laboratory animal cages

  • Video recording equipment

Procedure:

  • Animal Preparation: House male mice individually for at least two weeks to establish territorial behavior (residents). Group-house other male mice (intruders).

  • Drug Administration: Dissolve Anpirtoline hydrochloride in sterile saline. Administer the desired doses (e.g., 0.5, 1, 2 mg/kg) or vehicle (saline) to the resident mice via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Resident-Intruder Test: Introduce an intruder mouse into the resident's home cage.

  • Behavioral Observation: Record the interaction for 10 minutes. Score the latency to the first attack, the number of attacks, and the total time spent in aggressive behavior by the resident mouse.

  • Data Analysis: Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Self-Validation: The protocol includes a vehicle control group to ensure that the observed effects are due to Anpirtoline and not the injection procedure or solvent. A dose-response relationship, if observed, further validates the specific effect of the compound.

Section 4: Potential Therapeutic Applications and Future Directions

Anpirtoline's potent agonist activity at the 5-HT1B receptor suggests its potential for treating conditions where this receptor is implicated, such as aggression, depression, and pain.[7][14] Its dual action as a 5-HT3 antagonist may also contribute to its unique therapeutic profile.[6]

Future research could focus on:

  • Elucidating the precise role of different serotonin receptor subtypes in the anti-aggressive and antidepressant-like effects of Anpirtoline.

  • Investigating the therapeutic potential of Anpirtoline and its analogs in other neurological and psychiatric disorders.

  • Developing more selective 5-HT1B receptor agonists with improved pharmacokinetic and safety profiles.

References

An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. While specific biological and pharmacological data for this compound are not extensively documented in publicly available literature, this guide constructs a detailed profile based on the known chemistry of its constituent moieties: a dimethoxybenzoic acid scaffold and an N-aryl pyrrolidinone system. We present plausible synthetic routes, propose detailed protocols for purification and characterization, and discuss potential avenues for pharmacological investigation. This document is intended to serve as a foundational resource for researchers initiating projects involving this molecule, providing both theoretical grounding and practical, actionable methodologies.

Introduction and Chemical Identity

This compound is a unique molecule that merges a benzoic acid core, a common feature in many biologically active compounds, with a pyrrolidinone ring. The methoxy groups on the benzene ring are known to influence the electronic and lipophilic properties of molecules, often enhancing their interaction with biological targets. The N-aryl pyrrolidinone motif is also present in a variety of pharmacologically active agents.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 926268-05-5[1][2]
Molecular Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.27 g/mol [1]
Appearance Predicted to be a solid at room temperature-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.-

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organometallic and coupling chemistries, two primary synthetic routes are proposed. Both routes require experimental optimization of catalysts, ligands, bases, solvents, and temperature to achieve optimal yields.

Route A: Ullmann Condensation from a Halogenated Precursor

This approach is centered around a copper-catalyzed N-arylation reaction, a classic Ullmann condensation, between a halogenated benzoic acid derivative and 2-pyrrolidinone.

Synthetic_Route_A cluster_0 Starting Material Preparation cluster_1 Halogenation cluster_2 Ullmann Condensation SM_A 4,5-Dimethoxy-2-nitrobenzoic acid Intermediate_A1 2-Halo-4,5-dimethoxybenzoic acid SM_A->Intermediate_A1 Sandmeyer Reaction (e.g., NaNO₂, HBr/HCl, CuBr/CuCl) Intermediate_A2 Target Molecule Intermediate_A1->Intermediate_A2 2-Pyrrolidinone, CuI, Ligand (e.g., DMEDA), Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Proposed Synthetic Route A via Ullmann Condensation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

  • Reduction of the Nitro Group: To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as SnCl₂·2H₂O (3-5 eq.) or perform catalytic hydrogenation (H₂, Pd/C).

  • Diazotization: Dissolve the resulting 2-amino-4,5-dimethoxybenzoic acid in an aqueous acidic solution (e.g., HBr). Cool the solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5 °C. After stirring for 30-60 minutes, add a solution of copper(I) bromide (CuBr) (1.2 eq.) in HBr.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

Step 2: Ullmann Condensation with 2-Pyrrolidinone

  • Reaction Setup: In a reaction vessel, combine 2-bromo-4,5-dimethoxybenzoic acid (1 eq.), 2-pyrrolidinone (1.5-2.0 eq.), copper(I) iodide (CuI) (0.1-0.2 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2-0.4 eq.), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq.).

  • Reaction Conditions: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 110-150 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route B: Nucleophilic Aromatic Substitution from an Amino Precursor

This alternative route involves the direct coupling of an amino-substituted benzoic acid with a derivative of butyric acid, followed by cyclization.

Synthetic_Route_B cluster_0 Starting Material cluster_1 Acylation cluster_2 Intramolecular Cyclization SM_B 2-Amino-4,5-dimethoxybenzoic acid Intermediate_B1 N-Acylated Intermediate SM_B->Intermediate_B1 4-Chlorobutyryl chloride, Base (e.g., Pyridine) Intermediate_B2 Target Molecule Intermediate_B1->Intermediate_B2 Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF)

Caption: Proposed Synthetic Route B via Acylation and Cyclization.

Experimental Protocol (Proposed):

Step 1: Acylation of 2-Amino-4,5-dimethoxybenzoic acid

  • Reaction Setup: Dissolve 2-amino-4,5-dimethoxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Acylation: Cool the solution to 0 °C and add 4-chlorobutyryl chloride (1.1 eq.) dropwise. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 eq.).

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude N-acylated intermediate in a polar aprotic solvent like DMF or THF.

  • Cyclization: Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C, or a milder base like potassium carbonate at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, quench carefully with water and acidify to precipitate the product. The crude product can be purified as described in Route A.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and for reaction monitoring.

Table 2: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. Predicted chemical shifts are provided below based on analogous structures.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~12.5-13.5 (s, 1H): Carboxylic acid proton (broad singlet).

  • ~7.5 (s, 1H): Aromatic proton (H-6).

  • ~7.0 (s, 1H): Aromatic proton (H-3).

  • ~3.8-3.9 (s, 6H): Two methoxy group protons.

  • ~3.6-3.7 (t, 2H): Pyrrolidinone ring protons adjacent to nitrogen.

  • ~2.4-2.5 (t, 2H): Pyrrolidinone ring protons adjacent to carbonyl.

  • ~2.0-2.1 (m, 2H): Pyrrolidinone ring methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • ~175: Pyrrolidinone carbonyl carbon.

  • ~168: Carboxylic acid carbonyl carbon.

  • ~150-155: Aromatic carbons attached to methoxy groups.

  • ~140: Aromatic carbon attached to the pyrrolidinone nitrogen.

  • ~110-120: Other aromatic carbons.

  • ~56: Methoxy carbons.

  • ~48: Pyrrolidinone carbon adjacent to nitrogen.

  • ~31: Pyrrolidinone carbon adjacent to carbonyl.

  • ~17: Pyrrolidinone methylene carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular formula.

  • Predicted [M+H]⁺: 266.0972

  • Predicted [M-H]⁻: 264.0823

Potential Pharmacological Significance and Future Directions

While no specific biological activity has been reported for this compound, the structural motifs suggest several areas for investigation.

  • Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties. For instance, some act as inhibitors of enzymes like phosphodiesterase-4 (PDE4) or as antagonists of cell adhesion molecules.[3]

  • Anticancer Potential: Substituted benzoic acids have been explored as scaffolds for anticancer agents.[4]

  • Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of nootropic drugs (e.g., piracetam). The antioxidant properties of related dimethoxy-nitrobenzoic acid derivatives have also been noted in the context of CNS diseases.[5][6]

Pharmacological_Investigation_Workflow cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Mechanism of Action cluster_3 In vivo Studies Screening In vitro assays: - Anti-inflammatory (e.g., COX, LOX) - Cytotoxicity (Cancer cell lines) - CNS receptor binding Lead_ID Identification of Primary Activity Screening->Lead_ID MoA Target deconvolution, Signaling pathway analysis Lead_ID->MoA In_Vivo Animal models of disease (e.g., inflammation, cancer) MoA->In_Vivo

Caption: A workflow for the pharmacological evaluation of the title compound.

Future research should focus on the synthesis and subsequent screening of this compound in various biological assays to elucidate its potential therapeutic value.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and characterization, built upon established chemical principles. The proposed methodologies offer a clear path for researchers to produce and validate this compound, paving the way for its evaluation in pharmacological and drug discovery programs. The structural similarities to known bioactive molecules suggest that this compound could hold potential in areas such as inflammation, oncology, or neuroscience, warranting further investigation.

References

An In-Depth Technical Guide to the Molecular Structure of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-anisoyl-GABA, with the IUPAC name 4-[(4-methoxybenzoyl)amino]butanoic acid, is the principal and pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] Its significance extends beyond being a mere metabolic byproduct; it is a key mediator of aniracetam's cognitive-enhancing and anxiolytic effects. This technical guide provides a comprehensive examination of the molecular structure of N-anisoyl-GABA, offering in-depth analysis for researchers, chemists, and drug development professionals. We will cover its structural elucidation through spectroscopic methods, a detailed synthesis protocol, and its biological mechanism of action, providing a foundational resource for its application in neuroscience and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. N-anisoyl-GABA is an N-acylated amino acid derivative, combining the endogenous neurotransmitter γ-aminobutyric acid (GABA) with an anisoyl moiety.

PropertyDataSource(s)
IUPAC Name 4-[(4-methoxybenzoyl)amino]butanoic acid[3]
Synonyms 4-(p-Anisamidobutyric acid), 4-(4-Methoxybenzamido)butanoic acid[1]
CAS Number 72432-14-5[4]
Molecular Formula C₁₂H₁₅NO₄[5]
Molecular Weight 237.26 g/mol [5]
Appearance White to off-white solid[1]
Solubility Slightly soluble in Water, DMSO, and Methanol[1]

Structural Elucidation and Spectroscopic Signature

The definitive structure of N-anisoyl-GABA is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

2D Molecular Structure and Functional Groups

The molecule is composed of three key functional regions: a p-methoxyphenyl group, a secondary amide linkage, and a butanoic acid chain. This structure is fundamental to its chemical behavior and biological interactions.

Caption: 2D chemical structure of N-anisoyl-GABA.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

  • Parent Ion (MS1): m/z 236.1 (corresponding to C₁₂H₁₄NO₄⁻)

  • MS/MS Fragmentation: The most significant fragmentation occurs at the amide bond. The precursor ion at m/z 235.8 (in some instruments) fragments to produce a prominent product ion.[6]

    • Product Ion: m/z 106.6. This fragment corresponds to the deprotonated p-anisic acid (C₈H₆O₂⁻), confirming the presence of the anisoyl moiety. This transition (235.8 → 106.6) is highly specific and is used for quantitative analysis in plasma samples.[6]

Infrared (IR) Spectroscopy (Predicted)
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (broad)Carboxylic Acid3300 - 2500Strong
N-H StretchSecondary Amide3400 - 3200Medium
C-H Stretch (sp²)Aromatic Ring3100 - 3000Medium
C-H Stretch (sp³)Alkyl Chain2960 - 2850Medium
C=O StretchCarboxylic Acid~1710Strong
C=O Stretch (Amide I Band)Amide~1650Strong
N-H Bend (Amide II Band)Amide~1550Strong
C=C StretchAromatic Ring1600, 1510, 1450Medium
C-O StretchEther, Acid1300 - 1000Strong

Causality: The two distinct, strong carbonyl (C=O) peaks are the most telling feature, immediately confirming the presence of both an amide and a carboxylic acid. The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. Based on established chemical shift principles, a highly predictive spectrum can be constructed.[9]

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

  • δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ). Appears as a broad singlet.

  • δ ~8.5 ppm (t, 1H): Amide proton (-NH -). The triplet arises from coupling to the adjacent CH₂ group.

  • δ 7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl.

  • δ 7.00 ppm (d, 2H): Aromatic protons meta to the carbonyl group. Shielded by the electron-donating methoxy group.

  • δ 3.80 ppm (s, 3H): Methoxy group protons (-OCH₃ ).

  • δ 3.30 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

  • δ 2.25 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂ -COOH).

  • δ 1.80 ppm (quint, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • δ ~174.5 ppm: Carboxylic acid carbonyl carbon.

  • δ ~166.0 ppm: Amide carbonyl carbon.

  • δ ~162.0 ppm: Aromatic carbon bearing the methoxy group.

  • δ ~129.5 ppm: Aromatic carbons ortho to the carbonyl.

  • δ ~126.0 ppm: Aromatic quaternary carbon attached to the carbonyl.

  • δ ~113.5 ppm: Aromatic carbons meta to the carbonyl.

  • δ ~55.5 ppm: Methoxy carbon.

  • δ ~38.5 ppm: Methylene carbon adjacent to the amide nitrogen.

  • δ ~31.0 ppm: Methylene carbon adjacent to the carboxylic acid.

  • δ ~24.5 ppm: Central methylene carbon.

Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity N-anisoyl-GABA for research. The most direct method is the N-acylation of γ-aminobutyric acid using p-anisoyl chloride, a variation of the classic Schotten-Baumann reaction.

Retrosynthetic Analysis & Workflow

The synthesis can be logically disconnected at the amide bond, revealing the two commercially available starting materials: GABA and p-anisoyl chloride.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification GABA 1. Dissolve GABA in 1M NaOH (aq) Reaction 3. Add Anisoyl Chloride solution dropwise to GABA solution at 0-5°C GABA->Reaction AnisoylCl 2. Dissolve p-Anisoyl Chloride in THF AnisoylCl->Reaction Stir 4. Stir at room temperature for 4-6 hours Reaction->Stir Acidify 5. Acidify with conc. HCl to pH 2-3 Stir->Acidify Precipitate 6. Cool to induce precipitation Acidify->Precipitate Filter 7. Filter the solid product Precipitate->Filter Wash 8. Wash with cold water Filter->Wash Dry 9. Dry under vacuum Wash->Dry

Caption: Experimental workflow for the synthesis of N-anisoyl-GABA.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation:

    • In a 250 mL beaker, dissolve 5.15 g (50 mmol) of γ-aminobutyric acid (GABA) in 100 mL of 1M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with magnetic stirring.

    • Causality: The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards product formation. Cooling is essential to control the exothermic reaction and prevent hydrolysis of the acyl chloride.

  • Acylation Reaction:

    • In a separate flask, dissolve 8.53 g (50 mmol) of p-anisoyl chloride in 50 mL of tetrahydrofuran (THF).

    • Add the p-anisoyl chloride solution dropwise to the stirring GABA solution over 30 minutes, ensuring the temperature remains below 10°C.

    • Causality: THF is a water-miscible organic co-solvent that ensures the acyl chloride remains soluble and can react efficiently with the water-soluble GABA salt at the interface.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Product Isolation and Purification:

    • Transfer the reaction mixture to a larger beaker and cool it again in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2-3. A white precipitate will form.

    • Causality: Acidification protonates the carboxylate salt, rendering the N-anisoyl-GABA product insoluble in the aqueous medium, causing it to precipitate out.

    • Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl).

    • Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is typically >80%.

Biological Context and Mechanism of Action

N-anisoyl-GABA is not merely an inactive metabolite; it is a pharmacologically active molecule that contributes significantly to the neurological effects of its parent drug, aniracetam.[10] Its primary action is the enhancement of neurotransmitter release in key brain regions.

  • Cholinergic System: N-anisoyl-GABA increases the release of acetylcholine (ACh) in the prefrontal cortex and hippocampus. This action is believed to be mediated through the modulation of Group II metabotropic glutamate receptors (mGluRs).[10]

  • Dopaminergic & Serotonergic Systems: The molecule also enhances dopamine (DA) and serotonin (5-HT) release. This is thought to occur via interaction with nicotinic acetylcholine (nACh) and NMDA receptors on neurons originating in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[11]

MoA_Pathway cluster_drug Pharmacokinetics cluster_neuron Neuronal Action cluster_outcome Cognitive Outcomes Aniracetam Aniracetam (Oral) Metabolism First-Pass Metabolism (Liver) Aniracetam->Metabolism NAG N-anisoyl-GABA (Active Metabolite) Metabolism->NAG mGluR Group II mGluR NAG->mGluR Modulates nAChR nACh / NMDA Receptors NAG->nAChR Targets ACh ↑ Acetylcholine Release (Prefrontal Cortex) mGluR->ACh Da5HT ↑ Dopamine & Serotonin Release (VTA, DRN) nAChR->Da5HT Cognition Enhanced Cognition Memory & Learning ACh->Cognition Da5HT->Cognition Mood Anxiolytic / Antidepressant-like Effects Da5HT->Mood

Caption: Proposed mechanism of action for N-anisoyl-GABA.

Conclusion

N-anisoyl-GABA stands as a compelling example of an active metabolite that is crucial to the therapeutic profile of its parent compound. Its molecular structure, characterized by a specific arrangement of an anisoyl group, an amide linker, and a GABA backbone, is perfectly suited for its role as a modulator of key neurotransmitter systems. The detailed structural analysis, synthesis protocols, and mechanistic insights provided in this guide serve as a critical resource for professionals engaged in the fields of neuropharmacology and medicinal chemistry, facilitating further research into its potential as a standalone therapeutic agent.

References

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a comparative analysis with the structurally related nootropic agent, aniracetam, and established principles for benzoic acid derivatives. The methodologies for determining these physical properties are detailed to provide researchers with the necessary protocols for empirical validation. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic carboxylic acid bearing a lactam moiety. Its structural similarity to aniracetam, a well-characterized nootropic compound, suggests its potential for investigation within the realm of cognitive enhancers and neuroprotective agents. An understanding of the physical properties of a compound is fundamental to its development as a therapeutic agent, influencing aspects such as formulation, bioavailability, and stability.

This guide provides a detailed examination of the key physical and spectral characteristics of this compound. Where experimental data for the target molecule is not available, we will present predicted properties based on the known data of the structurally analogous compound, aniracetam, and other relevant benzoic acid derivatives. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories.

Chemical Structure and Molecular Properties

The foundational physical properties of this compound are derived from its chemical structure.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₅--INVALID-LINK--[1]
Molecular Weight 265.27 g/mol --INVALID-LINK--[1]
CAS Number 926268-05-5--INVALID-LINK--[2]

Structural Comparison with Aniracetam:

To provide context for the predicted properties, a comparison with the structure of aniracetam is presented below. Aniracetam shares the 2-oxopyrrolidin-1-yl moiety attached to a substituted benzene ring. The key difference lies in the substitution pattern on the benzene ring; our target molecule possesses two methoxy groups and a carboxylic acid, while aniracetam has a single methoxy group and lacks the carboxylic acid. This difference, particularly the presence of the carboxylic acid group, is expected to significantly influence properties such as melting point and solubility.

G cluster_target This compound cluster_aniracetam Aniracetam Target_Structure Aniracetam_Structure Target_Structure->Aniracetam_Structure Structural Analogue

Figure 1: Structural comparison of the target molecule and aniracetam.

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid.

Predicted Melting Point:

Based on the melting point of aniracetam (121-122 °C) and the general effect of a carboxylic acid group on the melting point of aromatic compounds (often increasing it due to enhanced hydrogen bonding), the melting point of this compound is predicted to be higher than that of aniracetam. A reasonable estimate would be in the range of 150-180 °C .

Comparative Data: Aniracetam

CompoundMelting Point (°C)Source
Aniracetam121-122--INVALID-LINK--[3], --INVALID-LINK--
Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (closed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

  • Tap the closed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set a heating rate of 10-20 °C/min.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point.

  • Set a slow heating rate of 1-2 °C/min.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat: For accuracy, repeat the measurement with a fresh sample.

G start Start prep Prepare Fine Powder of Sample start->prep load Load Sample into Capillary Tube prep->load place Place Tube in Apparatus load->place rapid_heat Rapid Heating to Estimate MP place->rapid_heat cool Cool Apparatus rapid_heat->cool slow_heat Slow Heating (1-2 °C/min) cool->slow_heat observe Observe and Record Melting Range slow_heat->observe end End observe->end

Figure 2: Workflow for melting point determination.

Solubility

Solubility is a crucial parameter for drug development, impacting formulation and bioavailability. The presence of both a polar carboxylic acid group and a relatively nonpolar aromatic and lactam structure suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in a range of organic solvents.

Predicted Solubility Profile:

  • Water: Sparingly soluble in neutral water. The carboxylic acid group will be protonated at low pH, leading to lower solubility. At higher pH (above its pKa), it will deprotonate to form a more soluble carboxylate salt.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble due to the formation of the sodium salt of the carboxylic acid.

  • Aqueous Acid (e.g., 5% HCl): Insoluble.

  • Organic Solvents: Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). It is expected to have lower solubility in nonpolar solvents like hexane.

Comparative Data: Aniracetam

SolventSolubilitySource
WaterInsoluble--INVALID-LINK--
ChloroformSoluble (50 mg/mL)--INVALID-LINK--
EthanolSoluble--INVALID-LINK--
DMSO44 mg/mL--INVALID-LINK--
Experimental Protocol for Qualitative Solubility Assessment

This protocol outlines a systematic approach to determine the qualitative solubility of an organic compound.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Ethanol, DMSO, Dichloromethane, Hexane

  • Spatula

Procedure:

  • Initial Screening in Water:

    • Add approximately 10 mg of the compound to a test tube.

    • Add 1 mL of deionized water.

    • Vortex for 30 seconds.

    • Observe for dissolution. If the compound dissolves, it is water-soluble.

  • Aqueous Acid/Base Solubility (if insoluble in water):

    • To a fresh 10 mg sample, add 1 mL of 5% NaOH. Vortex and observe.

    • To another 10 mg sample, add 1 mL of 5% NaHCO₃. Vortex and observe.

    • To a third 10 mg sample, add 1 mL of 5% HCl. Vortex and observe.

  • Organic Solvent Solubility:

    • For each organic solvent, add approximately 10 mg of the compound to a clean test tube.

    • Add 1 mL of the respective solvent.

    • Vortex and observe for complete dissolution.

  • Record Observations: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two singlets are expected for the two aromatic protons on the benzene ring, likely in the range of 6.5-7.5 ppm.

  • Methoxy Protons: Two singlets, each integrating to 3H, corresponding to the two methoxy groups, are expected around 3.8-4.0 ppm.

  • Pyrrolidinone Protons:

    • A triplet for the two protons adjacent to the carbonyl group (C5-H₂) of the pyrrolidinone ring, around 2.4-2.6 ppm.

    • A triplet for the two protons adjacent to the nitrogen (C3-H₂), around 3.6-3.8 ppm.

    • A multiplet (quintet) for the central two protons (C4-H₂) of the pyrrolidinone ring, around 2.0-2.2 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (around 165-175 ppm) and one for the lactam carbonyl (around 170-180 ppm).

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbons attached to the methoxy groups appearing at a higher chemical shift.

  • Methoxy Carbons: Two signals around 55-60 ppm.

  • Pyrrolidinone Carbons: Three signals for the aliphatic carbons of the pyrrolidinone ring, typically in the range of 20-50 ppm.

Experimental Protocol for NMR Spectroscopy

Materials:

  • This compound (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and integration for ¹H). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1670-1690 cm⁻¹.

  • C-O Stretch (Ethers and Carboxylic Acid): Absorption bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Comparative Data: Aniracetam IR Spectrum A study on aniracetam reported key vibrational frequencies at 1727.87 cm⁻¹ and 1682.90 cm⁻¹, which can be attributed to the carbonyl stretching vibrations.[4]

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS)

Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (265.27 g/mol ). In electrospray ionization (ESI) in positive mode, the [M+H]⁺ peak would be observed at m/z 266.1.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of a methoxy group (-OCH₃, 31 Da), and cleavage of the pyrrolidinone ring.

Comparative Data: Aniracetam Mass Spectrum In LC-MS/MS analysis of aniracetam, the [M+H]⁺ ion is observed at m/z 220, with a major fragment ion at m/z 135.[5]

Experimental Protocol for Mass Spectrometry (LC-MS)

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for ionization enhancement)

  • LC-MS system (with ESI or APCI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water).

  • LC Method Development: Develop a suitable liquid chromatography method to separate the analyte from any impurities. This typically involves selecting an appropriate column and mobile phase.

  • MS Parameter Optimization: Infuse a standard solution of the compound directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) and fragmentation conditions (for MS/MS).

  • LC-MS Analysis: Inject the sample into the LC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

G start Start prep Prepare Dilute Solution of Sample start->prep lc_dev Develop LC Method prep->lc_dev ms_opt Optimize MS Parameters lc_dev->ms_opt lcms_run Perform LC-MS Analysis ms_opt->lcms_run analyze Analyze Mass Spectrum lcms_run->analyze end End analyze->end

Figure 3: Workflow for LC-MS analysis.

Conclusion

This technical guide has provided a comprehensive examination of the key physical properties of this compound. While direct experimental data for this compound is scarce, a robust predictive and comparative analysis based on the well-characterized analogue, aniracetam, and fundamental principles of physical organic chemistry has been presented. The detailed experimental protocols included herein are intended to empower researchers to empirically determine these properties, thereby contributing to the growing body of knowledge for this potentially valuable molecule. A thorough understanding and documentation of these physical characteristics are indispensable for the advancement of this compound in any drug discovery and development pipeline.

References

A Spectroscopic Investigation of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and extensive data from structurally analogous compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, offering insights into spectral interpretation and the rationale behind experimental design. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a robust framework for the characterization of this and similar chemical entities.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol , is a substituted benzoic acid derivative featuring a pyrrolidinone moiety.[1] This structural motif is of significant interest in medicinal chemistry. The core structure shares features with compounds known to exhibit nootropic and other neurological activities. A notable related compound is Aniracetam, a member of the racetam family, which is prescribed in some European countries for cognitive impairments.[2] The synthesis of such molecules often involves the coupling of a substituted aromatic ring with a lactam, making the characterization of intermediates like this compound crucial for ensuring the purity and identity of the final active pharmaceutical ingredient.

This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize it in their synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, and the pyrrolidinone ring protons. The carboxylic acid proton is also a key feature, though its chemical shift can be variable.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Analysis
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum. For example, the carboxylic acid proton in various benzoic acid derivatives resonates in this range.[3][4]
Aromatic H-6~7.5Singlet1HThis proton is ortho to the carboxylic acid group and is expected to be deshielded. Its chemical shift is influenced by the electron-withdrawing nature of the carboxyl group. In 4,5-dimethoxy-2-nitrobenzoic acid, a structurally similar compound, the aromatic protons appear as singlets around 7.26-7.42 ppm.[5]
Aromatic H-3~7.1Singlet1HThis proton is situated between the two methoxy groups and the pyrrolidinone substituent. Its chemical environment is complex, but it is expected to be a singlet due to the lack of adjacent protons.
Methoxy (-OCH₃)~3.8 - 3.9Singlet6HThe two methoxy groups are expected to have similar chemical shifts, appearing as a sharp singlet integrating to six protons. This is consistent with the spectra of various dimethoxy-substituted aromatic compounds.[5]
Pyrrolidinone (-CH₂-N-)~3.6 - 3.8Triplet2HThese protons are adjacent to the nitrogen atom and are expected to be deshielded. The signal will likely be a triplet due to coupling with the adjacent methylene group.
Pyrrolidinone (-CH₂-C=O)~2.5 - 2.7Triplet2HThese protons are adjacent to the carbonyl group and will appear as a triplet due to coupling with the neighboring methylene group.
Pyrrolidinone (-CH₂-)~2.0 - 2.2Multiplet2HThis central methylene group of the pyrrolidinone ring will show a more complex splitting pattern (a multiplet) due to coupling with the two adjacent methylene groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Analysis
Carboxylic Acid (-COOH)~168 - 172The carbonyl carbon of a carboxylic acid is typically found in this downfield region. For benzoic acid, this peak is observed around 172.6 ppm.[3][6]
Pyrrolidinone (-C=O)~173 - 175The amide carbonyl carbon of the pyrrolidinone ring is also expected in the downfield region, slightly different from the carboxylic acid carbonyl.
Aromatic C-4, C-5~148 - 155These carbons are attached to the electron-donating methoxy groups and are expected to be deshielded.
Aromatic C-1~135 - 140The carbon bearing the carboxylic acid group.
Aromatic C-2~125 - 130The carbon attached to the pyrrolidinone nitrogen.
Aromatic C-3, C-6~110 - 118These carbons are shielded by the electron-donating methoxy groups.
Methoxy (-OCH₃)~56 - 58The carbons of the methoxy groups typically resonate in this region.
Pyrrolidinone (-CH₂-N-)~45 - 50The carbon adjacent to the nitrogen atom.
Pyrrolidinone (-CH₂-C=O)~30 - 35The carbon adjacent to the carbonyl group.
Pyrrolidinone (-CH₂-)~18 - 22The central carbon of the three-carbon chain in the pyrrolidinone ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and acquisition time.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Rationale and Comparative Analysis
Carboxylic Acid (-OH)3300 - 2500 (broad)O-H stretchThe hydroxyl group of the carboxylic acid exhibits a very broad absorption band due to strong hydrogen bonding. This is a characteristic feature of carboxylic acids.[7][8]
Aromatic C-H3100 - 3000C-H stretchThe stretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H2980 - 2850C-H stretchThe stretching vibrations of the C-H bonds in the methoxy and pyrrolidinone groups.
Amide Carbonyl (-C=O)1680 - 1650C=O stretchThe carbonyl group of the five-membered lactam (pyrrolidinone) ring typically absorbs in this region.
Carboxylic Acid Carbonyl (-C=O)1710 - 1680C=O stretchThe carbonyl group of the aromatic carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding. For benzoic acid, this peak is around 1700-1680 cm⁻¹.[7]
Aromatic C=C1600 - 1450C=C stretchThe stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-O Stretch1320 - 1210C-O stretchThe stretching vibrations of the C-O bonds in the carboxylic acid and methoxy groups.
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion Peak: For this compound (C₁₃H₁₅NO₅), the expected exact mass is 265.0950 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at or very close to this value, confirming the elemental composition.

Key Fragmentation Pathways: The molecule is expected to fragment in predictable ways under electron impact (EI) or electrospray ionization (ESI).

  • Loss of H₂O: The carboxylic acid group can readily lose a molecule of water (18 Da), leading to a fragment at m/z 247.

  • Loss of COOH: Cleavage of the carboxylic acid group (45 Da) would result in a fragment at m/z 220.

  • Loss of a Methoxy Group: The loss of a methoxy radical (•OCH₃, 31 Da) would produce a fragment at m/z 234.

  • Cleavage of the Pyrrolidinone Ring: The pyrrolidinone ring can undergo various cleavages, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation in positive ion mode.[9]

Data Acquisition:

  • Introduce the sample solution into the ion source of the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to fragmentation to observe the daughter ions, which provides further structural information.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental for its use in research and development. This guide has provided a detailed theoretical framework for the expected NMR, IR, and MS data, grounded in the analysis of structurally related molecules. By following the outlined experimental protocols and integrating the data from these powerful analytical techniques, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The insights provided herein are intended to streamline the characterization process, ensuring the integrity of subsequent research and development efforts in the pursuit of novel therapeutics.

References

Mechanism of action of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of N-anisoyl-GABA

Abstract

N-anisoyl-GABA, or 4-p-anisamidobutyric acid (ABA), is recognized as the principal, pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] While its structural similarity to γ-aminobutyric acid (GABA) suggests a direct interaction with the GABAergic system, extensive research reveals a far more nuanced and complex mechanism of action. This guide deconstructs the current understanding of N-anisoyl-GABA, moving beyond the simple "GABA analog" classification. We will explore its role as a modulator of key neurotransmitter systems, including the glutamatergic, cholinergic, dopaminergic, and serotonergic pathways. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a detailed, evidence-based understanding of how this potent metabolite exerts its effects on the central nervous system.

Deconstructing the GABAergic Hypothesis: A Question of Transport and Direct Action

The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, is crucial for maintaining balanced neuronal excitability.[3] However, its therapeutic application is significantly limited by its inability to efficiently cross the blood-brain barrier (BBB).[4][5][6] This has led to the development of GABA derivatives and prodrugs designed to improve brain penetration.[7]

N-anisoyl-GABA, being a GABA molecule with an attached N-anisoyl group, logically falls into this category of potential GABA prodrugs. The anisoyl moiety could theoretically increase lipophilicity, facilitating passage across the BBB. However, the prevailing evidence suggests that its primary mechanism is not the simple delivery of GABA or direct agonism of GABA-A or GABA-B receptors. In fact, pharmacokinetic studies in rats following administration of the parent compound, aniracetam, found that levels of N-anisoyl-GABA in brain tissue were below the limit of detection, whereas another metabolite, 2-pyrrolidinone, achieved higher and more sustained concentrations.[8] This finding challenges the hypothesis that N-anisoyl-GABA itself accumulates in the brain in significant quantities to act as a GABA prodrug, pointing towards a more potent, indirect modulatory role.

The metabolic conversion of aniracetam is a critical first step in its pharmacological activity. Upon oral ingestion, aniracetam undergoes rapid first-pass metabolism, with 70-80% being converted to N-anisoyl-GABA.[1][2]

Aniracetam Aniracetam (Oral Administration) Metabolism First-Pass Hepatic Metabolism Aniracetam->Metabolism Rapid Conversion NAG N-anisoyl-GABA (Major Metabolite, 70-80%) Metabolism->NAG Primary Pathway PAA p-Anisic Acid Metabolism->PAA PYR 2-Pyrrolidinone Metabolism->PYR

Caption: Metabolic pathway of Aniracetam.

Experimental Protocol: Assessing Blood-Brain Barrier Permeability

To definitively ascertain the BBB permeability of N-anisoyl-GABA, an in situ brain perfusion technique is the gold standard. This method allows for the precise measurement of transport across the cerebral capillaries independent of systemic metabolism.

Objective: To quantify the brain uptake of N-anisoyl-GABA.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are anesthetized.

  • Surgical Preparation: The right common carotid artery is exposed and catheterized for perfusion. The heart is stopped immediately before perfusion to prevent contamination from systemic circulation.

  • Perfusion: A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or mass-tagged N-anisoyl-GABA and a vascular space marker (e.g., [¹⁴C]sucrose) is infused at a constant rate for a defined period (e.g., 60 seconds).

  • Sample Collection: Following perfusion, the brain is dissected, and the right cerebral hemisphere is isolated.

  • Analysis: Brain tissue is homogenized and analyzed via liquid scintillation counting or LC-MS/MS to determine the concentration of N-anisoyl-GABA. The amount of the vascular marker is used to correct for the compound remaining in the brain's blood vessels.

  • Calculation: The brain uptake rate is calculated and compared to highly permeable and impermeable control compounds to determine its ability to cross the BBB.

Causality: This protocol directly measures brain tissue accumulation, isolating it from peripheral pharmacokinetic variables, thus providing a definitive answer to whether N-anisoyl-GABA can enter the CNS in sufficient quantities to exert direct action. A similar methodology was previously used to assess the transport of aniracetam's other metabolites.[8]

The Core Mechanism: Modulation of Glutamatergic and Cholinergic Systems

The most compelling evidence for N-anisoyl-GABA's mechanism points to its interaction with the glutamatergic system, which subsequently potentiates cholinergic neurotransmission.

A landmark study demonstrated that N-anisoyl-GABA enhances the release of acetylcholine (ACh) in the prefrontal cortex of rats.[9] Critically, this effect was not immediate, suggesting an indirect mechanism rather than direct channel or receptor agonism. The investigation revealed that this ACh release is dependent on the activation of Group II metabotropic glutamate receptors (mGluRII).[9] The effect of N-anisoyl-GABA was completely blocked by co-administration of MCCG, a selective mGluRII antagonist, but was unaffected by antagonists for Group I mGluRs or AMPA receptors.[9]

This indicates that N-anisoyl-GABA acts as a positive modulator or agonist at mGluRII, initiating a signaling cascade that culminates in increased presynaptic ACh release. This is a pivotal finding, as the cholinergic system is integral to cognitive processes such as learning, memory, and attention, providing a clear mechanistic link to the nootropic effects of its parent compound.[10]

cluster_presynaptic Presynaptic Cholinergic Neuron Terminal NAG N-anisoyl-GABA mGluRII Group II mGlu Receptor NAG->mGluRII Activates Cascade Intracellular Signaling Cascade mGluRII->Cascade ACh_Vesicle ACh Vesicle Cascade->ACh_Vesicle Promotes Fusion & Release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Increased Release

Caption: N-anisoyl-GABA enhances ACh release via mGluRII.

Experimental Protocol: In-Vivo Microdialysis with Pharmacological Antagonism

Objective: To verify that N-anisoyl-GABA-induced ACh release in the prefrontal cortex (PFC) is mediated by Group II mGluRs.

Methodology:

  • Animal Model & Surgery: Rats are anesthetized and stereotaxically implanted with a microdialysis probe in the PFC.

  • Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected every 20 minutes to establish a stable baseline of extracellular ACh levels.

  • Pharmacological Intervention:

    • Group 1 (Control): Perfuse with N-anisoyl-GABA dissolved in aCSF.

    • Group 2 (Antagonism): Co-perfuse with N-anisoyl-GABA and a selective Group II mGluR antagonist (e.g., MCCG).

    • Group 3 (Specificity Control): Co-perfuse with N-anisoyl-GABA and an antagonist for a different receptor (e.g., an AMPA receptor antagonist like YM90K).[9]

  • Sample Analysis: ACh concentration in the dialysate samples is quantified using HPLC with electrochemical detection (HPLC-ECD).

  • Data Analysis: ACh levels are expressed as a percentage of the baseline. Statistical comparisons are made between the groups.

Self-Validation: This experimental design is inherently self-validating. A significant increase in ACh in Group 1, which is abolished in Group 2 but not in Group 3, provides strong, multi-faceted evidence that the pharmacological action is specifically mediated through Group II mGluRs.

Experimental GroupPerfusion Agent(s)Observed Effect on PFC ACh Release
ControlN-anisoyl-GABASignificant, delayed increase[9]
Antagonism TestN-anisoyl-GABA + MCCG (mGluRII Antagonist)ACh release completely blocked[9]
Specificity ControlN-anisoyl-GABA + YM90K (AMPA Antagonist)ACh release largely unaffected[9]

Broad-Spectrum Neuromodulation: Impact on Dopamine and Serotonin Pathways

The influence of N-anisoyl-GABA extends to the monoaminergic systems, specifically enhancing dopamine (DA) and serotonin (5-HT) release in the PFC.[11] This action is crucial for its potential antidepressant and anxiolytic effects. The mechanism for this modulation is also indirect and appears to be downstream of cholinergic and glutamatergic signaling.

Research indicates that the effects of aniracetam (and by extension, N-anisoyl-GABA) on DA and 5-HT release in the PFC are blocked by administering mecamylamine, a nicotinic acetylcholine (nACh) and NMDA receptor antagonist, into the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), respectively.[11] The VTA is the primary source of dopaminergic neurons projecting to the PFC, while the DRN is the main source of serotonergic neurons.

This suggests a multi-step pathway: N-anisoyl-GABA acts in the VTA and DRN, likely by modulating local glutamatergic or cholinergic circuits, which in turn stimulates the DA and 5-HT neurons that project to the cortex. This highlights a sophisticated, systems-level mechanism of action.[11][12]

cluster_midbrain Midbrain Nuclei NAG N-anisoyl-GABA VTA VTA (Dopamine Neurons) NAG->VTA Modulates via nACh/NMDA Receptors DRN DRN (Serotonin Neurons) NAG->DRN Modulates via nACh/NMDA Receptors PFC Prefrontal Cortex (PFC) VTA->PFC ↑ Dopamine Release DRN->PFC ↑ Serotonin Release

References

The Unseen Driver: A Pharmacological Profile of Aniracetam Impurity A (N-anisoyl-GABA)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals and Researchers

Abstract

Aniracetam, a well-known nootropic agent of the racetam class, has been a subject of interest for its cognitive-enhancing effects for decades. However, the purity and metabolic fate of any active pharmaceutical ingredient (API) are critical to its safety and efficacy. This guide delves into the pharmacological profile of Aniracetam Impurity A, chemically identified as 4-(4-Methoxybenzamido)butanoic acid, more commonly known as N-anisoyl-GABA. This molecule is not merely a manufacturing byproduct or a degradation product but also the primary and pharmacologically active metabolite of Aniracetam.[1][2][3] We will explore its known neuroactive properties, outline a comprehensive strategy for its full pharmacological characterization, and provide detailed experimental protocols, offering a roadmap for researchers to elucidate its potential therapeutic contributions and establish a robust quality control framework.

Introduction: Beyond an Impurity - A Key Pharmacological Contributor

The quality of an API is paramount, with regulatory bodies mandating strict control over impurities.[4] Aniracetam Impurity A, or N-anisoyl-GABA, arises from the hydrolysis of the parent Aniracetam molecule and can also be a process-related impurity from its synthesis.[3][4][5] However, its significance is amplified by the fact that upon oral administration, Aniracetam undergoes rapid first-pass metabolism, converting 70-80% of the parent drug into N-anisoyl-GABA.[1][2] This elevates its status from a simple impurity to a major metabolite that likely contributes significantly to the overall pharmacological effects attributed to Aniracetam.

Preliminary research has already hinted at the intrinsic activity of N-anisoyl-GABA. Studies in rodent models suggest it may be responsible for some of the stimulatory, antidepressant, and neurochemical effects of Aniracetam, including the enhancement of acetylcholine (ACh), dopamine, and serotonin release in the cortex.[1][6] In fact, some evidence suggests N-anisoyl-GABA may be a more potent secretagogue of acetylcholine than Aniracetam itself.[1] This guide provides the scientific rationale and methodological framework to systematically investigate these preliminary findings.

Table 1: Chemical and Physical Properties
PropertyAniracetamAniracetam Impurity A (N-anisoyl-GABA)
Chemical Name 1-(4-methoxybenzoyl)pyrrolidin-2-one4-(4-Methoxybenzamido)butanoic acid
Synonyms N-anisoyl-2-pyrrolidinone4-(p-anisamido)butyric acid
CAS Number 72432-10-172432-14-5
Molecular Formula C₁₂H₁₃NO₃C₁₂H₁₅NO₄
Molecular Weight 219.24 g/mol 237.26 g/mol
Appearance White or off-white crystalline powderWhite to off-white solid
Solubility Soluble in DMSO and MethanolSlightly soluble in Water, DMSO, and Methanol

[3][7][8][9][10]

A Strategic Approach to Pharmacological Profiling

To comprehensively understand the pharmacological profile of N-anisoyl-GABA, a multi-tiered approach is necessary. This strategy begins with foundational in vitro assays to identify molecular targets and progresses to more complex cell-based and potential in vivo models to understand its functional consequences.

G cluster_0 Tier 1: In Vitro Target Identification cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Advanced & Safety Profiling Receptor Binding Receptor Binding Enzyme Assays Enzyme Assays Neurotransmitter Release Neurotransmitter Release Receptor Binding->Neurotransmitter Release Confirm functional activity Second Messenger Second Messenger ADME-Tox ADME-Tox Neurotransmitter Release->ADME-Tox Assess safety & pharmacokinetics Electrophysiology Electrophysiology In Vivo Models In Vivo Models Start N-anisoyl-GABA Characterization Start->Receptor Binding Identify molecular targets

Caption: A tiered workflow for the pharmacological profiling of N-anisoyl-GABA.

Tier 1: In Vitro Target Identification & Rationale

The initial step is to screen N-anisoyl-GABA against a broad panel of central nervous system (CNS) targets. The parent compound, Aniracetam, is known to modulate AMPA-type glutamate receptors, and its metabolites are suggested to influence cholinergic and glutamatergic systems.[4][11][12] Therefore, the screening panel must be intelligently designed.

Primary Target Panel: Glutamatergic and Cholinergic Systems
  • Rationale: Aniracetam's primary mechanism involves the positive allosteric modulation of AMPA receptors.[11] Furthermore, N-anisoyl-GABA has been shown to enhance acetylcholine release through a mechanism potentially involving group II metabotropic glutamate (mGlu) receptors.[12] Therefore, a focused investigation into these receptor families is the logical starting point.

  • Experimental Approach: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Detailed Protocol: Radioligand Binding Assay for mGluR2
  • Preparation of Membranes: Obtain cell membranes from a stable cell line expressing human mGluR2 (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine in order:

    • Assay buffer (50 mM Tris-HCl, 1.2 mM MgCl₂, 1.8 mM CaCl₂, 2.5 mM KCl, pH 7.4).

    • A specific radioligand for mGluR2 (e.g., [³H]LY341495).

    • Increasing concentrations of N-anisoyl-GABA (test compound) or a known mGluR2 agonist/antagonist (positive control).

    • Prepared cell membranes (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), washing three times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the inhibition constant (Ki) of N-anisoyl-GABA.

Table 2: Proposed Tier 1 In Vitro Binding Assay Panel
Target FamilySpecific TargetRationale
Glutamatergic AMPA, NMDA, KainateParent compound activity.[4]
Group I, II, III mGluRsImplicated in N-anisoyl-GABA's effect on ACh release.[12]
Cholinergic Nicotinic (α4β2, α7), Muscarinic (M1-M5)Implicated in Aniracetam's effects and downstream pathways.[1][6]
Monoaminergic Dopamine (D1-D5), Serotonin (5-HT₁ₐ, 5-HT₂ₐ)N-anisoyl-GABA may increase DA and 5-HT release.[6]

Tier 2: Cell-Based Functional Characterization

Demonstrating that N-anisoyl-GABA binds to a receptor is only the first step. The functional consequence of this binding—whether it acts as an agonist, antagonist, or modulator—must be determined.

  • Rationale: Based on the binding assay results, functional assays will elucidate the compound's mechanism of action. For instance, if N-anisoyl-GABA binds to mGluR2, a Gi-coupled receptor, we would expect to see an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels if it acts as an agonist.

G Binding N-anisoyl-GABA binds to Gi-coupled receptor (e.g., mGluR2) AC Adenylyl Cyclase (AC) Inhibition Binding->AC Gi α-subunit cAMP [cAMP] decreases AC->cAMP PKA PKA activity decreases cAMP->PKA Output Cellular Response (e.g., modulation of ion channel activity) PKA->Output

Caption: Signaling pathway for a Gi-coupled receptor like mGluR2.

Neurotransmitter Release Assays
  • Rationale: Given the reports that N-anisoyl-GABA enhances the release of acetylcholine, dopamine, and serotonin, it is crucial to validate and quantify this effect.[6][13]

  • Experimental Approach: Using primary neuronal cultures or synaptosome preparations from specific brain regions (e.g., prefrontal cortex, hippocampus), neurotransmitter release can be measured.

Detailed Protocol: In Vitro Acetylcholine Release from Cortical Slices
  • Tissue Preparation: Humanely euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the prefrontal cortex on ice. Prepare 300-400 µm thick coronal slices using a vibratome.

  • Pre-incubation: Pre-incubate slices in oxygenated (95% O₂/5% CO₂) Krebs-Ringer buffer containing a radioactive precursor, [³H]choline, for 30-60 minutes to allow for uptake and conversion to [³H]acetylcholine.

  • Superfusion: Transfer slices to a superfusion chamber and continuously perfuse with fresh, oxygenated buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

  • Stimulation: After establishing a stable baseline of [³H]ACh release, switch to a buffer containing a depolarizing stimulus (e.g., high K⁺ concentration) to evoke neurotransmitter release. This is done in the absence (control) and presence of various concentrations of N-anisoyl-GABA.

  • Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of [³H]ACh released in each fraction as a percentage of the total tritium content in the slice at the end of the experiment. Compare the stimulus-evoked overflow of [³H]ACh in the presence of N-anisoyl-GABA to the control condition to determine its effect on acetylcholine release.

Conclusion and Future Directions

Aniracetam Impurity A, N-anisoyl-GABA, is far more than a simple impurity. As the primary, active metabolite of Aniracetam, it is a critical component in the drug's overall pharmacological profile.[1][2] Preliminary evidence strongly suggests it possesses significant neuromodulatory properties, particularly in enhancing the release of key neurotransmitters like acetylcholine, dopamine, and serotonin.[6][13] The proposed strategic workflow—from broad in vitro screening to specific functional assays—provides a comprehensive framework for researchers to systematically unravel its mechanisms of action. A thorough pharmacological characterization is not only essential for understanding the therapeutic effects of Aniracetam but is also a regulatory imperative for ensuring the quality, safety, and consistency of the drug product. Future research should also focus on its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, to fully appreciate its contribution to the nootropic effects of its parent compound.

References

Literature review on 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid: A Putative Aniracetam Derivative

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific exploration of this compound, a compound of interest due to its structural relationship with the nootropic agent aniracetam. As direct literature on this specific molecule is scarce, this document synthesizes information from related compounds, particularly aniracetam and its principal metabolites, to build a foundational understanding. We will delve into its hypothetical synthesis, inferred biological activities, and potential mechanisms of action, drawing upon established knowledge of racetam pharmacology. This guide is intended for researchers, chemists, and drug development professionals investigating novel cognitive enhancers and neuroprotective agents.

Introduction: Unveiling a Hypothetical Nootropic Agent

This compound is a structurally intriguing molecule that, while not prominently featured in current scientific literature, holds potential significance as a derivative or metabolite of aniracetam. Aniracetam, or N-anisoyl-2-pyrrolidinone, is a well-known nootropic of the racetam class, prescribed in some European countries for cognitive disorders.[1] Its therapeutic effects are attributed not only to the parent compound but also to its active metabolites.[1][2][3]

The structure of this compound suggests it could arise from the metabolic modification of aniracetam, incorporating an additional methoxy group and a carboxylic acid function on the aromatic ring. These modifications could significantly alter its pharmacokinetic profile and biological activity. This guide will, therefore, treat this compound as a putative aniracetam derivative and explore its scientific profile through this lens.

Proposed Synthesis and Chemical Profile

While no specific synthesis for this compound has been published, a plausible synthetic route can be designed based on established organic chemistry principles and methodologies used for similar benzoic acid derivatives.[4][5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical approach would involve the acylation of 2-pyrrolidinone with a suitably substituted benzoic acid derivative. The key starting material would be 2-amino-4,5-dimethoxybenzoic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Nitro-4,5-dimethoxybenzoic Acid

  • Begin with 4,5-dimethoxybenzoic acid.

  • Introduce a nitro group at the 2-position via nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. This reaction is analogous to the synthesis of related nitrobenzoic acid derivatives.[7][8]

  • Purify the product, 2-nitro-4,5-dimethoxybenzoic acid, using recrystallization.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of 2-nitro-4,5-dimethoxybenzoic acid to an amino group.

  • Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst).

  • The resulting product is 2-amino-4,5-dimethoxybenzoic acid.

Step 3: Acylation of 2-Pyrrolidinone (Hypothetical)

  • This step is the most speculative and would require optimization. A direct acylation of 2-pyrrolidinone with an activated form of 2-amino-4,5-dimethoxybenzoic acid would be challenging due to the lactam nitrogen's relatively low nucleophilicity.

  • A more feasible, though indirect, route might involve a multi-step process, potentially protecting the amino and carboxylic acid groups, followed by a coupling reaction and deprotection.

  • Alternatively, a reaction pathway analogous to the synthesis of aniracetam itself could be adapted, starting from gamma-aminobutyric acid (GABA) and an appropriately substituted benzoyl chloride.[9]

Chemical and Physical Properties (Predicted)
PropertyPredicted Value/Characteristic
Molecular Formula C13H15NO5[10]
Molecular Weight 265.26 g/mol [10]
Appearance Likely a crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.
pKa The carboxylic acid group would make the molecule acidic.

Inferred Biological Activity and Mechanism of Action

The biological activity of this compound can be inferred from the known pharmacology of aniracetam and its primary metabolites: N-anisoyl-GABA, 2-pyrrolidinone, and p-anisic acid.[1][11]

Aniracetam and its Metabolites: A Pharmacological Overview

Aniracetam is rapidly metabolized after oral administration, with a very low bioavailability of the parent drug.[3][12] Its pharmacological effects are largely attributed to its metabolites.[1][2][3]

MetaboliteKey Pharmacological Actions
N-anisoyl-GABA Enhances acetylcholine (ACh) release via group II metabotropic glutamate receptors.[13] May contribute to antidepressant effects.[1]
2-Pyrrolidinone Induces long-term enhancement of AMPA receptor responses through a CaMKII pathway.[14] Contributes to antidepressant effects.[1]
p-Anisic Acid Induces dopamine and serotonin release in the prefrontal cortex.[15]
Hypothesized Mechanism of Action

Given its structure, this compound could potentially exhibit a multi-faceted mechanism of action:

  • Modulation of Glutamatergic Systems: The presence of the 2-oxopyrrolidinone ring, a hallmark of the racetam class, suggests a potential interaction with AMPA receptors.[11][14] Like 2-pyrrolidinone, it might enhance AMPA receptor-mediated neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[14]

  • Influence on Cholinergic and Monoaminergic Systems: The benzoic acid moiety, similar to p-anisic acid and N-anisoyl-GABA, could influence neurotransmitter release. The additional methoxy groups might alter receptor affinity or metabolic stability, potentially leading to a more potent or prolonged effect on acetylcholine, dopamine, and serotonin levels.[13][15]

  • Neuroprotective and Antioxidant Properties: Many benzoic acid derivatives and compounds with multiple methoxy groups on a benzene ring have demonstrated antioxidant and neuroprotective activities.[7][16][17] The dimethoxy substitution on the benzene ring could confer radical-scavenging properties, protecting neurons from oxidative stress, a common factor in neurodegenerative diseases.[7][16]

Diagram: Inferred Signaling Pathway

G cluster_0 Potential Actions of the Target Compound cluster_1 Downstream Effects Target_Compound 4,5-Dimethoxy-2- (2-oxopyrrolidin-1-yl)benzoic acid AMPA_R AMPA Receptor Target_Compound->AMPA_R Modulation? mGluR Metabotropic Glutamate Receptor Target_Compound->mGluR Modulation? Neurotransmitter_Release ACh, DA, 5-HT Release Target_Compound->Neurotransmitter_Release Enhancement? Antioxidant_Activity ROS Scavenging Target_Compound->Antioxidant_Activity Direct Effect? Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity mGluR->Neurotransmitter_Release Cognitive_Enhancement Improved Learning & Memory Neurotransmitter_Release->Cognitive_Enhancement Neuroprotection Reduced Neuronal Damage Antioxidant_Activity->Neuroprotection Synaptic_Plasticity->Cognitive_Enhancement

Caption: Hypothesized signaling pathways for the target compound.

Potential Therapeutic Applications and Future Directions

Drawing parallels with aniracetam and other nootropics, this compound could be investigated for the following therapeutic applications:

  • Cognitive Enhancement: In conditions characterized by memory impairment, such as age-related cognitive decline or early-stage dementia.[1]

  • Neuroprotection: As a potential agent to mitigate neuronal damage following ischemic events or in the context of chronic neurodegenerative diseases.[17][18]

  • Anxiolytic and Antidepressant Effects: Aniracetam and its metabolites have shown mood-enhancing and anxiety-reducing properties.[1][19]

Future research should focus on:

  • Confirmation of Synthesis: Developing and validating a reliable synthetic route.

  • In Vitro Characterization: Assessing its activity on relevant receptors (e.g., AMPA, mGluR) and its antioxidant potential.

  • Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion profile to see if it is indeed a metabolite of aniracetam.

  • In Vivo Efficacy: Evaluating its effects on learning, memory, and mood in animal models.

Analytical Methodologies

The detection and quantification of this compound would likely employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which is the standard for analyzing aniracetam and its metabolites in biological matrices.[20][21]

Workflow: Proposed Analytical Method

G Sample Plasma/Brain Homogenate Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC Reverse-Phase HPLC (C18 column) Supernatant->HPLC MS Tandem Mass Spectrometry (LC-MS/MS) HPLC->MS Quantification Quantification MS->Quantification

Caption: A typical workflow for analyzing the target compound in biological samples.

Conclusion

This compound represents an unexplored but potentially valuable molecule in the field of nootropics and neurotherapeutics. While its existence as a significant metabolite of aniracetam remains to be proven, its chemical structure suggests a rich pharmacology that warrants further investigation. This guide provides a foundational framework for such research, from chemical synthesis to biological characterization. The insights gained from studying this compound could not only elucidate the broader mechanisms of the racetam class but also pave the way for the development of novel, more effective treatments for cognitive and neurological disorders.

References

Methodological & Application

Application Note: A Proposed Synthetic Route for 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document details a proposed synthetic pathway for 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a structural analog of metabolites derived from the nootropic agent Aniracetam. While a direct synthetic conversion from Aniracetam is not chemically feasible due to structural differences, this guide provides a robust, multi-step protocol starting from a commercially viable precursor, 2-bromo-4,5-dimethoxybenzoic acid. The proposed synthesis employs a strategic ester protection followed by a copper-catalyzed Ullmann condensation for N-arylation and concludes with ester hydrolysis. This application note provides comprehensive, step-by-step protocols, discusses the chemical rationale, and outlines methods for analytical validation.

Introduction and Strategic Rationale

Aniracetam, 1-(4-methoxybenzoyl)pyrrolidin-2-one, is a well-known nootropic agent of the racetam class.[1][2] Upon administration, it is extensively metabolized into primary metabolites, including N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone.[3][4] The target molecule of this protocol, this compound, represents a structural analog of these metabolites and is of interest for structure-activity relationship (SAR) studies and as a potential reference standard in metabolic research.

A direct synthesis from Aniracetam is impractical as it would require complex and low-yielding aromatic C-H activation, methoxylation, and oxidation steps. Therefore, a more convergent and efficient synthetic strategy is proposed, commencing from a precursor that already contains the required dimethoxybenzoic acid scaffold.

The selected strategy hinges on the formation of the N-aryl bond between the pyrrolidinone ring and the benzoic acid derivative. The Ullmann condensation (or Ullmann-type reaction) is a classic and reliable method for forming such C-N bonds, typically involving a copper catalyst to couple an aryl halide with an amine or amide.[5][6] To ensure the success of this key step, the acidic proton of the carboxylic acid must first be protected to prevent interference with the basic conditions of the coupling reaction.[7] A methyl ester is chosen as the protecting group due to its stability and the straightforward conditions for its subsequent removal.[8]

The proposed three-step synthesis is as follows:

  • Protection: Fischer esterification of the starting material, 2-bromo-4,5-dimethoxybenzoic acid, to yield its methyl ester.

  • Coupling: Copper-catalyzed Ullmann condensation of the protected methyl ester with 2-pyrrolidinone to form the crucial C-N bond.

  • Deprotection: Basic hydrolysis of the methyl ester to yield the final target compound, this compound.

Visualization of Synthetic Pathway & Workflow

Chemical Reaction Pathway

The diagram below illustrates the three-step synthetic route from the starting material to the final product.

G SM 2-Bromo-4,5-dimethoxybenzoic Acid INT Methyl 2-bromo-4,5-dimethoxybenzoate SM->INT Step 1: Esterification (MeOH, H₂SO₄) PROD_P Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoate INT->PROD_P Step 2: Ullmann Condensation (2-Pyrrolidinone, CuI, Ligand, Base) FP This compound PROD_P->FP Step 3: Hydrolysis (NaOH, H₂O/MeOH) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup monitoring Reaction Monitoring (TLC/LC-MS) setup->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-anisoyl-GABA, a significant metabolite of the nootropic compound aniracetam.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development and neuroscience. We delve into the underlying chemical principles, provide a step-by-step synthesis protocol, and outline methods for purification and characterization. The synthesis is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of amines.[5][6][7][8] The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and high purity of the final product.

Introduction: The Significance of N-anisoyl-GABA

N-anisoyl-GABA, also known as N-(4-methoxybenzoyl)-γ-aminobutyric acid, is a major in vivo metabolite of aniracetam, a well-known cognitive-enhancing drug.[1][2][3] Research has indicated that N-anisoyl-GABA itself possesses biological activity, contributing to the pharmacological effects of its parent compound.[1][2][9] Specifically, studies have shown that N-anisoyl-GABA can enhance the release of crucial neurotransmitters like acetylcholine, dopamine, and serotonin in various brain regions.[1][2][4][9] This activity is believed to be mediated through its interaction with glutamatergic and cholinergic systems.[1][2][4] The synthesis of high-purity N-anisoyl-GABA is therefore essential for further pharmacological studies, in vitro and in vivo assays, and as a reference standard in metabolic studies.[10][11]

The Chemical Rationale: The Schotten-Baumann Reaction

The synthesis of N-anisoyl-GABA is efficiently achieved through the Schotten-Baumann reaction, a classic method for forming amides from amines and acid chlorides.[5][6][7][8] This reaction is particularly well-suited for the acylation of amino acids like γ-aminobutyric acid (GABA).

The core principle of the Schotten-Baumann reaction involves:

  • Nucleophilic Acyl Substitution: The amino group (-NH₂) of GABA, acting as a nucleophile, attacks the electrophilic carbonyl carbon of anisoyl chloride.[5][6]

  • Base-Mediated Neutralization: The reaction is conducted in the presence of a base, typically an aqueous solution of sodium hydroxide. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing the protonation of the unreacted amine, and it helps to drive the reaction to completion.[5][7][12]

  • Biphasic System: Often, the reaction is performed in a two-phase system of an organic solvent (to dissolve the acid chloride) and water (to dissolve the amine and the base).[5][8] This setup facilitates the reaction at the interface of the two layers.

The overall reaction is as follows:

4-Methoxybenzoyl chloride + γ-Aminobutyric acid --(NaOH)--> N-(4-methoxybenzoyl)-γ-aminobutyric acid + NaCl + H₂O

Experimental Protocol: Synthesis of N-anisoyl-GABA

This protocol details the step-by-step procedure for the synthesis of N-anisoyl-GABA.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
γ-Aminobutyric acid (GABA)≥99%Sigma-Aldrich56-12-2
Anisoyl chloride (4-methoxybenzoyl chloride)≥98%Sigma-Aldrich100-07-2
Sodium hydroxide (NaOH)ACS Reagent GradeFisher Scientific1310-73-2
Dichloromethane (DCM)HPLC GradeFisher Scientific75-09-2
Hydrochloric acid (HCl), concentratedACS Reagent GradeVWR7647-01-0
Deionized waterHigh PurityIn-house7732-18-5
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeSigma-Aldrich7487-88-9
Ethyl acetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeFisher Scientific110-54-3
Step-by-Step Synthesis Procedure
  • Preparation of GABA Solution: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve γ-aminobutyric acid (GABA) (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Anisoyl Chloride Solution: In a separate beaker, dissolve anisoyl chloride (1.1 eq) in dichloromethane (DCM).

  • Reaction Setup: Transfer the anisoyl chloride solution to the dropping funnel.

  • Addition of Anisoyl Chloride: Add the anisoyl chloride solution dropwise to the cold, stirring GABA solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with deionized water.

    • Combine the aqueous layers and cool in an ice bath.

  • Acidification and Precipitation:

    • Slowly acidify the combined aqueous layer to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise while stirring vigorously in the ice bath.

    • A white precipitate of N-anisoyl-GABA should form.

  • Isolation of the Product:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification

The crude N-anisoyl-GABA can be purified by recrystallization.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If any insoluble material remains, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate or a mixture of ethyl acetate and hexane.

    • Dry the purified crystals under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification GABA_sol Dissolve GABA in NaOH(aq) Reaction_mix Combine Solutions (0-10 °C) GABA_sol->Reaction_mix Anisoyl_sol Dissolve Anisoyl Chloride in DCM Anisoyl_sol->Reaction_mix Stir Stir at RT (2-3 hours) Reaction_mix->Stir Workup Separatory Funnel Extraction Stir->Workup Acidify Acidify Aqueous Layer (pH 2-3) Workup->Acidify Filter_dry Filter & Dry Crude Product Acidify->Filter_dry Recrystallize Recrystallize from Ethyl Acetate Filter_dry->Recrystallize Final_product Pure N-anisoyl-GABA Recrystallize->Final_product

References

Application and Protocol Guide for the Quantification of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic molecule featuring a substituted benzoic acid core and a pyrrolidinone moiety.[1][2] As with many novel chemical entities in the pharmaceutical and research sectors, the ability to accurately and reliably quantify this compound is paramount for a variety of applications, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolic pathway analysis. This guide provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.

The structural characteristics of the target analyte, possessing both a hydrophilic carboxylic acid group and a more hydrophobic aromatic ring system, present unique considerations for analytical method development.[3][4] This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and the more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for complex biological matrices and trace-level quantification.

Both methodologies are presented with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are not only scientifically sound but also meet global regulatory expectations.[5][6][7][8][9]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is ideal for the quantification of this compound in bulk materials, simple formulations, and for in-process controls where high concentrations of the analyte are expected. The chromophoric nature of the substituted benzene ring allows for sensitive detection by UV spectrophotometry.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak shape.[10]

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid), optimized for ideal retention and separation. A typical starting gradient could be 40:60 (Acetonitrile:Water with 0.1% acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a starting wavelength of 254 nm is often suitable for aromatic compounds).

3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

The following table summarizes the key validation parameters and typical acceptance criteria for this HPLC-UV method.[5][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards injection Inject into HPLC System prep_std->injection prep_sample Dissolve & Filter Sample prep_sample->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.[11]

Principle of the Method

The analyte is first separated from matrix components using liquid chromatography. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Experimental Protocol

1. Instrumentation and Materials

  • Liquid Chromatograph coupled to a triple quadrupole Mass Spectrometer with an ESI source.

  • C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

2. LC-MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI positive or negative, to be optimized.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.

    • Analyte: Precursor Ion (e.g., [M+H]⁺) → Product Ion(s)

    • Internal Standard: Precursor Ion → Product Ion(s)

3. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol using a mixed-mode or polymeric sorbent can be developed.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the analyte concentration in the sample from the calibration curve.

Method Validation (as per ICH M10 Bioanalytical Method Validation)

The validation for a bioanalytical method is more extensive.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (R²) ≥ 0.99, with a weighting factor if necessary.
Accuracy (% Recovery) Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (% RSD) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Stability Analyte stability established under various storage and processing conditions.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike Sample with Internal Standard extract Protein Precipitation or SPE spike->extract concentrate Evaporate & Reconstitute (optional) extract->concentrate injection Inject into LC-MS/MS concentrate->injection separation LC Separation injection->separation detection ESI & MRM Detection separation->detection ratio Calculate Peak Area Ratio (Analyte/IS) detection->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific analytical requirements. HPLC-UV offers a robust, cost-effective solution for routine analysis of bulk materials and simple formulations.[12][13][14] In contrast, LC-MS/MS provides the superior sensitivity and selectivity necessary for complex bioanalytical applications and trace-level impurity detection.[15][16] The protocols and validation frameworks provided in this guide serve as a comprehensive starting point for researchers to develop and implement methods that are accurate, reliable, and fit for their intended purpose, while adhering to internationally recognized standards.[5][6]

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-anisoyl-GABA (4-(4-methoxybenzamido)butanoic acid). N-anisoyl-GABA is the principal active metabolite of the nootropic drug aniracetam.[1][2] The developed method is suitable for the determination of N-anisoyl-GABA in bulk drug substance and can be adapted for various applications, including formulation development, quality control, and stability testing. The method demonstrates excellent specificity, linearity, accuracy, and precision, and is capable of separating N-anisoyl-GABA from its potential degradation products generated under forced degradation conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction

N-anisoyl-GABA, also known as 4-(4-methoxybenzamido)butanoic acid, is the primary active metabolite of aniracetam, a nootropic agent of the racetam class.[1][8][9] Following oral administration, aniracetam is rapidly metabolized, and N-anisoyl-GABA is the major circulating compound in plasma.[1][2] Therefore, a reliable and accurate analytical method for the quantification of N-anisoyl-GABA is crucial for pharmacokinetic studies, quality control of the active pharmaceutical ingredient (API), and for monitoring its stability in pharmaceutical formulations.

High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the stability of drug products.[10] Stability-indicating methods are essential to separate, detect, and quantify the active ingredient from any degradation products that may form during manufacturing or storage.[10][11] This application note presents a comprehensive guide to a validated stability-indicating RP-HPLC method for N-anisoyl-GABA.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of N-anisoyl-GABA and the principles of reversed-phase chromatography.

Analyte Properties

N-anisoyl-GABA is a moderately polar molecule containing both a carboxylic acid group and an amide linkage. The presence of the butanoic acid moiety imparts some polarity, while the anisoyl group provides hydrophobicity. Understanding these characteristics is key to selecting the appropriate stationary and mobile phases. The carboxylic acid group has a pKa value that influences its ionization state with changes in mobile phase pH. Operating the mobile phase at a pH below the pKa of the carboxylic acid will suppress its ionization, leading to better retention on a reversed-phase column.

Chromatographic Choices
  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most widely used mode of HPLC for pharmaceutical analysis due to its versatility and ability to separate a wide range of compounds.[12] For a molecule with both polar and non-polar characteristics like N-anisoyl-GABA, RP-HPLC with a C18 stationary phase is an excellent starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times, especially for ionizable compounds like N-anisoyl-GABA.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties. A gradient elution is employed to ensure adequate separation of the main peak from any early-eluting polar impurities and later-eluting non-polar degradation products.

  • Detector Selection: N-anisoyl-GABA possesses a chromophore in the anisoyl group, making it suitable for UV detection. The wavelength of maximum absorbance (λmax) is selected to ensure high sensitivity.

Experimental Workflow

The overall workflow for the analysis of N-anisoyl-GABA is depicted below.

HPLC Workflow for N-anisoyl-GABA Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Validation Standard Standard Preparation HPLC_System HPLC System Setup Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Forced_Degradation Forced Degradation Forced_Degradation->HPLC_System Method_Execution Method Execution HPLC_System->Method_Execution Data_Acquisition Data Acquisition Method_Execution->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Method_Validation Method Validation Quantification->Method_Validation Report Report Generation Method_Validation->Report

Caption: Workflow for N-anisoyl-GABA analysis.

Materials and Methods

Reagents and Materials
  • N-anisoyl-GABA reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (NaOH) (analytical grade)

  • Hydrogen peroxide (H₂O₂) (30%, analytical grade)

  • Water (HPLC grade, obtained from a water purification system)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-31 min: 80% to 20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of N-anisoyl-GABA reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a quantity of the sample equivalent to about 25 mg of N-anisoyl-GABA into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][10][14] A target degradation of 5-20% is generally recommended.[10]

Forced Degradation Pathways cluster_stress Stress Conditions API N-anisoyl-GABA (API) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation stress conditions.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with diluent.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with diluent. The amide bond in N-anisoyl-GABA is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a 100 µg/mL solution in the diluent.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines.[3][4][5][6]

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for N-anisoyl-GABA should be pure and resolved from all degradation products and placebo peaks. (Peak purity index > 0.999)
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 25-150 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min).

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for N-anisoyl-GABA with a retention time of approximately 15 minutes. The forced degradation studies demonstrated that the method is stability-indicating. Under acidic and basic conditions, degradation was observed, leading to the formation of additional peaks that were well-resolved from the parent peak. The peak purity analysis confirmed that the N-anisoyl-GABA peak was spectrally pure in all stressed samples, indicating no co-elution of degradation products.

The method was found to be linear over the concentration range of 25-150 µg/mL with a correlation coefficient greater than 0.999. The accuracy, determined by the recovery of spiked samples, was within the acceptable range of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation (RSD), was less than 2.0% for both repeatability and intermediate precision, demonstrating the reliability of the method.

Conclusion

The RP-HPLC method described in this application note is a reliable, accurate, and precise stability-indicating method for the quantitative analysis of N-anisoyl-GABA. The method is suitable for routine quality control and stability studies of N-anisoyl-GABA in bulk drug substance and can be readily implemented in a pharmaceutical laboratory. The comprehensive validation in accordance with ICH guidelines ensures the trustworthiness of the results obtained using this method.

References

Application Note: A Comprehensive LC-MS/MS Protocol for the Simultaneous Quantification of Aniracetam and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bioanalytical Imperative for Aniracetam

Aniracetam (N-anisoyl-2-pyrrolidinone) is a nootropic agent of the racetam class, investigated for its potential cognitive-enhancing and anxiolytic effects.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of the glutamatergic system through positive allosteric modulation of AMPA receptors, which is crucial for synaptic plasticity, learning, and memory.[1][3] Aniracetam also influences cholinergic, dopaminergic, and serotonergic neurotransmission.[1][3]

Upon oral administration, Aniracetam undergoes rapid and extensive first-pass metabolism, leading to very low systemic bioavailability of the parent drug.[2] The primary metabolic pathway is the hydrolysis of the amide bond, yielding three major metabolites: N-anisoyl-GABA (ABA), p-anisic acid (AA), and 2-pyrrolidinone (PD).[1] Given that some of these metabolites, particularly 2-pyrrolidinone, may contribute to the overall pharmacological activity, a comprehensive understanding of the pharmacokinetics of both the parent drug and its metabolites is essential for drug development and clinical research.[4][5]

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Aniracetam and its three main metabolites in human plasma. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic and toxicokinetic studies.

Metabolic Pathway of Aniracetam

The biotransformation of Aniracetam is a clear example of enzymatic hydrolysis. The central amide linkage is cleaved, resulting in the formation of its primary metabolites.

aniracetam_metabolism Aniracetam Aniracetam (C12H13NO3) Metabolite1 N-anisoyl-GABA (ABA) (C11H13NO4) Aniracetam->Metabolite1 Hydrolysis Metabolite2 p-Anisic Acid (AA) (C8H8O3) Aniracetam->Metabolite2 Hydrolysis Metabolite3 2-Pyrrolidinone (PD) (C4H7NO) Aniracetam->Metabolite3 Hydrolysis

Caption: Metabolic pathway of Aniracetam via hydrolysis.

Experimental Design and Rationale

The simultaneous analysis of Aniracetam and its metabolites presents a chromatographic challenge due to the differing polarities of the analytes. Aniracetam is relatively non-polar, while its metabolites, particularly N-anisoyl-GABA and p-anisic acid, are more polar. To achieve adequate retention and separation for all compounds in a single run, a reversed-phase C18 column with a gradient elution is employed. The mobile phase composition is carefully selected to ensure efficient ionization and good peak shape for all analytes.

A simple and rapid protein precipitation method is chosen for sample preparation. This technique is well-suited for high-throughput analysis and effectively removes the majority of plasma proteins that can interfere with the analysis and contaminate the LC-MS/MS system.

For quantification, a stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. However, due to the commercial availability and cost of SIL-IS for all four analytes, a structural analog internal standard that is not expected to be present in the biological matrix can also be a suitable alternative. In this protocol, we will outline the use of a readily available compound as an internal standard and discuss the considerations for its selection.

Materials and Reagents

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (analytical grade)

  • Standards: Aniracetam, N-anisoyl-GABA, p-Anisic acid, 2-Pyrrolidinone (analytical reference standards)

  • Internal Standard (IS): A suitable structural analog, for example, Lisinopril, or a stable isotope-labeled analog if available.

  • Biological Matrix: Blank human plasma

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Aniracetam, N-anisoyl-GABA, p-anisic acid, 2-pyrrolidinone, and the Internal Standard) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. These will be used to spike into the blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate mixed working standard solution (or a 50:50 methanol/water mixture for blank samples).

  • Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Vortex mix each tube for 30 seconds.

  • Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

sample_prep_workflow start Start: Plasma Sample (100 µL) add_std Add Working Standard / Blank Solvent (10 µL) start->add_std add_is Add Internal Standard (20 µL) add_std->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Cold Acetonitrile (300 µL) vortex1->add_solvent vortex2 Vortex (1 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Workflow for plasma sample preparation.

Protocol 3: LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, followed by re-equilibration

Mass Spectrometry Parameters:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes should be evaluated for each analyte to determine the optimal sensitivity. A polarity switching method can be employed if analytes show optimal responses in different polarities.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Aniracetam Positive (ESI+)220.1135.1
N-anisoyl-GABA Negative (ESI-)238.1107.1
p-Anisic Acid Negative (ESI-)151.0107.0
2-Pyrrolidinone Positive (ESI+)86.169.1
Internal Standard (Lisinopril) Negative (ESI-)404.2281.2

Note: The MRM transitions provided are based on published data and theoretical fragmentation and should be optimized for the specific instrument.[6][7][8]

Method Validation

The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation". Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with at least six non-zero standards.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

  • Matrix Effect: The suppression or enhancement of ionization of the analytes by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).

Representative Validation Data (Acceptance Criteria):

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of nominal concentration

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the simultaneous quantification of Aniracetam and its three major metabolites in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research or drug development setting. This method, when fully validated, can be effectively applied to pharmacokinetic and toxicokinetic studies, providing crucial data for understanding the complete disposition of Aniracetam in vivo.

References

Application Notes & Protocols: Utilizing N-anisoyl-GABA for the Investigation of Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cholinergic Effects of a Key Metabolite

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a cornerstone of cognitive processes, including learning, memory, and attention.[1][2] Dysfunction of this critical system is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.[3][4] Consequently, molecules that modulate cholinergic activity are of profound interest to the neuroscience and drug development communities.

Aniracetam, a nootropic agent, has been recognized for its cognition-enhancing properties. However, research has revealed that its primary effects are mediated by its major metabolites, N-anisoyl-GABA and p-anisic acid.[5][6] Specifically, N-anisoyl-GABA has been shown to increase the extracellular release of acetylcholine in key brain regions.[6][7] This finding positions N-anisoyl-GABA not merely as a metabolite, but as a potent tool compound for probing the intricate mechanisms that regulate cholinergic function.

This document serves as a comprehensive technical guide for researchers. It moves beyond simple procedural lists to explain the causal logic behind experimental design, providing detailed, field-tested protocols for both in vitro and in vivo applications of N-anisoyl-GABA. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively leverage this compound in the study of cholinergic systems.

Section 1: Scientific Background and Mechanism of Action

The Cholinergic Synapse: A Brief Overview

Cholinergic neurotransmission begins with the synthesis of ACh from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[8][9] ACh is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It acts on two major classes of receptors: ionotropic nicotinic receptors (nAChR) and metabotropic muscarinic receptors (mAChR).[10] The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE) in the synaptic cleft.[11] Understanding these fundamental steps is crucial for designing and interpreting experiments aimed at modulating the system.

N-anisoyl-GABA: An Indirect Modulator of Acetylcholine Release

Initial studies demonstrated that local perfusion of N-anisoyl-GABA, but not its parent compound aniracetam, produces a significant, albeit delayed, increase in ACh release in brain areas such as the prefrontal cortex, hippocampus, and nucleus reticularis thalami.[5][6] This delayed onset suggests an indirect mechanism of action, distinguishing it from direct-acting cholinesterase inhibitors or receptor agonists.

The prevailing evidence indicates that N-anisoyl-GABA does not act directly on cholinergic neurons. Instead, it modulates other neurotransmitter systems that, in turn, regulate cholinergic activity. Research points to the involvement of the glutamatergic system, showing that the ACh-enhancing effect of N-anisoyl-GABA is blocked by antagonists of Group II metabotropic glutamate receptors (mGluR2/3).[5] This suggests that N-anisoyl-GABA acts on mGluR2/3, likely on glutamatergic terminals or other intermediary neurons, to trigger a downstream cascade that culminates in increased ACh release.

Further research has also implicated N-anisoyl-GABA in the release of dopamine (DA) and serotonin (5-HT) through actions on nicotinic acetylcholine (nACh) and NMDA receptors, highlighting its complex, multi-system pharmacological profile.[12]

NAG N-anisoyl-GABA mGluR2 Group II Metabotropic Glutamate Receptors (mGluR2/3) NAG->mGluR2 Activates Interneuron Intermediary Neuron (e.g., Glutamatergic) mGluR2->Interneuron Modulates CholinergicNeuron Cholinergic Neuron Interneuron->CholinergicNeuron Excitatory Input (?) ACh Acetylcholine (ACh) Release CholinergicNeuron->ACh Increased Firing

Figure 1: Proposed indirect signaling pathway for N-anisoyl-GABA-mediated ACh release.

Section 2: Experimental Applications and Protocols

The following protocols provide robust frameworks for investigating the effects of N-anisoyl-GABA. They are designed to be self-validating through the inclusion of appropriate controls and antagonists.

In Vitro Assessment: A Cellular Model for Mechanistic Screening

Rationale: An in vitro system provides a controlled environment to dissect the cellular mechanisms of N-anisoyl-GABA and to screen for its effects on ACh levels without the complexities of a whole-animal model. The human neuroblastoma cell line LA-N-2 is an excellent model as it endogenously expresses key components of the cholinergic system, including ChAT, AChE, and muscarinic receptors.[13][14] This protocol is adapted from established methods for measuring both intracellular and extracellular ACh.[15][16]

Protocol 2.1.1: Measuring ACh in LA-N-2 Neuroblastoma Cells

Materials:

  • LA-N-2 cell line

  • Cell culture medium (e.g., DMEM/Ham's F-12 with 10% FBS)

  • Assay medium (e.g., DMEM/Ham's F-12 without choline chloride, with 2% FBS)

  • N-anisoyl-GABA (stock solution in DMSO or appropriate vehicle)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Physostigmine, an AChE inhibitor)

  • Cell lysis buffer (e.g., perchloric acid)

  • Phosphate Buffered Saline (PBS)

  • LC-MS/MS system for ACh quantification

Procedure:

  • Cell Culture: Plate LA-N-2 cells in 12-well plates at a density that allows them to reach ~80-90% confluency on the day of the assay. Culture under standard conditions (37°C, 5% CO2).

  • Pre-incubation: On the day of the experiment, gently aspirate the culture medium. Wash the cells once with 1 mL of pre-warmed PBS. Add 500 µL of assay medium and incubate for 1 hour to stabilize the cells.

  • Treatment: Prepare working solutions of N-anisoyl-GABA, vehicle, and positive control in the assay medium. Aspirate the pre-incubation medium and add 500 µL of the respective treatment solutions to each well. Incubate for the desired time (e.g., 1-4 hours).

  • Extracellular Sample Collection: After incubation, carefully collect the entire 500 µL of medium from each well into a labeled microcentrifuge tube. This is the extracellular fraction. Immediately add an internal standard and acidify (e.g., with perchloric acid) to prevent degradation, then store at -80°C until analysis.

  • Intracellular Sample Collection:

    • Immediately after removing the medium, wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any remaining extracellular ACh.

    • Add 200 µL of ice-cold cell lysis buffer (e.g., 0.2 M perchloric acid) to each well.

    • Scrape the cells and transfer the lysate to a labeled microcentrifuge tube.

    • Sonicate the lysate on ice to ensure complete cell disruption.

    • Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) to pellet cell debris.

    • Collect the supernatant, which contains the intracellular ACh. Store at -80°C.

  • Quantification: Analyze both extracellular and intracellular samples for ACh and choline concentrations using a validated LC-MS/MS method.[17] Results are typically normalized to the total protein content of the cell lysate for each well.

Start Plate LA-N-2 Cells (~80% Confluency) Wash1 Wash with PBS Start->Wash1 Preinc Pre-incubate in Assay Medium (1 hr) Wash1->Preinc Treat Add Treatments: - N-anisoyl-GABA - Vehicle Control - Positive Control Preinc->Treat Incubate Incubate (e.g., 1-4 hours) Treat->Incubate CollectEC Collect Medium (Extracellular ACh) Incubate->CollectEC Wash2 Wash Cells 2x with ice-cold PBS Incubate->Wash2 Analyze Quantify ACh (LC-MS/MS) CollectEC->Analyze Lyse Lyse Cells (e.g., Perchloric Acid) Wash2->Lyse CollectIC Collect Supernatant (Intracellular ACh) Lyse->CollectIC CollectIC->Analyze

Figure 2: Experimental workflow for the in vitro measurement of acetylcholine.

In Vivo Assessment: Measuring Neurotransmitter Dynamics in Real-Time

Rationale: To understand the physiological impact of N-anisoyl-GABA, it is essential to measure its effects in the living brain. In vivo microdialysis is the definitive technique for this purpose, allowing for the continuous sampling of neurotransmitters from the extracellular fluid of discrete brain regions in awake, freely moving animals.[18][19] This protocol focuses on the prefrontal cortex, a key region for cognition and a demonstrated target of N-anisoyl-GABA.[5]

Protocol 2.2.1: In Vivo Microdialysis in the Rat Prefrontal Cortex

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probes (e.g., 2-4 mm membrane)

  • Microinfusion pump and liquid swivel

  • Artificial cerebrospinal fluid (aCSF), sterile-filtered

  • AChE inhibitor (e.g., Neostigmine bromide)

  • N-anisoyl-GABA

  • Anesthetic (e.g., Isoflurane)

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically implant a guide cannula aimed at the desired coordinates for the medial prefrontal cortex. Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for 5-7 days.

  • Probe Insertion & Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.

    • Connect the probe inlet to the microinfusion pump via tubing and a liquid swivel.

    • Begin perfusing the probe with aCSF at a low flow rate (e.g., 1.0-2.0 µL/min). Crucial Step: The aCSF must contain an AChE inhibitor (e.g., 0.1-0.5 µM Neostigmine) to prevent the rapid breakdown of ACh in the extracellular space, thus allowing for its detection.[20]

  • Baseline Collection: Allow the system to equilibrate for at least 2 hours. Following equilibration, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to stabilize the ACh. Collect at least 3-4 consecutive baseline samples that show stable ACh levels.

  • Drug Administration (Reverse Dialysis):

    • Switch the perfusion medium to aCSF containing the AChE inhibitor plus the desired concentration of N-anisoyl-GABA (e.g., 0.1-1.0 µM).[6] This method, known as reverse dialysis, delivers the drug directly to the target brain region.

    • Continue collecting dialysate samples every 20 minutes for the duration of the drug infusion (e.g., 2-3 hours).

  • Washout Phase: Switch the perfusion medium back to the original aCSF (containing only the AChE inhibitor) and continue collecting samples to monitor the return to baseline.

  • Mechanistic Validation (Optional): In a separate group of animals, co-perfuse N-anisoyl-GABA with a specific antagonist (e.g., MCCG, a Group II mGluR antagonist) to confirm the mechanism of action.[5]

  • Quantification & Verification:

    • Analyze ACh concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.[17]

    • Data are typically expressed as a percentage change from the average baseline concentration.

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Surgery Implant Guide Cannula (Target: Prefrontal Cortex) Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfuse Perfuse with aCSF + AChE Inhibitor Probe->Perfuse Baseline Collect Baseline Samples (3-4 stable samples) Perfuse->Baseline Drug Reverse Dialysis: aCSF + AChE-I + N-anisoyl-GABA Baseline->Drug CollectTreat Collect Treatment Samples Drug->CollectTreat Washout Washout Phase: (aCSF + AChE-I only) CollectTreat->Washout Analyze Quantify ACh (HPLC-ECD or LC-MS/MS) Washout->Analyze Verify Histological Verification of Probe Placement Analyze->Verify

Figure 3: Workflow for in vivo microdialysis to measure N-anisoyl-GABA effects.

Section 3: Data Interpretation and Expected Outcomes

Quantitative Analysis

Based on published literature, local perfusion of N-anisoyl-GABA is expected to produce a dose-dependent increase in extracellular ACh levels. The magnitude of this effect can vary depending on the brain region being studied.

Brain RegionN-anisoyl-GABA ConcentrationReported ACh Increase (% of Baseline)Source
Thalamus1 µM~32%[7]
Dorsal Hippocampus1 µM~48%[7]
Prefrontal Cortex1 µM~70%[7]

Table 1: Expected increase in acetylcholine release following local perfusion of N-anisoyl-GABA in different brain regions of the rat. Data are illustrative and derived from published findings.

Validating the Mechanism of Action

A critical component of experimental design is the validation of the proposed mechanism. If N-anisoyl-GABA enhances ACh release via Group II mGluRs, then blocking these receptors should abolish the effect. This experimental logic provides a self-validating system for your protocol.

cluster_0 Condition 1: Control cluster_1 Condition 2: Antagonist NAG1 N-anisoyl-GABA mGluR1 mGluR2/3 NAG1->mGluR1 ACh1 Increased ACh Release mGluR1->ACh1 NAG2 N-anisoyl-GABA mGluR2 mGluR2/3 NAG2->mGluR2 Antagonist MCCG (mGluR2/3 Antagonist) Antagonist->mGluR2 Blocks ACh2 No Change in ACh

Figure 4: Logic diagram for validating the mechanism with a receptor antagonist.

Conclusion

N-anisoyl-GABA stands out as a valuable pharmacological tool for investigating the complex regulation of the brain's cholinergic system. Its indirect mechanism of action, mediated through the glutamatergic system, provides a unique avenue for exploring the interplay between these two critical neurotransmitter networks. The detailed in vitro and in vivo protocols provided here offer a robust starting point for researchers aiming to characterize novel compounds, elucidate the pathways underlying cognitive function, and develop new therapeutic strategies for disorders marked by cholinergic deficits. By combining these methodologies with rigorous, mechanism-driven validation steps, scientists can generate high-quality, trustworthy data that will advance our understanding of neuropharmacology.

References

Application Notes and Protocols for the Experimental Use of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Neuromodulatory and Beyond

The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer unique pharmacological profiles. The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This application note introduces 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid , a research intermediate with significant potential for the development of new therapeutics. Its structure intriguingly combines the 2-pyrrolidinone moiety, famously found in nootropic agents like aniracetam, with a dimethoxy-substituted benzoic acid, a feature present in various pharmacologically active natural products and synthetic compounds.[3][4][5]

These structural motifs suggest a high probability of biological activity, potentially as a modulator of central nervous system targets or as a versatile precursor for synthesizing more complex molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][6][7] This document provides a comprehensive guide for researchers, offering detailed protocols for its synthesis, characterization, and potential experimental applications, thereby paving the way for its exploration in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research intermediate is paramount for its effective use. The following table summarizes the key identifiers and predicted properties of this compound.

PropertyValueSource
CAS Number 926268-05-5[8][9]
Molecular Formula C13H15NO5[8][9]
Molecular Weight 265.26 g/mol [8][9]
IUPAC Name This compoundChemDraw
Appearance White to off-white solid (Predicted)---
Solubility Soluble in DMSO, DMF, and methanol (Predicted)---
Melting Point Not determined---

Table 1: Physicochemical Properties of this compound.

Synthesis Protocol: A Guided Pathway to a Novel Intermediate

The following protocol outlines a plausible and efficient two-step synthesis of this compound, adapted from established methodologies for the synthesis of related N-substituted pyrrolidinones and benzoic acid derivatives.[3][10][11]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction and Cyclization cluster_step3 Step 3: Hydrolysis A 3,4-Dimethoxybenzoic acid B Ethyl 4,5-dimethoxy-2-nitrobenzoate A->B  HNO3, H2SO4, EtOH   C Ethyl 2-amino-4,5-dimethoxybenzoate B->C  H2, Pd/C   D Ethyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoate C->D  Succinic anhydride, heat   E This compound D->E  LiOH, THF/H2O   Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx NMDA_R NMDA Receptor NMDA_R->Ca_Influx PKC PKC Ca_Influx->PKC CREB CREB Phosphorylation PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Compound This compound Compound->AMPA_R Positive Allosteric Modulation (Hypothesized)

References

Illuminating the Bioactivity of N-anisoyl-GABA: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Role of a Key Aniracetam Metabolite

N-anisoyl-GABA, the principal metabolite of the nootropic agent aniracetam, has garnered significant interest for its potential contributions to the cognitive-enhancing and neuroprotective effects of its parent compound.[1] While its name suggests an interaction with the γ-aminobutyric acid (GABA) system, compelling evidence points towards a more complex mechanism of action, primarily involving the modulation of glutamatergic and cholinergic pathways.[2][3] This guide provides a comprehensive overview and detailed protocols for the in vitro investigation of N-anisoyl-GABA, empowering researchers to explore its multifaceted pharmacological profile.

Our approach moves beyond simplistic binding assays to functional readouts that capture the nuanced activity of this compound. We will delve into assays that probe its effects on group II metabotropic glutamate receptors (mGluR2), acetylcholine (ACh) release, and its potential in neuroprotection and neuroinflammation models. These protocols are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

Part 1: Investigating the Primary Target - Group II Metabotropic Glutamate Receptor Modulation

Evidence suggests that N-anisoyl-GABA enhances acetylcholine release through a mechanism involving group II metabotropic glutamate receptors.[2] Specifically, it is hypothesized to act as a positive allosteric modulator or agonist at these Gαi/o-coupled receptors. The following protocol describes a functional cell-based assay to quantify the effect of N-anisoyl-GABA on mGluR2 activation by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Core Principle: The Inverse Relationship between mGluR2 Activation and cAMP Production

Activation of Gαi/o-coupled receptors like mGluR2 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. This change can be sensitively measured using various commercially available assay kits, such as those based on competitive immunoassays or bioluminescent reporters.[4][5]

Experimental Workflow: mGluR2 Functional Assay

cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Analysis prep_cells Seed CHO-K1 cells stably expressing human mGluR2 incubate_cells Incubate for 24 hours prep_cells->incubate_cells forskolin_stim Stimulate with Forskolin to elevate basal cAMP incubate_cells->forskolin_stim add_compound Add N-anisoyl-GABA at various concentrations forskolin_stim->add_compound incubate_assay Incubate for 30 minutes add_compound->incubate_assay lyse_cells Lyse cells incubate_assay->lyse_cells detect_cAMP Detect cAMP levels lyse_cells->detect_cAMP generate_curve Generate concentration-response curve detect_cAMP->generate_curve calculate_ec50 Calculate EC50 value generate_curve->calculate_ec50

Caption: Workflow for the mGluR2 functional cAMP assay.

Detailed Protocol: mGluR2 cAMP Assay

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGluR2 receptor in appropriate growth medium.
  • Harvest and seed the cells into 96-well plates at a density of 20,000 cells per well.
  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[6]

2. Reagent Preparation:

  • Prepare a stock solution of N-anisoyl-GABA in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
  • Prepare a solution of Forskolin (an adenylyl cyclase activator) in assay buffer to a final concentration of 10 µM.
  • Prepare a solution of a known mGluR2 agonist (e.g., LY379268) as a positive control.

3. Assay Procedure:

  • Aspirate the growth medium from the cells and wash once with pre-warmed assay buffer.
  • Add 50 µL of the Forskolin solution to each well.
  • Add 50 µL of the N-anisoyl-GABA dilutions, positive control, or vehicle control to the respective wells.
  • Incubate the plate at room temperature for 30 minutes.
  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent assay).[7][8]

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the N-anisoyl-GABA concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterExpected Outcome with N-anisoyl-GABARationale
cAMP Levels Concentration-dependent decreaseActivation of Gαi/o-coupled mGluR2 inhibits adenylyl cyclase.
EC50 Value Quantifiable value in the µM rangeIndicates the potency of N-anisoyl-GABA as an mGluR2 agonist/modulator.
Positive Control Significant decrease in cAMPConfirms the responsiveness of the cell line and assay system.
Vehicle Control High cAMP levels (Forskolin-stimulated)Represents the baseline for calculating the inhibitory effect.

Part 2: Elucidating the Impact on Cholinergic Function

A key downstream effect of N-anisoyl-GABA's activity is the enhancement of acetylcholine (ACh) release.[2] The following protocol outlines an in vitro assay using brain slices to directly measure this effect.

Core Principle: Measuring Neurotransmitter Release from Brain Tissue

This assay utilizes ex vivo brain slices, typically from the prefrontal cortex or hippocampus, which maintain viable neuronal circuits. The release of ACh into the surrounding medium can be evoked by depolarization (e.g., with high potassium) and quantified using a sensitive detection method.

Experimental Workflow: Acetylcholine Release Assay from Brain Slices

cluster_0 Slice Preparation cluster_1 ACh Release Assay cluster_2 Data Analysis dissect_brain Dissect rodent brain (prefrontal cortex) slice_vibratome Prepare 300 µm coronal slices with a vibratome dissect_brain->slice_vibratome recover_slices Recover slices in oxygenated aCSF slice_vibratome->recover_slices preincubate Pre-incubate slices with N-anisoyl-GABA recover_slices->preincubate depolarize Induce depolarization (high K+) preincubate->depolarize collect_supernatant Collect supernatant depolarize->collect_supernatant measure_ACh Quantify ACh levels collect_supernatant->measure_ACh normalize_data Normalize ACh release to baseline measure_ACh->normalize_data compare_treatments Compare N-anisoyl-GABA to vehicle control normalize_data->compare_treatments

Caption: Workflow for measuring evoked acetylcholine release from brain slices.

Detailed Protocol: Evoked Acetylcholine Release

1. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (rat or mouse) in accordance with institutional animal care guidelines.
  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[9]
  • Prepare 300 µm thick coronal slices of the prefrontal cortex using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[10]

2. Acetylcholine Release Experiment:

  • Transfer individual slices to a multi-well plate containing oxygenated aCSF.
  • Pre-incubate the slices with various concentrations of N-anisoyl-GABA or vehicle for 20 minutes.
  • Replace the aCSF with a high-potassium aCSF (e.g., containing 50 mM KCl) to induce depolarization and ACh release.
  • Incubate for 10 minutes.
  • Collect the supernatant for ACh measurement.

3. Acetylcholine Quantification:

  • Quantify the ACh concentration in the supernatant using a commercially available acetylcholine assay kit (e.g., colorimetric or fluorometric).[11][12]
  • Alternatively, high-performance liquid chromatography with electrochemical detection (HPLC-ED) can be used for more sensitive quantification.

4. Data Analysis:

  • Normalize the amount of ACh released to the protein content of each slice.
  • Express the data as a percentage of the ACh release observed in the vehicle-treated control group.
  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences.

ParameterExpected Outcome with N-anisoyl-GABARationale
Evoked ACh Release Concentration-dependent increaseReflects enhanced cholinergic neurotransmission.[2]
Basal ACh Release Minimal or no changeIndicates that the effect is dependent on neuronal activity.
Control Slices Measurable ACh release upon depolarizationValidates the viability and responsiveness of the brain slice preparation.

Part 3: Assessing Neuroprotective Potential

Given the therapeutic applications of aniracetam in post-stroke cognitive impairment, it is crucial to investigate the neuroprotective properties of N-anisoyl-GABA. An in vitro model of ischemia is a valuable tool for this purpose.

Core Principle: Simulating Ischemic Damage in a Dish

The Oxygen-Glucose Deprivation (OGD) model mimics the key aspects of ischemic injury by depriving cultured neurons of oxygen and glucose, leading to excitotoxicity and cell death.[1][13] The neuroprotective effect of a compound can be assessed by its ability to preserve cell viability in this model.

Experimental Workflow: Neuroprotection Assay (Oxygen-Glucose Deprivation)

cluster_0 Cell Culture cluster_1 OGD Protocol cluster_2 Viability Assessment culture_shsy5y Culture and differentiate SH-SY5Y neuroblastoma cells plate_cells Plate cells in 96-well plates culture_shsy5y->plate_cells pre_treat Pre-treat cells with N-anisoyl-GABA plate_cells->pre_treat induce_ogd Induce OGD (hypoxic chamber, glucose-free media) pre_treat->induce_ogd reperfusion Re-oxygenate and provide glucose (reperfusion) induce_ogd->reperfusion mtt_assay Perform MTT or similar cell viability assay reperfusion->mtt_assay quantify_viability Quantify cell viability mtt_assay->quantify_viability

Caption: Workflow for the in vitro neuroprotection assay using an OGD model.

Detailed Protocol: Oxygen-Glucose Deprivation in SH-SY5Y Cells

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells using retinoic acid for 5-7 days prior to the experiment.[14]
  • Plate the differentiated cells in 96-well plates.

2. Oxygen-Glucose Deprivation (OGD):

  • Pre-treat the cells with various concentrations of N-anisoyl-GABA or vehicle for 1 hour.
  • Wash the cells and replace the medium with a glucose-free DMEM, pre-equilibrated in a hypoxic environment.
  • Place the plate in a hypoxic chamber (e.g., 95% N2 / 5% CO2) at 37°C for 2-4 hours.[15]
  • To simulate reperfusion, remove the plate from the chamber, replace the medium with normal glucose-containing medium, and return it to a normoxic incubator (95% air / 5% CO2) for 24 hours.

3. Cell Viability Assessment:

  • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.[16]
  • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the viability of the normoxic control cells.
  • Plot the cell viability against the concentration of N-anisoyl-GABA to determine its protective effect.

ParameterExpected Outcome with N-anisoyl-GABARationale
Cell Viability after OGD Increased viability compared to vehicle-treated OGD groupDemonstrates a neuroprotective effect against ischemic-like injury.
OGD Control Significant reduction in cell viabilityConfirms the successful induction of cell death by the OGD protocol.
Normoxic Control High cell viabilityRepresents 100% viability for normalization.

Part 4: Investigating Anti-Neuroinflammatory Activity

Neuroinflammation is a critical component of many neurodegenerative diseases. Assessing the ability of N-anisoyl-GABA to modulate the inflammatory response in microglia, the resident immune cells of the brain, is a key aspect of its characterization.

Core Principle: Modeling Neuroinflammation with LPS

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[17][18] The anti-inflammatory potential of N-anisoyl-GABA can be evaluated by its ability to suppress these inflammatory markers.

Experimental Workflow: Anti-Neuroinflammatory Assay

cluster_0 Cell Culture cluster_1 Inflammatory Stimulation cluster_2 Marker Quantification culture_bv2 Culture BV-2 microglial cells plate_cells Plate cells in 96-well plates culture_bv2->plate_cells pre_treat Pre-treat cells with N-anisoyl-GABA plate_cells->pre_treat lps_stim Stimulate with Lipopolysaccharide (LPS) pre_treat->lps_stim incubate_24h Incubate for 24 hours lps_stim->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant griess_assay Measure Nitric Oxide (Griess Assay) collect_supernatant->griess_assay elisa Measure Cytokines (ELISA) griess_assay->elisa

References

Application Notes & Protocols: Cellular Characterization of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5)[1]. As the biological activity of this molecule is not yet extensively documented, these protocols are designed to establish a foundational understanding of its effects on cultured mammalian cells. We present a tiered screening approach, beginning with essential cytotoxicity and viability assessments, followed by more specific assays to probe potential mechanisms of action such as apoptosis and cell cycle disruption. The methodologies are grounded in established, robust techniques to ensure reliable and reproducible data generation for researchers in drug discovery and molecular pharmacology.

Compound Profile and Rationale

1.1. Structural Context

This compound is a synthetic organic compound featuring two key structural motifs:

  • A 2-pyrrolidinone ring , which is the core structure of the racetam class of nootropic drugs, such as Aniracetam[2]. Aniracetam is known to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and cognitive function[3][4].

  • A dimethoxy-benzoic acid backbone , a scaffold present in various molecules with demonstrated biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[5][6][7].

The combination of these moieties suggests that the compound could possess neuromodulatory, neuroprotective, or other cytotoxic/cytostatic activities. This guide provides the framework to begin exploring these possibilities.

1.2. Hypothesized Mechanism of Action

Based on its structural similarity to Aniracetam, a primary hypothesis is that this compound may act as a positive allosteric modulator of AMPA receptors. Such modulation typically enhances glutamatergic neurotransmission, which is crucial for learning and memory[8][9]. Additionally, related structures have shown antioxidant capabilities[5][10]. Therefore, a secondary hypothesis is that the compound may exhibit neuroprotective effects by mitigating oxidative stress. The following protocols are designed to first establish a basic cellular activity profile before progressing to more complex, target-specific assays.

Hypothesized_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Compound 4,5-Dimethoxy-2- (2-oxopyrrolidin-1-yl)benzoic acid AMPAR AMPA Receptor Compound->AMPAR Modulates (Hypothesized) Ca_Influx Ca²+ Influx AMPAR->Ca_Influx Ion Channel Opening PKC_CamKII PKC / CaMKII Activation Ca_Influx->PKC_CamKII CREB CREB Phosphorylation PKC_CamKII->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

Caption: Hypothesized signaling based on structural similarity to Aniracetam.

Getting Started: Reagent Preparation and Handling

Proper handling of a novel compound is critical for experimental reproducibility. Adherence to these guidelines will minimize variability arising from solubility issues or solvent toxicity.[11]

2.1. Solubilization and Stock Solution Preparation

The primary recommended solvent for this compound for in vitro studies is Dimethyl Sulfoxide (DMSO) .

  • Initial Solubilization: To prepare a high-concentration stock (e.g., 10 mM or 20 mM), add the appropriate volume of high-purity, sterile DMSO directly to the vial containing the powdered compound[12].

  • Ensure Complete Dissolution: Vortex the vial for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution[12].

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a sterile, light-protected tube[13].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability, protected from light[13].

ParameterRecommendationRationale
Primary Solvent 100% DMSO (cell culture grade)High solvating power for many organic molecules; well-characterized effects on cells.
Stock Concentration 10-20 mMProvides a concentrated stock for serial dilutions, minimizing the final DMSO concentration in culture.
Storage Aliquot and store at -20°C or -80°CPrevents degradation from repeated freeze-thaw cycles and maintains compound integrity.
Final DMSO % in Media ≤ 0.5%, ideally ≤ 0.1% High concentrations of DMSO are toxic to cells. The final concentration must be consistent across all wells, including the vehicle control[14].

2.2. The Mandatory Vehicle Control

Every experiment must include a "vehicle control." This consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This is the only way to confirm that observed cellular effects are due to the compound and not the solvent[11][12].

Tier 1 Screening: Foundational Cellular Assays

The first step is to determine the compound's general effect on cell health and to establish a working concentration range.

3.1. Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (viable) cells[15][16].

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[17].

  • Compound Preparation: Prepare serial dilutions of the compound in culture medium from your DMSO stock. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Remember to prepare a vehicle control (medium with DMSO) and a "no cells" blank control (medium only)[17].

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible under a microscope[18][19].

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO or another solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution[16].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[16].

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity)[17].

Plate Layout Example (96-Well Plate)123456789101112
A Blank100 µM33.3 µM11.1 µM3.7 µM1.2 µM0.4 µM0.14 µM0.05 µM0.015 µMVehicleStauro
B Blank100 µM33.3 µM11.1 µM3.7 µM1.2 µM0.4 µM0.14 µM0.05 µM0.015 µMVehicleStauro
C Blank100 µM33.3 µM11.1 µM3.7 µM1.2 µM0.4 µM0.14 µM0.05 µM0.015 µMVehicleStauro

Stauro = Staurosporine or another positive control for cytotoxicity.

3.2. Assay 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells[20].

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed 0.5-1 x 10⁶ cells in 6-well plates. Treat with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes)[21].

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL[20].

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark[22].

  • Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Healthy Cells: Annexin V negative, PI negative (Lower Left quadrant).

    • Early Apoptotic Cells: Annexin V positive, PI negative (Lower Right quadrant).

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive (Upper Right quadrant).

Tier 2 Screening: Mechanistic Assays

If Tier 1 assays show a significant effect on cell viability or proliferation, the next step is to investigate the underlying mechanism.

4.1. Assay 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content within a population of cells. Because cells have twice the amount of DNA in the G2/M phase compared to the G0/G1 phase, staining with a DNA-intercalating dye like Propidium Iodide (PI) allows for the distribution of the population across these phases to be measured by flow cytometry. Treatment with RNase is crucial as PI can also bind to double-stranded RNA[23][24].

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed and treat cells as described for the Annexin V assay.

  • Harvesting: Harvest ~1-2 x 10⁶ cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight)[24][25].

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS[24].

  • Staining: Resuspend the cell pellet in 500 µL of a PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[24].

  • Incubation: Incubate for 30 minutes at room temperature, protected from light[24].

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL-2). The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle[23][26].

Experimental Workflow and Data Interpretation

A logical, tiered approach is essential when characterizing a novel compound. The results from Tier 1 assays inform the concentrations and hypotheses to be tested in Tier 2.

Experimental_Workflow Prep Compound Prep (DMSO Stock, Aliquot) Tier1 Tier 1: Foundational Screening Prep->Tier1 MTT MTT Assay (Determine IC₅₀) Tier1->MTT Decision1 Significant Cytotoxicity? MTT->Decision1 Tier2 Tier 2: Mechanistic Elucidation Decision1->Tier2 Yes NoEffect Report No Significant Cytotoxicity Decision1->NoEffect No Apoptosis Annexin V / PI Assay (Mode of Death) Tier2->Apoptosis CellCycle Cell Cycle Analysis (Proliferation Effects) Tier2->CellCycle End Further Target-Specific Assays (e.g., Kinase, Receptor Binding) Apoptosis->End CellCycle->End

Caption: A tiered workflow for the initial characterization of a novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshooting solutions, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the scientific understanding and procedural detail necessary to improve your yield, purity, and overall success.

Synthesis Overview & Core Principles

This compound is a key intermediate, notably in the synthesis of nootropic agents like Aniracetam. The most common and direct synthetic route involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with γ-butyrolactone.

At its core, this reaction is a nucleophilic acyl substitution where the amino group of the benzoic acid derivative attacks the carbonyl carbon of the γ-butyrolactone ring. This process is typically conducted at elevated temperatures, often in a high-boiling solvent, to facilitate the opening of the lactone ring and the subsequent dehydration to form the stable five-membered pyrrolidinone ring. The reaction drives to completion by forming a stable amide bond. Understanding the interplay between temperature, solvent, and reactant stoichiometry is critical for maximizing yield and minimizing impurity formation.

Overall Synthetic Workflow

The process can be broken down into three main stages: reaction setup, execution and monitoring, and finally, product workup and purification. Each stage has critical parameters that influence the outcome.

G cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Synthesis cluster_2 Stage 3: Workup & Purification reagents 1. Charge Reactants: - 2-Amino-4,5-dimethoxybenzoic acid - γ-Butyrolactone (Excess) - High-boiling Solvent (e.g., DMF, DMSO) setup 2. Assemble Apparatus: - Reflux Condenser - Inert Atmosphere (N2/Ar) - Magnetic/Mechanical Stirring reagents->setup Prepare heating 3. Heat to Reflux: (e.g., 140-160°C) Maintain for 12-24h setup->heating Initiate monitoring 4. Monitor Progress: - TLC / HPLC - Check for disappearance of starting amine heating->monitoring During Reaction workup 5. Cooldown & Quench: - Cool to RT - Pour into ice-water monitoring->workup Upon Completion extraction 6. pH Adjustment & Isolation: - Acidify to precipitate product (pH ~2-3) - Filter solid workup->extraction Isolate Crude purification 7. Recrystallization: - e.g., Ethanol/Water, Acetic Acid - Dry under vacuum extraction->purification Purify final_product final_product purification->final_product Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem. Let's break down the potential causes from most to least likely.

  • Cause A: Incomplete Reaction

    • Scientific Rationale: The condensation reaction has a significant activation energy barrier due to the stability of the lactone ring and the moderate nucleophilicity of the aromatic amine. Insufficient thermal energy or reaction time will result in a large amount of unreacted starting material.

    • Solutions:

      • Increase Reaction Temperature: Ensure your solvent allows for a sufficiently high reflux temperature (140-160°C is common). Consider switching from a lower-boiling solvent like toluene to a higher-boiling one like DMF, DMSO, or sulfolane.

      • Extend Reaction Time: Monitor the reaction via TLC or HPLC. Continue heating until the 2-amino-4,5-dimethoxybenzoic acid spot is faint or absent. This can take anywhere from 12 to 48 hours.

      • Use Excess γ-Butyrolactone: Employing a molar excess of γ-butyrolactone (2-5 equivalents) can push the reaction equilibrium towards the product side, according to Le Chatelier's principle. γ-Butyrolactone can also serve as the solvent, though this can complicate workup.[1][2]

  • Cause B: Product Loss During Workup

    • Scientific Rationale: The product is a carboxylic acid, making its solubility highly dependent on pH. Premature precipitation or incomplete extraction can lead to significant losses.

    • Solutions:

      • Controlled Precipitation: When quenching the reaction mixture in water, ensure the solution is thoroughly mixed. Acidify slowly with a strong acid (e.g., 2M HCl) while monitoring the pH. The product will precipitate as the carboxylate group is protonated. Aim for a final pH of 2-3 for maximal precipitation.

      • Optimize Recrystallization: The choice of recrystallization solvent is crucial. Hot ethanol, acetic acid, or mixtures of ethanol and water are often effective.[3][4] Avoid using an excessive volume of solvent, as this will reduce recovery. Cool the solution slowly to form larger, purer crystals, then chill on ice before filtering.

  • Cause C: Reversibility or Side Reactions

    • Scientific Rationale: At very high temperatures, decarboxylation of the benzoic acid can occur. Furthermore, the intermediate hydroxy amide could potentially revert to the starting materials if water is not effectively removed.

    • Solutions:

      • Temperature Control: While high heat is needed, avoid excessive temperatures (>180°C) for prolonged periods.

      • Water Removal: While not always necessary due to the high temperatures, using a Dean-Stark trap if a solvent like toluene or xylene is used can help remove the water byproduct and drive the reaction forward.

Question 2: My final product is a dark, oily, or discolored powder. How do I improve its purity and appearance?

Answer: Product discoloration typically points to high-temperature degradation or persistent impurities.

  • Cause A: Tarry Byproducts from High Temperature

    • Scientific Rationale: Aromatic amines and other organic molecules can undergo polymerization or decomposition at high temperatures, especially in the presence of trace oxygen, leading to colored, high-molecular-weight impurities.

    • Solutions:

      • Maintain an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon to minimize oxidative side reactions.

      • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight). Stir for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities. Be quick to prevent premature crystallization.

  • Cause B: Residual Starting Materials

    • Scientific Rationale: The starting amine (2-amino-4,5-dimethoxybenzoic acid) is less soluble in acidic water than the product might be before precipitation. Its presence can affect crystallization and purity.

    • Solutions:

      • Acid/Base Wash: Before final precipitation, you can perform a workup. Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic amines (if any were used as catalysts). Then, extract the product into a dilute base (e.g., 1M NaHCO₃), leave the neutral γ-butyrolactone behind, and then re-acidify the aqueous layer to precipitate the pure product.

      • Thorough Recrystallization: A carefully performed recrystallization is often sufficient to remove small amounts of starting materials. Ensure the product is fully dissolved in the minimum amount of hot solvent.

Troubleshooting Decision Tree

G start Problem with Synthesis low_yield Low Yield start->low_yield poor_purity Poor Purity / Discoloration start->poor_purity incomplete_rxn Check for unreacted starting material (TLC/HPLC) low_yield->incomplete_rxn Primary Cause discoloration Product is dark/oily poor_purity->discoloration impurity_sm Contaminated with starting materials poor_purity->impurity_sm loss_workup Yield loss during isolation/purification incomplete_rxn->loss_workup Reaction complete, low isolated mass inc_temp Action: 1. Increase Temp. 2. Extend Time 3. Use excess GBL incomplete_rxn->inc_temp Starting material remains opt_precip opt_precip loss_workup->opt_precip Action: 1. Optimize precipitation pH (2-3) 2. Minimize recrystallization solvent charcoal charcoal discoloration->charcoal Action: 1. Use activated charcoal 2. Run under inert atmosphere wash_recrys wash_recrys impurity_sm->wash_recrys Action: 1. Perform acid/base wash 2. Re-recrystallize carefully

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of this reaction?

    • A: The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of γ-butyrolactone. This opens the lactone to form a γ-hydroxyamide intermediate. At high temperatures, an intramolecular nucleophilic attack of the amide nitrogen on the terminal hydroxyl group (after protonation) followed by dehydration would form the pyrrolidinone ring. However, a more direct pathway is the formation of the amide followed by intramolecular cyclization and elimination of water.

G amine 2-Amino-4,5-dimethoxy- benzoic acid intermediate γ-Hydroxyamide Intermediate amine->intermediate + γ-Butyrolactone (Nucleophilic Attack) lactone γ-Butyrolactone lactone->intermediate product Final Product intermediate->product Intramolecular Cyclization (High Temp) water H₂O intermediate->water - H₂O

Caption: Simplified reaction mechanism pathway.

  • Q2: What are the best analytical methods to monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 7:3 Ethyl Acetate:Hexanes with a few drops of acetic acid. The starting amine and the carboxylic acid product will have different Rf values. High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative data on the consumption of starting material and formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for final product characterization to confirm the structure and assess purity.

  • Q3: Can I use a catalyst for this reaction?

    • A: While the reaction is typically run thermally without a catalyst, acid catalysts (like p-toluenesulfonic acid) could potentially accelerate the reaction by activating the lactone carbonyl group. However, this may also promote side reactions like decarboxylation. Base catalysis is generally not effective. A systematic evaluation would be needed to determine the net benefit.

  • Q4: What are the key safety precautions?

    • A: High-boiling solvents like DMF and DMSO have specific hazards; always consult the Safety Data Sheet (SDS). The reaction is run at high temperatures, so proper shielding and temperature control are necessary. Work in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagents: Add γ-butyrolactone (3.0 eq) and dimethylformamide (DMF) as the solvent (approx. 5 mL per gram of starting amine).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 150°C and maintain it at this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 4-6 hours using TLC until the starting amine is consumed (typically 18-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF used).

  • Precipitation: Slowly add 2M HCl solution with stirring until the pH of the solution is approximately 2. A solid precipitate should form.

  • Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 5 minutes at temperature, and perform a hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Table 1: Solvent Selection
SolventBoiling Point (°C)Notes
γ-Butyrolactone204Can act as both reactant and solvent.
Dimethylformamide (DMF)153Excellent polar aprotic solvent, easy to work with.
Dimethyl Sulfoxide (DMSO)189Higher boiling point for stubborn reactions.
Sulfolane285For very high temperature requirements; can be difficult to remove.

References

Technical Support Center: Purification of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-anisoyl-GABA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this N-acyl amino acid. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to optimize your protocols for the highest purity and yield.

Introduction to N-anisoyl-GABA and Purification Challenges

N-anisoyl-GABA, a metabolite of the nootropic agent aniracetam, is synthesized by the acylation of γ-aminobutyric acid (GABA) with p-anisoyl chloride, typically under Schotten-Baumann conditions. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, side-products, and degradation products. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-anisoyl-GABA?

A1: The impurity profile of your crude N-anisoyl-GABA will largely depend on the specifics of your synthetic procedure. However, based on the typical Schotten-Baumann synthesis from GABA and p-anisoyl chloride, you can anticipate the following impurities[1][2]:

  • Unreacted Starting Materials:

    • γ-Aminobutyric acid (GABA)

    • p-Anisic acid (from the hydrolysis of p-anisoyl chloride)

  • Reaction Byproducts:

    • Dipeptide formation: The activated carboxyl group of one N-anisoyl-GABA molecule can react with the amino group of GABA, leading to the formation of a dipeptide-like impurity. This is more likely if the pH is not well-controlled[1].

    • Polymeric materials: Under certain conditions, polymerization can occur.

  • Degradation Products:

    • Hydrolysis of the amide bond in N-anisoyl-GABA can occur, especially under harsh pH conditions or prolonged exposure to moisture, yielding p-anisic acid and GABA.

A general overview of the synthesis and potential impurities is depicted in the workflow below.

cluster_synthesis Synthesis cluster_impurities Potential Impurities GABA GABA Reaction Schotten-Baumann Reaction GABA->Reaction pAnisoylCl p-Anisoyl Chloride pAnisoylCl->Reaction Crude Crude N-anisoyl-GABA Reaction->Crude UnreactedGABA Unreacted GABA Crude->UnreactedGABA pAnisicAcid p-Anisic Acid Crude->pAnisicAcid Dipeptide Dipeptide Impurity Crude->Dipeptide

Caption: Synthetic pathway and common impurities.

Troubleshooting Purification Issues

This section provides a systematic approach to resolving common issues encountered during the purification of N-anisoyl-GABA.

Crystallization Troubleshooting

Q2: I'm having trouble crystallizing my N-anisoyl-GABA. It either oils out or remains in solution. What should I do?

A2: Crystallization is a powerful purification technique for N-anisoyl-GABA, but it is sensitive to several factors. Here’s a troubleshooting guide:

Problem Potential Cause Recommended Solution
Oiling Out The solution is too supersaturated, or the cooling rate is too fast.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. - Try a different solvent system with slightly higher solubility for N-anisoyl-GABA at elevated temperatures.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Slowly evaporate the solvent to increase the concentration. - Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure N-anisoyl-GABA. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has slowly cooled to room temperature[3].
Poor Crystal Quality Rapid crystal growth is trapping impurities.- Slow down the crystallization process by allowing the solution to cool more gradually. - Consider a multi-solvent system where the compound has high solubility in one solvent and low solubility in another (the anti-solvent). Dissolve the crude product in a minimum of the good solvent and slowly add the anti-solvent until turbidity appears, then allow it to stand.

A general workflow for troubleshooting crystallization is presented below.

Start Crude N-anisoyl-GABA in Solution Decision1 Does it oil out? Start->Decision1 Decision2 Do crystals form? Decision1->Decision2 No Solution1 Add more hot solvent and cool slowly Decision1->Solution1 Yes Solution2 Concentrate solution or induce nucleation Decision2->Solution2 No Success Pure Crystals Decision2->Success Yes Failure Re-evaluate solvent system Decision2->Failure Still No Solution1->Decision2 Solution2->Decision2

Caption: Crystallization troubleshooting workflow.

Chromatography Troubleshooting

Q3: I'm using column chromatography to purify N-anisoyl-GABA, but I'm getting poor separation. What can I do?

A3: Column chromatography is an excellent method for separating N-anisoyl-GABA from its impurities. Poor separation can often be resolved by optimizing your chromatographic conditions.

Problem Potential Cause Recommended Solution
Poor Separation of N-anisoyl-GABA and p-Anisic Acid These compounds have similar polarities.- Normal Phase (Silica Gel): Use a less polar mobile phase to increase the retention of both compounds and improve separation. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can be effective. - Reversed-Phase (C18): Use a more polar mobile phase (e.g., higher water content in a water/acetonitrile or water/methanol system) to increase retention. Adjusting the pH of the mobile phase can also be beneficial. Since both are acidic, running at a neutral or slightly acidic pH will keep them in their protonated, less polar form, which may alter their relative retention.
Product Elutes with the Solvent Front The mobile phase is too polar (normal phase) or not polar enough (reversed-phase).- Normal Phase: Decrease the polarity of your mobile phase. For example, if you are using 100% ethyl acetate, try a mixture of ethyl acetate and hexane. - Reversed-Phase: Increase the polarity of your mobile phase by increasing the proportion of the aqueous component.
Product Does Not Elute from the Column The mobile phase is not polar enough (normal phase) or too polar (reversed-phase).- Normal Phase: Increase the polarity of the mobile phase. A common strategy is to add a small amount of methanol to your ethyl acetate/hexane mixture. - Reversed-Phase: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent.

Experimental Protocols

Protocol 1: Recrystallization of N-anisoyl-GABA

This protocol provides a general guideline for the recrystallization of N-anisoyl-GABA. The choice of solvent is critical and may require some optimization.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude N-anisoyl-GABA in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility when hot.

    • Promising solvents for N-acyl amino acids include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane[4][5].

  • Dissolution:

    • Place the crude N-anisoyl-GABA in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid[6].

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[3].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of N-anisoyl-GABA

This protocol describes a general procedure for the purification of N-anisoyl-GABA by flash column chromatography on silica gel.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude N-anisoyl-GABA in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or even pure ethyl acetate)[7].

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure N-anisoyl-GABA.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

Q4: How can I assess the purity of my final N-anisoyl-GABA product?

A4: Several analytical techniques can be used to determine the purity of your N-anisoyl-GABA:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is commonly used[8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of your product and the identification of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your N-anisoyl-GABA and detect the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

References

Stability issues of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a molecule featuring a dimethoxy-substituted benzoic acid core and a pyrrolidinone (a cyclic amide, or lactam) substituent. The stability of this compound in solution is primarily influenced by the chemical reactivity of these functional groups. The lactam ring is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can lead to ring-opening. Additionally, the dimethoxybenzene moiety may be prone to photodegradation. Understanding these potential degradation pathways is critical for accurate and reproducible experimental results.

This guide will walk you through the common stability challenges, provide validated protocols for stability assessment, and offer troubleshooting solutions to ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most probable degradation pathway is the hydrolysis of the five-membered lactam ring.[1][2] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 4-amino-N-(2-carboxy-4,5-dimethoxyphenyl)butanoic acid. The amide bond within the lactam is relatively stable, but prolonged exposure to harsh pH or elevated temperatures can promote this hydrolytic cleavage.[2][3] A secondary concern is the potential for photodegradation of the dimethoxybenzene ring upon exposure to UV light.[4][5]

Q2: My analytical results are inconsistent when using an acidic mobile phase for HPLC analysis. Could the compound be degrading?

A2: Yes, it is possible. The use of a strongly acidic mobile phase, especially when combined with longer run times or elevated column temperatures, can induce acid-catalyzed hydrolysis of the lactam ring.[6][7] This on-column degradation would lead to a decrease in the peak area of the parent compound and the appearance of a new, more polar degradation product peak.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions, particularly in protic solvents, should be stored at low temperatures, ideally at -20°C or -80°C.[8] It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8][9] For long-term storage, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles. Using anhydrous solvents can also mitigate the risk of hydrolysis.[8]

Q4: I've observed a change in the color of my solution after leaving it on the benchtop. What could be the cause?

A4: A color change in the solution could be an indicator of degradation, possibly due to photolysis. The dimethoxybenzene ring system can be susceptible to light-induced degradation, which may result in the formation of colored byproducts.[4][5] It is crucial to perform all manipulations of the compound and its solutions under subdued lighting conditions and to store them in light-protected containers.

Q5: How can I confirm the stability of my compound under my specific experimental conditions?

A5: The most definitive way to assess stability is to perform a forced degradation study.[10][11][12] This involves subjecting a solution of the compound to a variety of stress conditions (acid, base, oxidation, heat, and light) and monitoring the formation of any degradants using a stability-indicating analytical method, such as HPLC-UV.[13] This will not only confirm stability but also help to identify potential degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Inconsistent biological assay results Degradation of the compound in the assay medium.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the purity and concentration. 2. Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation. 3. pH and Temperature Control: Ensure the pH of your assay medium is near neutral and avoid elevated temperatures unless required by the protocol.
Appearance of new peaks in HPLC chromatogram over time Hydrolytic or photolytic degradation.1. Control for Light Exposure: Prepare and analyze a sample that has been rigorously protected from light and compare it to a sample that has been intentionally exposed to light. 2. Evaluate pH Effects: Analyze samples prepared in buffers of different pH values (e.g., pH 3, 7, and 9) to determine the pH-stability profile. 3. Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to help identify the degradation products.
Loss of compound concentration in stock solution Hydrolysis due to residual water in the solvent or improper storage.1. Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous solvents. 2. Optimize Storage: Store aliquots at -80°C in tightly sealed, light-protected containers. 3. Re-evaluate Solubility: If the compound is precipitating out of solution, a different solvent system may be required.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines to evaluate the stability of this compound under various stress conditions.[10][11][12]

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Volumetric flasks, pipettes, and amber HPLC vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Prepare a parallel sample with 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, keep a solution of the compound (in a suitable solvent like water:methanol 1:1) at 60°C for 48 hours in the dark.

    • Analyze the samples at specified time points.

  • Photostability Testing:

    • Expose a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples after exposure.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). For example:

    • Start with 10% Acetonitrile, increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

Potential Degradation Pathway

G parent This compound hydrolysis_product 4-amino-N-(2-carboxy-4,5-dimethoxyphenyl)butanoic acid parent->hydrolysis_product  Hydrolysis (Acid/Base, Heat) photodegradation_products Photodegradation Products parent->photodegradation_products  Photolysis (UV Light)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Basic (NaOH, Heat) Base->Analysis Oxidation Oxidative (H2O2) Oxidation->Analysis Heat Thermal (Heat) Heat->Analysis Light Photolytic (UV/Vis Light) Light->Analysis Start Prepare Stock Solution Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Heat Expose to Stress Start->Light Expose to Stress Report Assess Degradation & Identify Products Analysis->Report

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree

G Start Inconsistent Results? CheckStock Analyze Stock Solution by HPLC Start->CheckStock StockOK Stock is Pure? CheckStock->StockOK RemakeStock Remake Stock with Anhydrous Solvent, Store at -80°C StockOK->RemakeStock No CheckAssayStability Test Stability in Assay Buffer StockOK->CheckAssayStability Yes AssayStable Stable in Buffer? CheckAssayStability->AssayStable ModifyAssay Modify Assay Conditions (pH, Temp) or Prepare Freshly AssayStable->ModifyAssay No ReviewProtocol Review Experimental Protocol for Errors AssayStable->ReviewProtocol Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting Common Impurities in Aniracetam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Aniracetam (N-anisoyl-2-pyrrolidinone) is a prominent member of the racetam class of nootropics, valued for its potential cognitive-enhancing effects.[1] As with any synthetic compound intended for research or pharmaceutical development, achieving high purity is paramount. The synthesis process, while straightforward in principle, can introduce a variety of process-related impurities and degradation products that may impact experimental outcomes and safety profiles.[2][3]

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides a structured, in-depth overview of the common impurities encountered during Aniracetam synthesis, the causal mechanisms behind their formation, and practical, field-tested strategies for their detection, prevention, and remediation.

Section 1: Overview of Aniracetam Synthesis & Impurity Formation

The most common laboratory and industrial synthesis of Aniracetam involves the N-acylation of 2-pyrrolidinone with anisoyl chloride, typically in the presence of a base like triethylamine to scavenge the hydrochloric acid byproduct.[4] While effective, this pathway is susceptible to side reactions and degradation, leading to a predictable profile of impurities.

The primary sources of impurities can be categorized as:

  • Process-Related Impurities: Arising directly from the synthesis, including unreacted starting materials and byproducts.[2]

  • Degradation Impurities: Resulting from the breakdown of the Aniracetam molecule itself, often through hydrolysis.[1][2]

  • Solvent and Reagent-Related Impurities: Residual solvents or contaminants from the raw materials used.[2]

Below is a diagram illustrating the main synthetic pathway and the origin points of key impurities.

Aniracetam_Synthesis_Impurities cluster_synthesis Synthesis Reaction Pyrrolidinone 2-Pyrrolidinone (Starting Material) Aniracetam Aniracetam (Target Product) Pyrrolidinone->Aniracetam Acylation AnisoylChloride Anisoyl Chloride (Starting Material) AnisoylChloride->Aniracetam pAnisicAcid p-Anisic Acid (Hydrolysis Impurity) AnisoylChloride->pAnisicAcid Hydrolysis H2O Water (Moisture) H2O->pAnisicAcid AMBA 4-(4-Methoxybenzamido)butanoic Acid (Degradation Impurity) H2O->AMBA Aniracetam->AMBA Hydrolysis (Ring Opening) Pyrrolidinone_Impurity Unreacted 2-Pyrrolidinone AnisoylChloride_Impurity Unreacted Anisoyl Chloride

Caption: Aniracetam synthesis pathway and key impurity formation points.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during Aniracetam synthesis and analysis in a practical question-and-answer format.

Q1: What are the most common impurities I should expect in my crude Aniracetam sample?

A1: You should anticipate a few key impurities originating from the synthesis process and potential degradation. The most prevalent are unreacted starting materials and products from hydrolysis reactions.[2] Proper analytical characterization is crucial for their identification and quantification.

Data Summary: Common Aniracetam Impurities

Impurity Name IUPAC Name CAS Number Origin Typical Analytical Note
p-Anisic Acid 4-Methoxybenzoic acid 100-09-4 Hydrolysis of Anisoyl Chloride More polar than Aniracetam; elutes earlier in RP-HPLC.
2-Pyrrolidinone Pyrrolidin-2-one 616-45-5 Unreacted Starting Material Highly polar; requires specific HPLC conditions for retention.
AMBA 4-(4-Methoxybenzamido)butanoic acid 72432-14-5 Degradation of Aniracetam Key degradation marker in stability studies.[2][5][6]

| Anisoyl Chloride | 4-Methoxybenzoyl chloride | 100-07-2 | Unreacted Starting Material | Highly reactive; often hydrolyzes to p-Anisic Acid during workup. |

Q2: My final product contains a significant amount of p-Anisic Acid. How can I prevent this?

A2: The presence of p-Anisic Acid is almost always due to the hydrolysis of the anisoyl chloride starting material by moisture. Anisoyl chloride is highly reactive with water.

Causality: The acyl chloride functional group readily reacts with nucleophiles, including water. This reaction is often faster than the desired acylation of 2-pyrrolidinone if moisture is present.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

  • Solvent Purity: Use a high-purity, anhydrous reaction solvent (e.g., dichloromethane, toluene) from a freshly opened bottle or one stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use fresh, high-quality anisoyl chloride. Old reagents may have already partially hydrolyzed upon storage.

  • Purification: p-Anisic Acid can typically be removed from the final product by recrystallization or by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

Q3: I'm seeing a peak in my HPLC that corresponds to AMBA (4-(4-Methoxybenzamido)butanoic acid). What does this mean?

A3: The presence of AMBA indicates the degradation of your Aniracetam product.[2] Aniracetam is susceptible to hydrolysis, particularly under non-neutral pH conditions or extended exposure to moisture, which cleaves the lactam ring.[1]

Causality: The amide bond within the 2-pyrrolidinone ring of Aniracetam can be hydrolyzed, leading to ring-opening and the formation of AMBA. This process can be accelerated by heat, strong acids, or strong bases.

Troubleshooting & Prevention:

  • Storage Conditions: Store synthesized Aniracetam in a cool, dry place, tightly sealed and protected from light.[2]

  • pH Control: During aqueous workup or purification, avoid prolonged exposure to strongly acidic or basic conditions.

  • Stability Studies: If developing a formulation, the appearance of AMBA is a critical parameter to monitor in stability-indicating assays.[7] Complexation with cyclodextrins has been shown to improve the stability of Aniracetam against hydrolysis.[1]

Q4: How can I set up a reliable HPLC method to separate Aniracetam from its key impurities?

A4: A well-designed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for impurity profiling of Aniracetam.[8] The goal is to achieve baseline separation between the main Aniracetam peak and the peaks of all relevant impurities.

Rationale: RP-HPLC separates compounds based on their hydrophobicity. Aniracetam is moderately nonpolar, while its common impurities like p-Anisic Acid and 2-pyrrolidinone are more polar, allowing for effective separation.

A validated method provides confidence in the purity assessment of your material.[9] The protocol below is a robust starting point that can be optimized for your specific instrumentation and impurity profile.

Section 3: Experimental Protocol

Protocol: Impurity Profiling of Aniracetam by RP-HPLC

Objective: To detect and quantify Aniracetam and its primary impurities (p-Anisic Acid, AMBA, 2-Pyrrolidinone).

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]

  • Aniracetam sample

  • Reference standards for Aniracetam and potential impurities

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid or Potassium Dihydrogen Phosphate (for mobile phase buffer)

  • Purified water (18.2 MΩ·cm)

Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of your Aniracetam reference standard at 1 mg/mL in methanol.

    • Prepare individual stock solutions of each impurity standard (e.g., p-Anisic Acid, AMBA) at 1 mg/mL in methanol.

    • Prepare a "spiked" resolution solution by mixing the Aniracetam standard with small amounts of each impurity standard to confirm peak identity and resolution.

    • Accurately weigh and dissolve your synthesized Aniracetam sample in methanol to a final concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: An isocratic mobile phase can be effective. A common starting point is a mixture of an aqueous phase and an organic phase.

      • Aqueous Phase (A): 0.1% Formic Acid in Water OR 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0).[1][10]

      • Organic Phase (B): Acetonitrile or Methanol.[1][10]

      • Example Ratio: 75:25 (Aqueous:Organic).[1] Adjust as needed to achieve optimal separation.

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 25-30 °C[1][10]

    • Detection Wavelength: 280 nm[10]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the resolution solution first to verify that all components are separated.

    • Inject your Aniracetam sample.

    • Identify peaks based on the retention times obtained from the individual standard injections.

    • Quantify impurities using the area percent method or by creating a calibration curve with the reference standards for more accurate results.

Section 4: Troubleshooting Workflow

When an unknown or out-of-specification impurity is detected, a logical workflow can help identify the root cause.

Troubleshooting_Workflow Start Impurity Detected in HPLC Analysis Identify Identify Impurity (LC-MS, NMR, Ref. Std.) Start->Identify IsProcess Is it a Process-Related Impurity (Starting Material, Byproduct)? Identify->IsProcess IsDegradation Is it a Degradation Product (e.g., AMBA)? Identify->IsDegradation IsProcess->IsDegradation No CheckReaction Review Synthesis Conditions: - Anhydrous Technique? - Reagent Stoichiometry? - Reaction Time/Temp? IsProcess->CheckReaction Yes CheckPurification Review Workup/Purification: - Extraction pH? - Recrystallization Solvent? - Column Chromatography? IsDegradation->CheckPurification No (Consider Workup Conditions) CheckStorage Review Storage Conditions: - Exposure to moisture/light? - Storage Temperature? - Packaging Integrity? IsDegradation->CheckStorage Yes OptimizeReaction Optimize Reaction Parameters CheckReaction->OptimizeReaction OptimizePurification Optimize Purification Method CheckPurification->OptimizePurification OptimizeStorage Implement Strict Storage Protocols CheckStorage->OptimizeStorage

Caption: A logical workflow for troubleshooting Aniracetam impurities.

References

Technical Support Center: Optimizing N-anisoyl-GABA Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-anisoyl-GABA. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis. Our guidance is grounded in established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this specific amide bond formation.

Introduction to N-anisoyl-GABA Synthesis

The formation of N-anisoyl-GABA involves the creation of an amide bond between the carboxylic acid of p-anisic acid and the amino group of γ-aminobutyric acid (GABA). While seemingly straightforward, this reaction is subject to various factors that can significantly impact yield and purity. Common challenges include the low nucleophilicity of the GABA amine group under certain conditions, potential side reactions, and difficulties in product purification. This guide will systematically address these issues, providing you with the knowledge to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of N-anisoyl-GABA.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in N-anisoyl-GABA synthesis can often be attributed to several factors:

  • Incomplete Activation of Anisic Acid: The carboxylic acid of anisic acid must be activated to facilitate nucleophilic attack by GABA's amino group. Inefficient activation is a primary cause of low conversion.[1]

  • Protonation of GABA: GABA's amino group can be protonated, rendering it non-nucleophilic and thus unreactive towards the activated anisic acid.[1] This is a common issue as the carboxylic acid of both starting materials can create an acidic environment.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence of moisture can all negatively impact the reaction outcome.[1]

Q2: What is the best method for activating the p-anisic acid?

There are two primary approaches for activating p-anisic acid:

  • Conversion to Anisoyl Chloride: This is a classic and often highly effective method. Reacting p-anisic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates the highly reactive anisoyl chloride. This intermediate readily reacts with GABA under basic conditions (Schotten-Baumann reaction).[2][3]

  • In Situ Activation with Coupling Reagents: This method avoids the isolation of the potentially moisture-sensitive acid chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5][6] These reagents activate the carboxylic acid in the reaction mixture, allowing for immediate reaction with GABA. For challenging couplings, phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU) can be more effective.[5][7]

Q3: Is it necessary to protect the carboxylic acid group of GABA?

In many cases, it is not strictly necessary to protect the carboxylic acid of GABA, especially when using the Schotten-Baumann approach with anisoyl chloride. The reaction is typically fast enough and the conditions favor the acylation of the more nucleophilic amine. However, when using carbodiimide coupling agents, protection of GABA's carboxyl group as an ester (e.g., methyl or benzyl ester) can prevent side reactions such as the formation of symmetrical anhydrides of GABA or oligomerization.[8][9][10]

Q4: What are common side reactions and how can I minimize them?

The primary side reactions to be aware of are:

  • Formation of N-acylurea: When using carbodiimide coupling agents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct.[4] This can be minimized by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, which traps the O-acylisourea to form a more stable and reactive active ester.[1][4][7]

  • Hydrolysis of Activated Species: Any moisture present in the reaction can lead to the hydrolysis of the activated anisic acid (e.g., anisoyl chloride or the O-acylisourea intermediate) back to anisic acid, thus reducing the yield.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Low or No Product Formation
Symptom Possible Cause Recommended Solution
TLC/LC-MS shows mainly unreacted starting materials. 1. Inefficient carboxylic acid activation. 2. Deactivation of GABA's amino group. 3. Steric hindrance. 1. For acid chloride method: Ensure complete conversion of anisic acid to anisoyl chloride. Consider using a catalytic amount of DMF with oxalyl chloride.[11] For coupling agent method: Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).[5][7] Ensure your coupling reagent is fresh.2. For acid chloride method: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the generated HCl and deprotonate the GABA amine.[12] For coupling agent method: Add a non-nucleophilic base to prevent protonation of the GABA amine.3. While not highly pronounced in this specific reaction, ensuring optimal reaction temperature (room temperature to gentle heating) can help overcome minor steric effects.[1]
Significant amount of anisic acid recovered. Hydrolysis of the activated intermediate. Use anhydrous solvents (e.g., dry DCM, THF, or DMF).[1] Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (nitrogen or argon).
Problem 2: Presence of Significant Impurities
Symptom Possible Cause Recommended Solution
An insoluble white precipitate forms when using DCC. Formation of dicyclohexylurea (DCU) byproduct. This is expected with DCC. The DCU can be removed by filtration.[5][6] To avoid this issue, consider using a soluble carbodiimide like DIC (forms soluble diisopropylurea) or the water-soluble EDC.[5][6]
A major byproduct is observed, especially with carbodiimide methods. Formation of N-acylurea. Add an auxiliary nucleophile like HOBt or OxymaPure (typically 1 equivalent) to the reaction mixture along with the coupling agent.[1][4][7] This will suppress the formation of the N-acylurea byproduct.
Product is difficult to purify from unreacted GABA. Poor workup procedure. After the reaction, perform an acidic wash (e.g., with dilute HCl) to protonate and dissolve any unreacted GABA into the aqueous layer. The N-anisoyl-GABA product should remain in the organic layer.

Optimized Experimental Protocols

Below are two reliable, step-by-step protocols for the synthesis of N-anisoyl-GABA.

Protocol 1: Schotten-Baumann Method via Anisoyl Chloride

This robust method is often high-yielding and straightforward.

Step 1: Formation of Anisoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add p-anisic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude anisoyl chloride can be used directly in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve GABA (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.0 eq). Cool the solution in an ice bath.

  • Dissolve the crude anisoyl chloride from Step 1 in an inert organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Add the solution of anisoyl chloride dropwise to the cold, stirring GABA solution.

  • Allow the reaction to stir vigorously at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the aqueous layer with concentrated HCl to pH ~2. This will precipitate the N-anisoyl-GABA product.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Carbodiimide Coupling Method (EDC/HOBt)

This one-pot method is convenient and avoids the use of thionyl chloride.

  • Dissolve p-anisic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent such as DMF or DCM under a nitrogen atmosphere.

  • Add GABA (1.1 eq) to the mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

To further clarify the reaction pathways and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism: Carbodiimide Activation

G Anisic_Acid p-Anisic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) Anisic_Acid->O_Acylisourea + EDC EDC EDC N_Anisoyl_GABA N-Anisoyl-GABA O_Acylisourea->N_Anisoyl_GABA + GABA EDU EDU Byproduct (Water-soluble) O_Acylisourea->EDU Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement GABA GABA HOBt HOBt Active_Ester->N_Anisoyl_GABA + GABA

Caption: Carbodiimide activation pathway for N-anisoyl-GABA synthesis.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield of N-Anisoyl-GABA Check_Activation Is Acid Activation Method Optimal? Start->Check_Activation Check_Base Is Sufficient Base Used? Check_Activation->Check_Base Yes Sol_Activation Switch to a stronger coupling reagent (e.g., HATU) or ensure complete acid chloride formation. Check_Activation->Sol_Activation No Check_Moisture Are Anhydrous Conditions Maintained? Check_Base->Check_Moisture Yes Sol_Base Use ≥2 equivalents of a non-nucleophilic base (e.g., DIPEA, Et3N). Check_Base->Sol_Base No Sol_Moisture Use anhydrous solvents/reagents and an inert atmosphere. Check_Moisture->Sol_Moisture No

Caption: Decision tree for troubleshooting low reaction yields.

Summary of Key Reaction Parameters

ParameterSchotten-Baumann MethodCarbodiimide (EDC/HOBt) MethodRationale
Anisic Acid Activation Thionyl chloride or Oxalyl chlorideEDC, HOBtFormation of a highly reactive acyl chloride vs. in situ formation of a stable active ester.
Solvent Biphasic (e.g., DCM/Water)Anhydrous polar aprotic (e.g., DMF, DCM)Schotten-Baumann conditions utilize a two-phase system to neutralize generated acid.[3] Carbodiimide reactions require anhydrous conditions to prevent hydrolysis.[1]
Base NaOH, KOHNon-nucleophilic organic base (e.g., DIPEA, Et₃N)Inorganic base neutralizes HCl in the aqueous phase.[2] Organic base prevents protonation of the amine without competing as a nucleophile.[1]
Temperature 0°C to Room Temp0°C to Room TempExothermic reactions are controlled at lower temperatures to minimize side reactions.
Workup Acidification and filtrationAqueous extraction and chromatographyThe product precipitates upon acidification in the Schotten-Baumann method. Standard extractive workup is needed for the one-pot coupling method.

By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the synthesis of N-anisoyl-GABA, achieving higher yields and purity in your experiments.

References

Technical Support Center: Stability and Storage of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS No: 926268-05-5).[1] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. We will explore the potential degradation pathways, provide detailed storage protocols, and offer troubleshooting guidance for assessing sample purity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

This molecule possesses three primary functional groups that are critical to consider for its stability: a benzoic acid moiety, a 2-pyrrolidinone (γ-lactam) ring, and two methoxy (ether) groups on the aromatic ring. The interplay between these groups dictates the compound's susceptibility to degradation.

  • Benzoic Acid Group: Aromatic carboxylic acids are generally stable but can undergo decarboxylation (loss of CO₂) under specific conditions, such as high temperatures.[2][3]

  • Lactam Ring: The five-membered lactam ring is a cyclic amide. Amides are susceptible to hydrolysis, which breaks the ring. This reaction is catalyzed by both acidic and basic conditions.[4][5]

  • Dimethoxy Phenyl Group: The electron-donating methoxy groups make the aromatic ring more susceptible to oxidation compared to unsubstituted benzene. The ether linkages themselves are quite stable but can be cleaved under harsh acidic conditions.

Q2: What are the most likely degradation pathways for this compound during storage?

Based on its structure, there are two primary degradation pathways to be vigilant about:

  • Lactam Hydrolysis: This is often the most significant concern in the presence of moisture. The lactam ring can open to form the corresponding γ-aminobutyric acid (GABA) derivative, 4-amino-4-(2-carboxy-4,5-dimethoxyphenyl)butanoic acid. This reaction is accelerated by acidic or basic contaminants.

  • Decarboxylation: While requiring more energy, typically in the form of heat, the benzoic acid group can be lost as CO₂. This would result in the formation of 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one. Benzoic acid derivatives are known to degrade at elevated temperatures.[2][3][6]

Other potential, though less common, pathways include oxidation of the electron-rich aromatic ring and photodecomposition upon exposure to UV light.

G cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B Hydrolyzed Product (Lactam Ring Opening) A->B Hydrolysis (+H₂O, Acid/Base) C Decarboxylated Product A->C Thermal Stress (Heat, -CO₂) D Oxidative Products A->D Oxidation/Photolysis (O₂, Light)

Caption: Primary degradation pathways of the target molecule.

Q3: What are the optimal storage conditions for the solid compound?

To mitigate the risks of degradation, proper storage of the solid material is paramount. The goal is to control the environmental factors that promote the degradation reactions discussed above.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Reduces the rate of all chemical reactions, particularly thermal decarboxylation.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of the electron-rich aromatic ring.
Light Protect from Light (Amber Vial) Prevents potential photolytic degradation.
Moisture Store in a Desiccator Minimizes water availability for hydrolysis of the lactam ring. Use a tightly sealed container.
Q4: I need to make a solution. What are the best practices for handling solutions of this compound?

When moving from solid to solution, the risk of degradation, especially hydrolysis, increases significantly.

  • Solvent Choice: If your experiment allows, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). These solvents lack the water and protons that facilitate hydrolysis.

  • Aqueous Solutions: If an aqueous solution is unavoidable, use a buffer to maintain a near-neutral pH (pH 6-8). Both strongly acidic and alkaline conditions will accelerate the hydrolysis of the lactam ring.[4][5]

  • Preparation and Storage: Always prepare aqueous solutions fresh for immediate use. If short-term storage is necessary, store the solution at 2–8 °C for no more than 24 hours. For longer-term storage, flash-freeze aliquots and store them at -20 °C or -80 °C, but be aware that freeze-thaw cycles can also promote degradation.

Troubleshooting Guide: Purity Assessment

Q5: I suspect my sample has degraded. How can I confirm this and identify the problem?

If you observe changes in the physical appearance of your sample (e.g., discoloration, clumping) or see unexpected results in your experiments, a purity check is warranted.

Observation / IssuePotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Chemical Degradation. New peaks with different retention times indicate the presence of impurities.Use LC-MS to determine the mass of the new peaks. A mass increase of 18 Da likely corresponds to the hydrolyzed product. A mass decrease of 44 Da suggests the decarboxylated product.[7]
Decreased area of the main peak in HPLC Loss of Parent Compound. The parent compound is being consumed to form degradation products.Re-quantify your sample. If purity is below your experimental threshold, procure a new, verified lot of the compound.
Compound appears discolored (yellow/brown) Oxidation or Polymerization. The electron-rich aromatic ring may be susceptible to oxidation.Check the purity by HPLC. If significant degradation is confirmed, discard the sample. Ensure future storage is under an inert atmosphere.
Poor solubility in aqueous buffers pH-dependent solubility or degradation. The compound's solubility is pH-dependent due to the carboxylic acid group. Alternatively, degradation products may have different solubility profiles.Ensure the pH of your buffer is appropriate for solubilizing a carboxylic acid (typically slightly basic). If solubility issues persist, check purity by HPLC by first dissolving in a small amount of organic solvent (e.g., DMSO).

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation or stress testing study is essential to understand the stability profile of a compound.[7][8] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and developing stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B1 Acid Hydrolysis (0.1 M HCl) A->B1 B2 Base Hydrolysis (0.1 M NaOH) A->B2 B3 Oxidation (3% H₂O₂) A->B3 B4 Thermal (Heat only) A->B4 C Neutralize Acid/Base Samples B1->C B2->C D Dilute all samples B3->D B4->D C->D E Analyze by HPLC-UV/LC-MS D->E

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.2 M HCl (final concentration 0.1 M).

    • Base Hydrolysis: 0.2 M NaOH (final concentration 0.1 M).

    • Oxidation: 6% H₂O₂ (final concentration 3%).

    • Thermal: High-purity water.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water. Keep this at 2–8 °C.

  • Incubation: Place all stress samples in a water bath or oven at 60 °C for a defined period (e.g., 24 hours).

  • Sample Quenching and Analysis:

    • After incubation, allow samples to cool to room temperature.

    • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC or LC-MS method to assess the percentage of degradation and identify new peaks.[9][10]

Protocol 2: Routine Purity Check by HPLC-UV

This protocol provides a general method for a quick purity check. It should be optimized for your specific system.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm and select an appropriate wavelength (e.g., λmax) for quantification.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small amount of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection. Analyze and integrate the peak areas to calculate the percentage purity.

By adhering to these guidelines, you can ensure the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Calibration curve issues in N-anisoyl-GABA quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantification of N-anisoyl-GABA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve linearity and overall assay performance. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting strategies to ensure the accuracy and reliability of your bioanalytical data.

I. Frequently Asked Questions (FAQs)

Q1: My calibration curve for N-anisoyl-GABA is non-linear, particularly at the higher concentrations. What is the most likely cause?

A1: Non-linearity at higher concentrations often points to detector saturation or matrix effects. When the concentration of N-anisoyl-GABA is too high, the detector (e.g., the photomultiplier tube in a mass spectrometer) can become overwhelmed, leading to a plateau in the signal response. Additionally, at higher analyte concentrations, the influence of co-eluting matrix components can become more pronounced, leading to ion suppression or enhancement.[1][2][3]

Q2: I'm observing a high coefficient of determination (R² > 0.99), but my back-calculated concentrations for my low concentration calibrants are inaccurate. Why is this happening?

A2: A high R² value alone does not guarantee a good calibration curve. This scenario often arises when the curve is not appropriately weighted. In many bioanalytical methods, the variance of the response is not constant across the concentration range (heteroscedasticity). Unweighted linear regression gives equal importance to all data points. If the absolute error is larger at higher concentrations, these points will unduly influence the regression line, leading to significant inaccuracies at the lower end of the curve. Applying a weighting factor, such as 1/x or 1/x², can often rectify this issue.

Q3: What are the key considerations when selecting an internal standard (IS) for N-anisoyl-GABA quantification?

A3: An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.[4] For N-anisoyl-GABA, a stable isotope-labeled (SIL) version (e.g., ¹³C₆-N-anisoyl-GABA or N-anisoyl-GABA-d₄) is the gold standard. A SIL-IS will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it must be thoroughly validated to ensure it adequately tracks the analyte.[5][6]

Q4: Since GABA itself is endogenous, do I need to use a surrogate matrix for my calibration standards?

A4: Yes, it is highly recommended. The presence of endogenous GABA in your biological matrix (e.g., plasma, CSF) will interfere with the accurate measurement of your lowest calibration standards. To circumvent this, a surrogate matrix that is free of the analyte should be used. Common choices include stripped serum, protein buffer solutions, or artificial cerebrospinal fluid. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods for endogenous compounds.[7][8][9][10][11]

II. Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds, are a primary source of inaccuracy in LC-MS/MS bioanalysis.[1][12][13]

Symptoms:
  • Poor accuracy and precision.

  • Non-linear calibration curves.

  • Inconsistent results between different lots of biological matrix.

Diagnostic Protocol: Post-Extraction Spike Analysis
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike N-anisoyl-GABA and the internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and spike N-anisoyl-GABA and the internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike N-anisoyl-GABA and the internal standard into the biological matrix before extraction.

  • Analyze all three sets and calculate the matrix factor (MF) and recovery.

Data Interpretation:
ParameterCalculationIdeal ValueInterpretation of Deviation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)1MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (Peak Area in Set C) / (Peak Area in Set B)100%Low recovery suggests inefficient extraction.
Process Efficiency (Peak Area in Set C) / (Peak Area in Set A)100%This combines the effects of recovery and matrix effects.

Troubleshooting Workflow for Matrix Effects

Matrix_Effect_Troubleshooting cluster_optimization Optimization Strategies start Matrix Effect Detected (MF ≠ 1) chromatography Improve Chromatographic Separation start->chromatography Co-elution suspected sample_prep Enhance Sample Cleanup start->sample_prep Broad interference dilution Dilute Sample start->dilution High analyte concentration is_choice Use Stable Isotope-Labeled Internal Standard start->is_choice Best Practice revalidate Re-evaluate Matrix Effect chromatography->revalidate sample_prep->revalidate dilution->revalidate is_choice->revalidate

Caption: Workflow for addressing matrix effects.

Mitigation Strategies:
  • Chromatographic Separation: Modify the gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or adjust the mobile phase pH to better separate N-anisoyl-GABA from interfering matrix components.

  • Sample Preparation: Employ a more rigorous sample cleanup technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other interfering substances.[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.[15] This is only feasible if the assay has sufficient sensitivity.

  • Internal Standard: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[16][15]

Guide 2: Addressing Issues with Derivatization

Since GABA and its analogs often lack a chromophore or have poor ionization efficiency, derivatization is a common strategy.[17][18][19] However, the derivatization step itself can be a source of variability. N-anisoyl-GABA is formed by the reaction of GABA with anisoyl chloride.

Symptoms:
  • Poor precision (high %CV) across the calibration curve.

  • Low analytical response.

  • Appearance of unexpected side-product peaks in the chromatogram.

Protocol: Optimizing the Derivatization Reaction
  • Reaction Time and Temperature: Investigate a range of reaction times (e.g., 15, 30, 60 minutes) and temperatures (e.g., room temperature, 40°C, 60°C) to ensure the reaction goes to completion. Incomplete derivatization will lead to a lower than expected response.

  • Reagent Stoichiometry: Vary the molar ratio of the derivatizing agent (anisoyl chloride) to the highest concentration of GABA. An insufficient amount of derivatizing agent can lead to non-linearity as it is consumed at higher analyte concentrations. Conversely, an excessive amount can sometimes lead to the formation of side products.

  • pH Control: The acylation reaction is pH-dependent. Ensure the pH of the reaction mixture is optimized and consistently maintained. A buffered system is highly recommended.

  • Reagent Stability: Prepare fresh derivatizing agent solutions daily. Anisoyl chloride can hydrolyze over time, leading to reduced reactivity and inconsistent results.

Logical Flow for Derivatization Troubleshooting

Derivatization_Troubleshooting start Poor Precision or Low Response check_reagents Verify Reagent Freshness and Concentration start->check_reagents optimize_ph Optimize Reaction pH check_reagents->optimize_ph Reagents OK optimize_time_temp Optimize Time and Temperature optimize_ph->optimize_time_temp pH Optimized check_ratio Evaluate Reagent:Analyte Ratio optimize_time_temp->check_ratio Time/Temp Optimized end_node Consistent Derivatization Achieved check_ratio->end_node Ratio Optimized

Caption: Step-by-step derivatization optimization.

Guide 3: General HPLC/LC-MS System Suitability

Before scrutinizing the calibration curve, it's crucial to ensure the analytical system is performing optimally.

Symptoms:
  • Poor peak shape (fronting, tailing, or splitting).

  • Shifting retention times.[2]

  • High baseline noise.

System Suitability Checklist:
ParameterCheckPotential Cause of FailureCorrective Action
Peak Shape Tailing factor between 0.9 and 1.5.Secondary interactions with active sites on the column; extra-column dead volume.Use a column with better end-capping; check and shorten connection tubing.
Retention Time %RSD < 2% across the run.Inconsistent mobile phase composition; temperature fluctuations; column degradation.Pre-mix mobile phase; use a column oven; replace the column.
System Pressure Stable pressure profile.Leaks; pump malfunction; blockage.Check fittings; purge pumps; replace in-line filters.
Baseline Noise Low signal-to-noise ratio.Contaminated mobile phase; detector lamp aging; air bubbles in the system.Use fresh, high-purity solvents; replace detector lamp; degas mobile phase.

III. Regulatory Context

All bioanalytical method validation activities should be conducted in accordance with current regulatory guidelines. The ICH M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for the validation of bioanalytical methods and their application in study sample analysis.[7][8][20][21] Key validation parameters include selectivity, calibration curve performance, accuracy, precision, recovery, matrix effects, and stability.[22][23]

IV. References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from --INVALID-LINK--

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 13(15). Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from --INVALID-LINK--

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from --INVALID-LINK--

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from --INVALID-LINK--

  • LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from --INVALID-LINK--

  • Mei, H., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from --INVALID-LINK--

  • PharmaSciences. (n.d.). Troubleshooting during HPLC calibration. Retrieved from --INVALID-LINK--

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from --INVALID-LINK--

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from --INVALID-LINK--

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from --INVALID-LINK--

  • Yang, K., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research, 52(1), 1-17. Retrieved from --INVALID-LINK--

  • Zhang, H., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry, 91(11), 7247-7253. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Internal standard. Retrieved from --INVALID-LINK--

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from --INVALID-LINK--

  • Watson, C. J., et al. (2011). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Neuroscience Methods, 202(2), 159-164. Retrieved from --INVALID-LINK--

  • Denev, P., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(25), 4106. Retrieved from --INVALID-LINK--

  • Chulalongkorn University. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How can i use HPLC for GABA measurement? Retrieved from --INVALID-LINK--

  • Figshare. (2023). Comparison of two HPLC methods with derivatization to assess gamma-aminobutyric acid (GABA) contents in brown rice flours and rice bran. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). What are the possible causes of a non-Linear calibration curve? Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). What could cause an HPLC to fail to produce a linear standard curve? Retrieved from --INVALID-LINK--

  • Reddit. (2023). I'm getting non-linear response. Retrieved from --INVALID-LINK--

  • El-Behery, M. A., et al. (2019). Aniracetam does not improve working memory in neurologically healthy pigeons. PLoS ONE, 14(4), e0215612. Retrieved from --INVALID-LINK--

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Aniracetam does not improve working memory in neurologically healthy pigeons. Retrieved from --INVALID-LINK--

  • Nakamura, K., & Kurasawa, M. (2000). Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP. Neuropharmacology, 39(5), 866-72. Retrieved from --INVALID-LINK--

  • Shirane, M., & Nakamura, K. (2001). Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP. Brain Research, 916(1-2), 211-221. Retrieved from --INVALID-LINK--

  • Reddit. (2013). Aniracetam, holy shit! Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid: An Essential Aniracetam Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a key intermediate in the synthesis of the nootropic agent Aniracetam, is a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Aniracetam has been investigated for its potential cognitive-enhancing effects and its role in modulating glutamate receptors.[1] The efficient and scalable synthesis of this intermediate is therefore a critical aspect of Aniracetam's production.

Core Synthetic Strategy: A Multi-Step Approach

The most logical and well-supported synthetic strategy for this compound commences with commercially available 3,4-dimethoxybenzoic acid and proceeds through a key intermediate, 2-Amino-4,5-dimethoxybenzoic acid. The final step involves the formation of the N-substituted pyrrolidinone ring. This guide will compare two proposed methods for this final, crucial transformation.

The overall synthetic pathway can be visualized as follows:

cluster_0 Synthesis of 2-Amino-4,5-dimethoxybenzoic acid cluster_1 Final Product Formation A 3,4-Dimethoxybenzoic Acid B 4,5-Dimethoxy-2-nitrobenzoic Acid A->B Nitration C Methyl-4,5-dimethoxy-2-nitrobenzoate B->C Esterification (Implied) D 2-Amino-4,5-dimethoxybenzoic Acid C->D Reduction E This compound D->E Cyclization

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis of the Key Intermediate: 2-Amino-4,5-dimethoxybenzoic acid

The synthesis of 2-Amino-4,5-dimethoxybenzoic acid is a well-documented, multi-step process that begins with the nitration of 3,4-dimethoxybenzoic acid.

Step 1: Nitration of 3,4-Dimethoxybenzoic Acid

The initial step involves the nitration of 3,4-dimethoxybenzoic acid to yield 4,5-Dimethoxy-2-nitrobenzoic acid. This electrophilic aromatic substitution is a standard procedure.

Experimental Protocol:

Two methods are reported for this nitration, with varying yields:

  • Method A (77% Yield): To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and nitric acid (50 mL, 20%) in an ice bath. The reaction mixture is then stirred at 60°C for 6 hours. After cooling to room temperature, the mixture is poured onto ice-water. The resulting solid is filtered, washed with water, and dried. The crude product can be purified by silica gel column chromatography to afford 2-nitro-4,5-dimethoxybenzoic acid as a light yellow solid.

  • Method B (93% Yield): In a reaction vessel, combine 3,4-dimethoxy-6-nitrobenzaldehyde (10 g) with a solvent mixture of water (20 mL) and methanol (30 mL). Add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL). Stir the mixture well and add sodium chlorite (80% content, 9 g) in water (5 mL). The reaction is warmed to approximately 50°C and monitored. Upon completion, sodium bisulfite (10.5 g) is added to quench the reaction. The solvent is evaporated, and the product is dissolved in a sodium hydroxide solution. After filtration to remove impurities, the filtrate is acidified with sulfuric acid to a pH of 1 to precipitate the product. The product is then filtered and dried to yield 4,5-Dimethoxy-2-nitrobenzoic acid with a purity of 99.5% by HPLC.

Step 2: Reduction of 4,5-Dimethoxy-2-nitrobenzoic Acid

The nitro group of 4,5-Dimethoxy-2-nitrobenzoic acid is then reduced to an amine to yield the key intermediate, 2-Amino-4,5-dimethoxybenzoic acid. A common method for this transformation is catalytic hydrogenation. The following protocol starts from the methyl ester of the nitro-compound.

Experimental Protocol (83% Yield): [2]

  • Saponification: Dissolve 48.13 g (0.729 mol) of KOH pellets (85% purity) in 250 ml of ice water. Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the solution. Heat the resulting green suspension to 70°C, during which the solution will turn dark red. Monitor the reaction by HPLC.

  • Neutralization: Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

  • Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases.

  • Isolation: Filter the solution and adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere. Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for another 30 minutes.

  • Purification: Filter the product, wash with two portions of 125 ml of ice water, and dry in a vacuum oven at 55°C for 12 hours to yield light grey crystals of 2-Amino-4,5-dimethoxybenzoic acid.[2]

Comparative Analysis of the Final Cyclization Step

The final and critical step in the synthesis is the formation of the 2-oxopyrrolidin-1-yl) moiety. Here, we compare two proposed, chemically sound methods: acylation with 4-chlorobutyryl chloride and a potential greener alternative using gamma-butyrolactone (GBL).

Route 1 (Proposed): Acylation with 4-Chlorobutyryl Chloride

This is the most probable industrial route, relying on a classic Schotten-Baumann-type reaction. The amino group of 2-Amino-4,5-dimethoxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This is followed by an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the chloride on the butyl chain to form the five-membered pyrrolidinone ring.

A 2-Amino-4,5-dimethoxybenzoic Acid C Intermediate Amide A->C Acylation B 4-Chlorobutyryl Chloride B->C D This compound C->D Intramolecular Cyclization A 2-Amino-4,5-dimethoxybenzoic Acid C Intermediate Amino Acid A->C Ring Opening B Gamma-Butyrolactone (GBL) B->C D This compound C->D Dehydration/Cyclization

References

A Comparative Pharmacological Analysis: N-anisoyl-GABA vs. p-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacological effects of N-anisoyl-GABA and its potential metabolite, p-anisic acid. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for researchers in the fields of neuroscience and drug development.

Introduction: A Tale of a Nootropic and its Metabolite

N-anisoyl-GABA, also known as Aminalon, is a synthetic derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Developed with the aim of enhancing GABA's ability to cross the blood-brain barrier, it has been studied for its potential nootropic and anxiolytic effects. On the other hand, p-anisic acid is a naturally occurring compound found in various plants and is a known metabolite of several substances, including anethole. It possesses its own distinct pharmacological profile, including anti-inflammatory and antiseptic properties. The central question for researchers is to distinguish the effects of the parent compound, N-anisoyl-GABA, from its potential breakdown product, p-anisic acid, to truly understand its therapeutic potential and mechanism of action.

Core Pharmacological Effects: A Comparative Overview

The pharmacological activities of N-anisoyl-GABA and p-anisic acid, while interconnected through metabolism, exhibit distinct profiles. N-anisoyl-GABA's effects are primarily centered on the central nervous system, whereas p-anisic acid demonstrates a broader range of activities.

FeatureN-anisoyl-GABAp-Anisic Acid
Primary Class Nootropic, AnxiolyticAnti-inflammatory, Antiseptic
Mechanism of Action Putative GABAergic modulator, may increase cerebral blood flowCyclooxygenase (COX) inhibitor, free radical scavenger
Primary Target Central Nervous SystemPeripheral tissues, sites of inflammation
Blood-Brain Barrier Permeability Designed to be higher than GABALimited

Mechanistic Deep Dive: Signaling Pathways and Molecular Interactions

A crucial aspect of comparing these two molecules is understanding their interaction with biological systems at the molecular level.

The GABAergic System and N-anisoyl-GABA

N-anisoyl-GABA is hypothesized to exert its effects through the modulation of the GABAergic system. However, the precise mechanism remains a subject of investigation. One prevailing theory is that it acts as a prodrug, being hydrolyzed in vivo to release GABA and p-anisic acid. The increased GABA levels in the brain would then lead to the observed anxiolytic and sedative effects. Another possibility is that N-anisoyl-GABA itself has affinity for GABA receptors or influences GABA metabolism.

DOT Script for Proposed N-anisoyl-GABA Mechanism

G cluster_0 Systemic Circulation cluster_1 Central Nervous System N-anisoyl-GABA_circ N-anisoyl-GABA N-anisoyl-GABA_cns N-anisoyl-GABA N-anisoyl-GABA_circ->N-anisoyl-GABA_cns Crosses BBB GABA GABA N-anisoyl-GABA_cns->GABA Hydrolysis p-Anisic_Acid_cns p-Anisic Acid N-anisoyl-GABA_cns->p-Anisic_Acid_cns Hydrolysis GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activates G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes p_Anisic_Acid p-Anisic Acid p_Anisic_Acid->COX_Enzymes Inhibits

A Comparative Analysis of the Nootropic Agent Aniracetam and the Novel Compound 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cognitive enhancement and neurotherapeutics, the racetam class of drugs has long been a subject of intense scientific scrutiny. Aniracetam, a prominent member of this family, has a well-documented profile of biological activities. This guide provides a detailed comparison of Aniracetam with the novel compound 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, for which direct biological data is not currently available in public literature. The comparison will, therefore, juxtapose the established experimental data for Aniracetam with a theoretical exploration of the potential activities of this compound based on its structural components.

Aniracetam: A Multifaceted Nootropic Agent

Aniracetam (N-anisoyl-2-pyrrolidinone) is a fat-soluble nootropic compound known for its cognitive-enhancing and anxiolytic properties.[1] Its mechanism of action is complex and involves the modulation of several neurotransmitter systems.[2]

Mechanism of Action

Aniracetam's cognitive-enhancing effects are attributed to its influence on:

  • Glutamatergic System: A primary mechanism of Aniracetam is its positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity, which is fundamental for learning and memory.[2] Aniracetam enhances the activity of AMPA receptors, leading to increased synaptic transmission.[2] It also potentiates metabotropic glutamate receptors (mGluRs).[3]

  • Cholinergic System: Aniracetam has been shown to increase the release of acetylcholine in the hippocampus, a key brain region for memory formation.[1][4] This is achieved through the stimulation of nicotinic and muscarinic acetylcholine receptors.[1]

  • Dopaminergic and Serotonergic Systems: The compound has been found to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and mood-improving effects.[2]

  • Neuroprotection: Aniracetam exhibits neuroprotective properties by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that supports the survival, growth, and differentiation of neurons.[2][3] It also helps in mitigating oxidative damage and protecting neurons from excitotoxicity.[1][2] A proposed model suggests that Aniracetam may prevent the production and accumulation of amyloid-β plaques, characteristic of Alzheimer's disease, by increasing α-secretase activity through pathways involving BDNF and mGluRs.[3]

The multifaceted actions of Aniracetam are summarized in the signaling pathway diagram below.

Aniracetam_Mechanism cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_monoaminergic Monoaminergic Systems cluster_neuroprotection Neuroprotection Aniracetam Aniracetam AMPA_R AMPA Receptors Aniracetam->AMPA_R Modulates mGluR mGluR Aniracetam->mGluR Modulates ACh_Release ↑ Acetylcholine Release (Hippocampus) Aniracetam->ACh_Release Dopamine ↑ Dopamine Aniracetam->Dopamine Serotonin ↑ Serotonin Aniracetam->Serotonin BDNF ↑ BDNF Synthesis Aniracetam->BDNF Oxidative_Stress ↓ Oxidative Stress Aniracetam->Oxidative_Stress Cognitive_Enhancement Cognitive Enhancement (Learning, Memory) AMPA_R->Cognitive_Enhancement mGluR->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement Anxiolytic_Effects Anxiolytic Effects Dopamine->Anxiolytic_Effects Serotonin->Anxiolytic_Effects Neuroprotective_Effects Neuroprotective Effects BDNF->Neuroprotective_Effects Oxidative_Stress->Neuroprotective_Effects

Figure 1. Simplified signaling pathway of Aniracetam's multifaceted biological activities.

Experimental Data Summary

The following table summarizes key experimental findings for Aniracetam from various in vivo and in vitro studies.

Parameter Experimental Model Dosage/Concentration Observed Effect Reference
Cognitive Enhancement Hypercapnia-induced memory impairment in rats10-100 mg/kg (p.o.)Significantly prevented impairment of acquisition at 30 and 50 mg/kg.[5]
Cognitive Enhancement Scopolamine-induced amnesia in rats50 mg/kg (p.o.)Significantly ameliorated amnesia, with 53% of treated rats showing correct passive avoidance responding versus 9% in the vehicle group.[6]
Cholinergic Activity In vivo microdialysis in rats100 mg/kg (p.o.)Elicited a sustained increase of acetylcholine release from the hippocampus.[4]
Neuroprotection Cultured rat astrocytes with simulated ischemia1, 10, and 100 µMSignificantly decreased the number of apoptotic cells and attenuated cellular oxidative stress.[7]
Behavioral Effects in Healthy Subjects Naïve C57BL/6J mice50 mg/kg (p.o.)No significant differences in learning, memory, anxiety, or stereotyped behavior compared to placebo.[8]

It is important to note that while Aniracetam shows efficacy in models of cognitive impairment, its effects on healthy subjects without pre-existing cognitive dysfunction are not as pronounced.[8]

This compound: A Theoretical Profile

As of the latest literature review, there is a notable absence of published experimental data on the biological activity of this compound. Therefore, its potential pharmacological profile can only be hypothesized based on its constituent chemical moieties: the 2-oxopyrrolidin-1-yl group (a core structure of racetams) and the 4,5-dimethoxybenzoic acid moiety.

Structural Components and Potential Activities
  • 2-Oxopyrrolidin-1-yl Moiety: This pyrrolidinone ring is the defining feature of the racetam class of nootropics, including Aniracetam and Piracetam. This structural element is generally associated with cognitive-enhancing properties, although the specific substitutions on the ring and the attached side chains are critical for determining the precise mechanism and potency of action. The presence of this moiety suggests that the compound could potentially interact with targets similar to those of other racetams, such as AMPA receptors or influencing cholinergic systems.

  • 4,5-Dimethoxybenzoic Acid Moiety: Derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant properties. Specifically, some dimethoxy-substituted aromatic compounds have been investigated for their antioxidant and cholinesterase-inhibiting activities, which are relevant to neuroprotection and cognitive function.[5] For instance, certain 4,5-dimethoxy-2-nitrobenzohydrazides have demonstrated potent antioxidant properties in vitro.[5]

The combination of these two moieties in a single molecule presents an interesting scaffold for a potential nootropic and neuroprotective agent.

Compound_Structure_Activity cluster_moieties Structural Moieties cluster_potential_activities Hypothetical Biological Activities Target_Compound This compound Pyrrolidinone 2-Oxopyrrolidin-1-yl (Racetam Core) Target_Compound->Pyrrolidinone contains Benzoic_Acid 4,5-Dimethoxybenzoic Acid Target_Compound->Benzoic_Acid contains Nootropic Cognitive Enhancement (e.g., AMPA modulation, Cholinergic effects) Pyrrolidinone->Nootropic suggests Neuroprotective Neuroprotection (e.g., Antioxidant, Anti-inflammatory) Benzoic_Acid->Neuroprotective suggests Nootropic->Target_Compound potential for Neuroprotective->Target_Compound potential for

Figure 2. Hypothetical structure-activity relationship for this compound.

Experimental Protocols for Evaluation

To ascertain the actual biological activity of this compound and enable a direct comparison with Aniracetam, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow.

In Vitro Assays
  • Receptor Binding and Modulation Assays:

    • Objective: To determine the affinity and modulatory effects on key nootropic targets.

    • Protocol:

      • Utilize cell lines expressing human AMPA and NMDA receptors.

      • Perform radioligand binding assays to determine binding affinity.

      • Use electrophysiological techniques (e.g., patch-clamp) to measure the modulation of receptor activity in the presence of the compound.

  • Cholinesterase Inhibition Assay:

    • Objective: To assess any anticholinesterase activity.

    • Protocol:

      • Employ Ellman's method to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

      • Incubate purified enzymes with the test compound at various concentrations.

      • Measure the rate of substrate hydrolysis spectrophotometrically.

  • Neuroprotection and Antioxidant Assays:

    • Objective: To evaluate the compound's ability to protect neurons from damage.

    • Protocol:

      • Use primary neuronal cultures or cell lines (e.g., SH-SY5Y).

      • Induce oxidative stress (e.g., with H₂O₂) or excitotoxicity (e.g., with high concentrations of glutamate).

      • Treat cells with the test compound and measure cell viability (e.g., MTT assay) and markers of apoptosis (e.g., caspase-3 activity).

      • Assess antioxidant capacity using assays such as the oxygen radical absorbance capacity (ORAC) assay.

In_Vitro_Workflow cluster_assays In Vitro Evaluation start Test Compound: This compound receptor_binding Receptor Binding & Modulation (AMPA, NMDA) start->receptor_binding cholinesterase Cholinesterase Inhibition (AChE, BuChE) start->cholinesterase neuroprotection Neuroprotection & Antioxidant (Cell Viability, Apoptosis, ORAC) start->neuroprotection data_analysis Data Analysis & Target Identification receptor_binding->data_analysis Binding Affinity, Modulatory Effects cholinesterase->data_analysis IC50 Values neuroprotection->data_analysis Protective Efficacy, Antioxidant Capacity

Figure 3. Proposed experimental workflow for the in vitro evaluation of this compound.

In Vivo Studies

Should in vitro results be promising, subsequent in vivo studies in animal models would be warranted to investigate cognitive and behavioral effects.

  • Pharmacokinetic Profiling:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Protocol: Administer the compound to rodents (e.g., rats or mice) via oral and intravenous routes and measure plasma and brain concentrations over time using LC-MS/MS.

  • Cognitive Enhancement Models:

    • Objective: To assess the pro-cognitive effects.

    • Protocol:

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Passive Avoidance Test: To assess fear-motivated learning and memory, particularly in models of amnesia (e.g., scopolamine-induced).

      • Novel Object Recognition: To test recognition memory.

  • Anxiolytic Activity Models:

    • Objective: To determine potential anxiolytic effects.

    • Protocol:

      • Elevated Plus Maze: To measure anxiety-like behavior based on the exploration of open versus closed arms.

      • Open Field Test: To assess locomotor activity and anxiety levels.

Conclusion

Aniracetam is a well-characterized nootropic with a broad spectrum of activity, primarily modulating glutamatergic and cholinergic systems and exhibiting neuroprotective effects. In contrast, this compound is a novel compound for which no biological data is currently available. Based on its chemical structure, it holds theoretical potential as a nootropic and neuroprotective agent, combining the racetam core with a substituted benzoic acid moiety known to be present in other bioactive molecules.

This guide highlights the significant gap in our understanding of this compound. The outlined experimental protocols provide a roadmap for future research to elucidate its pharmacological profile and validate any potential therapeutic utility. A direct and meaningful comparison with Aniracetam will only be possible once such empirical data becomes available. For now, Aniracetam remains a benchmark compound in the field of cognitive enhancers, while this compound represents an unexplored but structurally intriguing molecule.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. N-anisoyl-GABA, the primary active metabolite of the nootropic agent aniracetam, is central to understanding the parent drug's in-vivo exposure and efficacy.[1] Ensuring the reliability and consistency of analytical data for this metabolite is paramount. This guide provides an in-depth comparison of two widely used analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of N-anisoyl-GABA. We will delve into the principles of each technique, present detailed validation protocols grounded in regulatory expectations, and offer insights into the cross-validation process to ensure data integrity across different analytical platforms.

The Critical Role of Method Validation in Bioanalysis

Before deploying an analytical method for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[2] This process is not merely a checklist of experiments but a systematic evaluation to ensure the method is reliable, reproducible, and accurate for the quantification of N-anisoyl-GABA in a specific biological matrix, typically human plasma.[2][3] The validation parameters discussed in this guide are aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8]

Methodologies for N-anisoyl-GABA Quantification

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantitative analysis. The principle lies in separating the analyte of interest, N-anisoyl-GABA, from other components in the sample matrix using a reversed-phase HPLC column.[9] The quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

1. System Suitability:

  • Objective: To verify that the HPLC system is performing adequately on the day of analysis.

  • Procedure:

    • Prepare a standard solution of N-anisoyl-GABA.

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Acceptance Criteria: RSD ≤ 2% for peak area and retention time.[10]

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Procedure:

    • Analyze blank plasma samples from at least six different sources to check for interferences at the retention time of N-anisoyl-GABA.

    • Analyze a spiked sample containing N-anisoyl-GABA and potential interfering substances.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte.

3. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of N-anisoyl-GABA and the instrumental response.[4]

  • Procedure:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-anisoyl-GABA. A typical range for N-anisoyl-GABA could be 50 ng/mL to 50 µg/mL.[9]

    • Analyze the calibration standards in triplicate.

    • Plot the peak area versus concentration and determine the linearity using a least-squares regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

4. Accuracy and Precision:

  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]

  • Procedure:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, and high).

    • Analyze five replicates of each QC level on the same day (intra-day precision) and on three different days (inter-day precision).

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value.

    • Precision: The RSD should not exceed 15%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of N-anisoyl-GABA that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.[4]

  • Procedure:

    • LOD: Determined as the concentration with a signal-to-noise ratio of 3:1.

    • LOQ: Determined as the lowest concentration on the calibration curve that can be quantified with an accuracy of ±20% and a precision of ≤20%. A published HPLC method for N-anisoyl-GABA reported an LOQ of 50 ng/mL.[9]

  • Acceptance Criteria: The LOQ must be appropriate for the intended study.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

  • Procedure:

    • Introduce small variations to parameters such as mobile phase composition, column temperature, and flow rate.

    • Analyze QC samples under these varied conditions.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[11] This method offers superior specificity and lower detection limits compared to HPLC-UV.[1]

1. System Suitability:

  • Objective: To ensure the LC-MS/MS system is functioning correctly.

  • Procedure:

    • Inject a standard solution of N-anisoyl-GABA and an internal standard (IS).

    • Monitor the signal intensity and retention times.

  • Acceptance Criteria: Consistent signal response and retention times.

2. Specificity and Selectivity:

  • Objective: To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Procedure:

    • Analyze blank plasma from at least six different sources.

    • The detection is performed in Multiple Reaction Monitoring (MRM) mode, which is highly selective. For N-anisoyl-GABA, the precursor to product ion transition of m/z 235.8 → m/z 106.6 is monitored.[11]

  • Acceptance Criteria: No significant interference at the retention time and MRM transition of the analyte.

3. Linearity and Range:

  • Objective: To demonstrate a linear response over a defined concentration range.

  • Procedure:

    • Prepare calibration standards in blank plasma over the desired concentration range. A published LC-MS/MS method for N-anisoyl-GABA established a linear range of 0.0485–19.4 μg/mL.[11]

    • Analyze the standards and plot the peak area ratio (analyte/IS) against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

4. Accuracy and Precision:

  • Objective: To assess the accuracy and precision of the method.

  • Procedure:

    • Prepare and analyze QC samples at low, medium, and high concentrations in five replicates.

    • Perform intra-day and inter-day analysis.

  • Acceptance Criteria:

    • Accuracy: Within ±15% of the nominal value.

    • Precision: RSD ≤ 15%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the sensitivity of the method.

  • Procedure:

    • LOD: Typically determined by a signal-to-noise ratio of 3:1.

    • LOQ: The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).

  • Acceptance Criteria: The LOQ should be adequate for the study's requirements.

6. Matrix Effect:

  • Objective: To evaluate the effect of the sample matrix on the ionization of the analyte.

  • Procedure:

    • Compare the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Acceptance Criteria: The matrix factor should be consistent across different sources of the matrix.

7. Recovery:

  • Objective: To assess the efficiency of the sample extraction procedure.[11]

  • Procedure:

    • Compare the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Acceptance Criteria: Recovery should be consistent and reproducible. A study reported extraction recoveries for N-anisoyl-GABA between 89.1% and 100.7%.[11]

8. Stability:

  • Objective: To evaluate the stability of N-anisoyl-GABA in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Assess freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

  • Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Comparative Analysis of HPLC-UV and LC-MS/MS

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity ModerateHighLC-MS/MS utilizes MRM for highly specific detection, minimizing interferences.[11]
Sensitivity (LOQ) Higher (e.g., 50 ng/mL)[9]Lower (e.g., 48.5 ng/mL)[11]Mass spectrometry is inherently more sensitive than UV detection.
Linear Range Typically in the µg/mL rangeCan achieve a wide dynamic range, often from ng/mL to µg/mL.[11]The sensitivity of MS allows for a lower quantification limit.
Precision Good (%RSD < 15%)Excellent (%RSD < 15%)Both methods can achieve high precision with proper optimization.
Accuracy Good (within ±15%)Excellent (within ±15%)Both methods are capable of high accuracy.
Robustness Generally robustCan be sensitive to matrix effects.The ionization process in MS can be influenced by matrix components.
Cost & Accessibility Lower cost, widely availableHigher initial investment and operational cost.Mass spectrometers are more complex and expensive instruments.
Sample Throughput ModerateHigh, especially with modern UPLC systems.LC-MS/MS methods can have shorter run times.[11]

Cross-Validation: Bridging the Analytical Gap

Cross-validation is the process of comparing two different analytical methods to ensure that they provide equivalent results.[12] This is crucial when, for instance, a study transitions from using an HPLC-UV method in early development to a more sensitive LC-MS/MS method in later stages.

The objective of cross-validation is to demonstrate that the data from both methods are comparable and can be used interchangeably.[13]

Cross-Validation Experimental Protocol
  • Select a set of at least 20 clinical study samples that have been analyzed by the original (reference) method.

  • Analyze these samples using the new (comparator) method.

  • Compare the results obtained from both methods. The concentration values should be in good agreement.

  • Calculate the percentage difference for each sample: (% Difference) = [(New Method - Original Method) / Average of Both Methods] * 100.

  • Acceptance Criteria: At least 67% of the samples should have a percentage difference within ±20%.

Cross_Validation_Workflow cluster_Reference Reference Method (e.g., HPLC-UV) cluster_Comparator Comparator Method (e.g., LC-MS/MS) cluster_Comparison Data Comparison Ref_Analysis Analyze Study Samples Ref_Data Reference Data Set Ref_Analysis->Ref_Data Comp_Analysis Re-analyze Same Samples Ref_Data->Comp_Analysis Select ≥ 20 Samples Compare Calculate % Difference Ref_Data->Compare Comp_Data Comparator Data Set Comp_Analysis->Comp_Data Comp_Data->Compare Decision Results within ±20% for ≥67% of samples? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable for the quantification of N-anisoyl-GABA, with the choice of method depending on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method suitable for studies where high sensitivity is not a primary concern, such as in later-phase clinical trials with higher dosing.

  • LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and selectivity, particularly in early-phase pharmacokinetic studies where analyte concentrations are low.[1]

A thorough method validation based on international guidelines is non-negotiable to ensure data integrity. Furthermore, when transitioning between methods, a comprehensive cross-validation study is essential to guarantee the consistency and reliability of data throughout the drug development lifecycle. This rigorous approach to analytical science underpins the generation of high-quality data, which is fundamental to making informed decisions in drug development.

References

A Comparative Guide to N-anisoyl-GABA and Other Nootropics in Enhancing Acetylcholine Release

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cognitive enhancement research, the modulation of acetylcholine (ACh) release remains a cornerstone of therapeutic strategy. This guide provides an in-depth comparison of the efficacy of N-anisoyl-GABA, a principal metabolite of the nootropic aniracetam, against other prominent cholinergic-enhancing compounds. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for the key methodologies used in these assessments.

The Cholinergic System: A Target for Cognitive Enhancement

The neurotransmitter acetylcholine is integral to a host of cognitive functions, including learning, memory, and attention.[[“]][2] Consequently, agents that can augment cholinergic neurotransmission are of significant interest in the development of therapeutics for cognitive deficits. This guide will focus on N-anisoyl-GABA and compare its acetylcholine-releasing capabilities with other classes of nootropics, namely other racetams and choline precursors.

Mechanism of Action: How N-anisoyl-GABA Enhances Acetylcholine Release

N-anisoyl-GABA is not a direct cholinergic agonist. Instead, its mechanism of action is more nuanced, primarily involving the modulation of the glutamatergic system. Research has shown that N-anisoyl-GABA enhances acetylcholine release through its interaction with group II metabotropic glutamate receptors (mGluRs).[3] This interaction is believed to indirectly facilitate the release of acetylcholine in various brain regions.

dot

cluster_presynaptic Presynaptic Terminal N-anisoyl-GABA N-anisoyl-GABA mGluR2/3 Group II mGluR N-anisoyl-GABA->mGluR2/3 Activates AC Adenylyl Cyclase mGluR2/3->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector Modulates ACh_Vesicle ACh Vesicle Effector->ACh_Vesicle Promotes Fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release

Caption: Signaling pathway of N-anisoyl-GABA in enhancing acetylcholine release.

Comparative Efficacy in Enhancing Acetylcholine Release

The true measure of a cholinergic-enhancing agent lies in its quantifiable effect on acetylcholine release. Below is a comparative analysis based on available preclinical data.

CompoundDosage/ConcentrationBrain RegionPeak Acetylcholine Increase (% of Baseline)Study Type
N-anisoyl-GABA 1 µM (local perfusion)Hippocampus, Prefrontal CortexSignificant but delayed increase[[“]]In Vivo Microdialysis (Rat)
Aniracetam 100 mg/kg (oral)Hippocampus58%[5]In Vivo Microdialysis (Rat)
Oxiracetam 100 mg/kg (i.p.)Hippocampus63%[5]In Vivo Microdialysis (Rat)
Alpha-GPC 300-600 mg/kg (oral)Frontal CortexIncrease observed, but not consistently across all brain regions[6]In Vivo (Rat)
Piracetam 300 mg/kg (i.p.)HippocampusIncreased ACh utilization[7]In Vivo (Rat)

Note: Direct comparative studies under identical conditions are limited, and thus the data should be interpreted with consideration of the different experimental paradigms.

In-Depth Look at the Alternatives

Racetams: Piracetam and Oxiracetam

Piracetam, the parent compound of the racetam family, and its derivative oxiracetam, have been shown to influence the cholinergic system.[[“]] While piracetam appears to increase the utilization of acetylcholine, oxiracetam has demonstrated a more direct effect on increasing its release.[5][7] The data suggests that oxiracetam may have a slightly more potent effect on hippocampal acetylcholine release compared to aniracetam at similar dosages.

Choline Precursors: Alpha-GPC

Experimental Protocols

A cornerstone of robust scientific comparison is the understanding of the methodologies used to generate the data. The primary technique for in vivo measurement of acetylcholine release cited in this guide is microdialysis.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic measure of neurotransmitter levels.

dot

cluster_workflow In Vivo Microdialysis Workflow A Stereotaxic Surgery: Implantation of guide cannula B Recovery Period (several days) A->B C Probe Insertion: Microdialysis probe inserted into guide cannula B->C D Perfusion: Artificial cerebrospinal fluid (aCSF) pumped through the probe C->D E Sample Collection: Dialysate collected at set intervals D->E F Analysis: Acetylcholine concentration in dialysate measured via HPLC-ECD or LC-MS/MS E->F

Caption: Experimental workflow for in vivo microdialysis.

Step-by-Step Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized rat. The animal is then allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[10] The aCSF typically contains an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine in the dialysis tubing.[5]

  • Equilibration and Baseline Collection: The system is allowed to equilibrate, and baseline samples of the dialysate are collected to establish the basal level of acetylcholine.

  • Drug Administration: The compound of interest (e.g., N-anisoyl-GABA, aniracetam, oxiracetam) is administered systemically (e.g., orally, i.p.) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.

  • Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

  • Data Expression: The results are typically expressed as a percentage change from the baseline acetylcholine levels.

Causality Behind Experimental Choices:

  • Freely Moving Animals: Using conscious, freely moving animals minimizes the confounding effects of anesthesia on neurotransmitter release and provides a more physiologically relevant model.

  • Inclusion of an Acetylcholinesterase Inhibitor: This is crucial to prevent the rapid enzymatic degradation of acetylcholine after it has been collected in the microdialysis probe, ensuring accurate measurement.

  • Choice of Analytical Method: HPLC-ECD and LC-MS/MS are chosen for their high sensitivity and selectivity, which are necessary to detect the typically low picomolar to nanomolar concentrations of acetylcholine in the brain's extracellular fluid.

Conclusion

N-anisoyl-GABA enhances acetylcholine release through a distinct mechanism involving the modulation of group II metabotropic glutamate receptors. The available data suggests that its parent compound, aniracetam, and the related nootropic, oxiracetam, can produce a significant increase in hippocampal acetylcholine release, with oxiracetam showing a slightly higher percentage increase in the cited study. Alpha-GPC, operating as a direct precursor, also effectively increases acetylcholine availability.

The choice of compound for a specific research or therapeutic application will depend on the desired mechanism of action and pharmacokinetic profile. For researchers, the detailed protocols provided herein offer a foundation for designing and interpreting experiments aimed at elucidating the cholinergic effects of novel compounds. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the efficacy of these and other nootropic agents in enhancing acetylcholine release.

References

A Comparative Analysis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of nootropic compounds, a thorough understanding of structure-activity relationships (SAR) is paramount. This guide provides a comprehensive comparative analysis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, a potentially novel cognitive enhancer, and its better-known analogs, most notably Aniracetam. While direct experimental data for the title compound is limited in publicly available literature, this guide will leverage established knowledge of its structural congeners to predict its pharmacological profile and guide future research. We will delve into synthetic pathways, mechanisms of action, and the critical experimental protocols required for a robust head-to-head comparison.

Introduction: The Racetam Scaffold and the Promise of Novel Analogs

The 2-oxopyrrolidine moiety is the cornerstone of the racetam class of nootropics, with Piracetam being the parent compound. These agents are known for their cognitive-enhancing effects, and their mechanism of action is primarily attributed to the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system.[1][2] Aniracetam, a well-studied analog, features a p-methoxybenzoyl group attached to the pyrrolidinone nitrogen and has demonstrated both nootropic and anxiolytic properties.[1]

The subject of this guide, this compound, introduces two key structural modifications to the Aniracetam scaffold: the addition of a second methoxy group on the benzene ring and the presence of a carboxylic acid group ortho to the pyrrolidinone linkage. These changes are predicted to significantly influence the compound's physicochemical properties, target engagement, and metabolic fate.

Synthetic Pathways: From Precursors to Final Compounds

A plausible synthetic route to this compound would likely start from 4,5-dimethoxy-2-nitrobenzoic acid. The synthesis of this precursor has been documented, typically involving the nitration of 3,4-dimethoxybenzoic acid.[3][4]

Proposed Synthesis of this compound:

A potential synthetic pathway is outlined below. This multi-step process involves the reduction of the nitro group, followed by a condensation reaction to introduce the 2-oxopyrrolidine moiety.

Synthesis_Pathway A 4,5-Dimethoxy-2-nitrobenzoic acid B 2-Amino-4,5-dimethoxybenzoic acid A->B Reduction (e.g., H2, Pd/C) C This compound B->C Condensation with γ-butyrolactone or 4-chlorobutyryl chloride

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid [5]

  • Dissolve 48.13 g (0.729 mol) of potassium hydroxide pellets (85% purity) in 250 ml of ice water.

  • Add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate to the clarified solution, forming a green suspension.

  • Heat the suspension to 70 °C, during which the color will shift to dark red. Monitor the reaction progress by HPLC.

  • Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

  • Hydrogenate the resulting red suspension with 1 g of 10% Pd/C at 50 °C and 3.5 bar until the reaction ceases.

  • Filter the solution and adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere.

  • Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5 °C and stir for an additional 30 minutes.

  • Filter the product, wash with two portions of 125 ml of ice water, and dry in a vacuum oven at 55 °C for 12 hours to yield light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.[5]

Comparative Analysis: Structure-Activity Relationship Predictions

The addition of two methoxy groups and a carboxylic acid function to the core racetam structure is anticipated to have profound effects on its pharmacological profile.

CompoundKey Structural FeaturesPredicted Impact on Activity and Pharmacokinetics
Aniracetam p-Methoxybenzoyl groupLipophilic, facilitating blood-brain barrier penetration. Metabolized to N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone.[6]
This compound Two methoxy groups, ortho-carboxylic acidIncreased polarity due to the carboxylic acid may reduce passive diffusion across the blood-brain barrier. The methoxy groups could influence metabolic stability and receptor binding. The carboxylic acid offers a handle for prodrug strategies.
Piracetam Unsubstituted phenylacetyl groupMore hydrophilic than Aniracetam, with lower potency.[1]
Oxiracetam Hydroxyl group on the pyrrolidinone ringIncreased hydrophilicity, potentially better bioavailability than some other racetams.[7][8]

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism of action for Aniracetam and other nootropic racetams is the positive allosteric modulation of AMPA receptors.[1][2] These compounds bind to a site on the receptor distinct from the glutamate binding site, slowing the receptor's deactivation and desensitization, thereby enhancing glutamatergic neurotransmission.[9][10] It is highly probable that this compound shares this mechanism. The electronic and steric effects of the dimethoxy and carboxyl substituents will likely modulate the affinity and efficacy at the AMPA receptor allosteric site.

AMPA_Receptor_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Ion Channel Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx AMPAR:ion->Ca_Influx Opens LTP Long-Term Potentiation (Cognitive Enhancement) Ca_Influx->LTP Modulator Racetam Analog (e.g., this compound) Modulator->AMPAR Positive Allosteric Modulation

Caption: Signaling pathway of AMPA receptor modulation by racetam analogs.

Essential Experimental Workflows for Comparative Evaluation

To empirically validate the predicted properties of this compound and its analogs, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

A. AMPA Receptor Potentiation Assay

This assay is crucial for quantifying the positive allosteric modulatory effects of the compounds on AMPA receptors.

Experimental Protocol: Electrophysiological Recording of AMPA Receptor Currents

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or use a stable cell line expressing specific AMPA receptor subunits.

  • Perform whole-cell patch-clamp recordings to measure AMPA receptor-mediated currents.

  • Apply glutamate to elicit a baseline current response.

  • Co-apply the test compound at various concentrations with glutamate to determine the potentiation of the current.

  • Measure the peak amplitude and decay kinetics of the AMPA receptor currents in the presence and absence of the test compound.

  • Construct dose-response curves to determine the EC50 for potentiation.

B. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

These assays predict the pharmacokinetic behavior of the compounds.

  • Metabolic Stability Assay: Evaluates the susceptibility of the compounds to metabolism by liver enzymes.

    Experimental Protocol: Microsomal Stability Assay

    • Prepare a reaction mixture containing liver microsomes (from human or other species of interest), the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Blood-Brain Barrier (BBB) Permeability Assay: Assesses the ability of the compounds to cross the BBB.

    Experimental Protocol: In Vitro BBB Permeability Assay (e.g., PAMPA or cell-based transwell assay)

    • Use a parallel artificial membrane permeability assay (PAMPA) plate or a transwell system with a confluent monolayer of brain endothelial cells.

    • Add the test compound to the donor compartment.

    • After a specific incubation period, measure the concentration of the compound in the acceptor compartment using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

In Vivo Evaluation

Following promising in vitro results, in vivo studies in animal models are essential to assess cognitive enhancement and anxiolytic effects. Standard behavioral tests such as the Morris water maze, elevated plus maze, and novel object recognition test can be employed.

Conclusion and Future Directions

While this compound represents an intriguing novel structure within the racetam class, its pharmacological profile remains to be experimentally determined. Based on the structure-activity relationships of its analogs, it is hypothesized to be a positive allosteric modulator of AMPA receptors. The addition of two methoxy groups may influence its metabolic stability and receptor interaction, while the carboxylic acid moiety is expected to increase its polarity, potentially impacting its ability to cross the blood-brain barrier.

Future research should focus on the synthesis of this compound and its direct comparison with Aniracetam and other key analogs using the standardized experimental protocols outlined in this guide. Such studies will be invaluable in elucidating the precise impact of these structural modifications and in advancing the development of novel nootropic agents with improved efficacy and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind Rigorous Validation

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified intermediate can derail a project, leading to wasted resources and invalid biological data. The target of our investigation, 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid, is a novel compound with potential applications as a pharmaceutical intermediate, possibly for analogues of nootropic agents like Aniracetam.[1][2][3] Its structure presents several key features that demand orthogonal validation: a multi-substituted aromatic ring, a carboxylic acid, and an N-aryl lactam system.

The Validation Strategy: An Orthogonal & Self-Validating Workflow

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade Synthesis Synthesize Target Compound Purification Purify via Recrystallization/Chromatography Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Confirms presence of C=O, COOH groups NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) MS->NMR Confirms mass of proposed structure Final Structure Confirmed NMR->Final Confirms atom connectivity and final structure

Caption: Overall workflow for synthesis and structural validation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: We begin with Fourier-Transform Infrared (FTIR) Spectroscopy because it is a rapid, non-destructive technique that provides immediate confirmation of the key functional groups. Its primary role here is to verify the presence of the carboxylic acid and the lactam (amide) carbonyls, which are the most characteristic features of our target molecule. The presence or absence of these strong, distinct absorptions provides a crucial first pass/fail test.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place approximately 2-5 mg of the dry, synthesized powder directly onto the ATR crystal.

  • Instrument Setup: Use a calibrated FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000–650 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform automatic baseline correction and ATR correction using the instrument's software.

Expected vs. Experimental Data

The spectrum should prominently feature absorptions corresponding to the carboxylic acid and lactam moieties. The broad O-H stretch of the carboxylic acid is particularly diagnostic.[7][8]

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)Hypothetical Experimental (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (very broad)3150 - 2600 (broad)
Aromatic/AlkylC-H stretch3100 - 2850 (sharp peaks on O-H)3080, 2965, 2940
Carboxylic AcidC=O stretch1710 - 16801705 (strong)
Lactam (Amide)C=O stretch1690 - 16501678 (strong)
Aromatic RingC=C stretch~1600, ~14501610, 1465
Ether/Carboxylic AcidC-O stretch1320 - 12101275, 1220

Trustworthiness: The presence of two distinct C=O stretches, one for the acid and one for the lactam, in conjunction with the exceptionally broad O-H stretch, provides a strong, self-validating signature for the intended molecular framework.[9][10]

Part 2: Mass Spectrometry – The Molecular Weight Gatekeeper

Expertise & Causality: Having confirmed the functional groups, we next use Mass Spectrometry (MS) to determine the molecular weight and confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) or Orbitrap instrument, is chosen for its ability to provide a highly accurate mass measurement. This allows us to calculate a molecular formula and definitively distinguish our target from isomers or compounds with similar nominal masses.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a TOF or Orbitrap mass analyzer, calibrated according to manufacturer specifications.

  • Data Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Mass range: m/z 50–500.

  • Data Processing: Use the instrument software to calculate the exact mass and determine the most probable elemental composition for the observed parent ion.

Expected vs. Experimental Data

The molecular formula of this compound is C₁₃H₁₅NO₅, with a monoisotopic mass of 265.0950 Da.[11]

IonCalculated Exact Mass (Da)Hypothetical Experimental (Da)Mass Error (ppm)Deduced Formula
[M+H]⁺266.1023266.1021-0.75C₁₃H₁₆NO₅⁺
[M-H]⁻264.0877264.0879+0.76C₁₃H₁₄NO₅⁻
[M+Na]⁺288.0842288.0840-0.69C₁₃H₁₅NNaO₅⁺

Trustworthiness: Observing the correct high-resolution mass within a tight mass error window (< 5 ppm) in both positive and negative modes provides extremely high confidence in the elemental composition. The fragmentation pattern can also be analyzed to further support the structure, with expected losses of CO₂ (44 Da) from the carboxylic acid and fragments related to the pyrrolidinone ring.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule of this complexity, 1D ¹H and ¹³C spectra are essential for a complete structural assignment.[12][13] The chemical shifts are highly sensitive to the electronic environment, allowing us to confirm the substitution pattern on the aromatic ring and the integrity of the lactam structure.

Caption: Mapping NMR analysis to key molecular features.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition (¹H):

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16 scans, 2s relaxation delay, 90° pulse angle.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2s relaxation delay, 45° pulse angle.

  • Data Processing: Fourier transform, phase correct, and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to TMS.

Expected vs. Experimental Data

¹H NMR (400 MHz, DMSO-d₆)

Signal LabelExpected δ (ppm)MultiplicityIntegrationAssignment
a~13.0br s1H-COOH
b~7.3s1HAr-H
c~7.1s1HAr-H
d~3.85s3H-OCH₃
e~3.82s3H-OCH₃
f~3.7t2HN-CH₂ (Pyrrolidinone)
g~2.5t2HCO-CH₂ (Pyrrolidinone)
h~2.1p2H-CH₂- (Pyrrolidinone)

¹³C NMR (100 MHz, DMSO-d₆)

Expected δ (ppm)Assignment
~174.0C=O (Lactam)
~168.0C=O (Carboxylic Acid)
~152.0, ~148.0Ar-C-O
~135.0, ~125.0Ar-C (quaternary)
~115.0, ~112.0Ar-C-H
~56.0-OCH₃
~48.0N-CH₂ (Pyrrolidinone)
~31.0CO-CH₂ (Pyrrolidinone)
~17.5-CH₂- (Pyrrolidinone)

Trustworthiness: The combination of chemical shifts, signal integrations, and splitting patterns in the ¹H spectrum, along with the correct number of signals in the ¹³C spectrum, provides an unambiguous blueprint of the molecule.[14][15] The two aromatic singlets confirm the 1,2,4,5-substitution pattern, and the distinct signals for the pyrrolidinone ring confirm its structure and attachment to the aromatic ring.

Part 4: Comparative Analysis with Aniracetam

Expertise & Causality: To ground our validation in the context of known pharmaceuticals, we compare our data with that expected for Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one).[3][16] This compound is an N-acyl pyrrolidinone, differing from our N-aryl target. This comparison highlights how subtle structural changes manifest in spectroscopic data, thereby reinforcing the specific assignments for our novel compound.

FeatureThis compound Aniracetam (Reference) Reason for Difference
Molecular Formula C₁₃H₁₅NO₅C₁₂H₁₃NO₃Presence of an extra -OCH₃ and a -COOH group instead of a direct C-N bond.
Molecular Weight 265.26 g/mol 219.23 g/mol Different elemental composition.
IR: O-H Stretch Yes, very broad ~3300-2500 cm⁻¹NoPresence of the carboxylic acid group.
IR: C=O Stretches Two distinct peaks (~1705, ~1678 cm⁻¹)One peak (~1690 cm⁻¹)Target has both acid and lactam carbonyls; Aniracetam has one amide carbonyl.
¹H NMR: COOH Yes, broad singlet ~13 ppmNoPresence of the carboxylic acid proton.
¹H NMR: Aromatic Two singletsTwo doublets (AA'BB' system)Target has isolated aromatic protons; Aniracetam has a para-substituted ring.
¹³C NMR: Carbonyls Two signals (~174, ~168 ppm)One signal (~170 ppm)Presence of two distinct carbonyl environments.

This comparative analysis serves as a powerful validation tool. If our experimental data for the synthesized compound showed features more aligned with Aniracetam (e.g., no broad O-H stretch in the IR, a simple AA'BB' pattern in the aromatic region of the ¹H NMR), it would immediately signal a failure in the synthesis, likely pointing to an isomeric byproduct or an entirely different molecule.

Conclusion

The structural validation of a novel synthesized compound is a systematic process of evidence accumulation. Through the orthogonal application of FTIR, HRMS, and NMR spectroscopy, we have constructed a multi-faceted and self-reinforcing case for the structure of This compound . Each technique provides a unique and essential piece of the puzzle: FTIR confirms the functional groups, HRMS establishes the exact mass and elemental formula, and NMR elucidates the precise atomic connectivity. The consistency of the hypothetical data across all three methods, further contextualized by comparison with a known analog, provides the highest degree of confidence in the final structural assignment. This rigorous, logic-driven validation is the non-negotiable standard for advancing any new molecular entity in the research and development pipeline.

References

An In Vivo Head-to-Head: Aniracetam vs. N-anisoyl-GABA for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Comparative Preclinical Investigation

For decades, Aniracetam has been a subject of interest within the neuroscience community for its purported nootropic and anxiolytic effects. As a member of the racetam family, its primary mechanism is often attributed to the positive allosteric modulation of AMPA-type glutamate receptors.[1][2][3] However, the narrative of Aniracetam's pharmacology is incomplete without a thorough examination of its principal metabolite, N-anisoyl-GABA.[4][5] Following oral administration, Aniracetam undergoes rapid and extensive first-pass metabolism, leading to significant circulating levels of N-anisoyl-GABA.[4][6] Emerging evidence suggests that this metabolite is not merely an inactive byproduct but a pharmacologically active agent in its own right, potentially mediating some of the parent drug's key effects through distinct molecular pathways.[7][8]

This guide provides a framework for a rigorous in vivo comparison of Aniracetam and N-anisoyl-GABA. The central scientific question is to dissect the pharmacological contributions of the parent compound versus its primary metabolite to the observed cognitive and affective behavioral outcomes. By administering these compounds exogenously and individually, we can elucidate their unique profiles, offering critical insights for researchers, scientists, and drug development professionals in the nootropic space.

Part 1: Molecular and Mechanistic Divergence

While originating from the same parent molecule, Aniracetam and N-anisoyl-GABA exhibit notable differences in their primary mechanisms of action, which underpins the rationale for this direct comparative study.

Aniracetam: The classic understanding of Aniracetam's action centers on its ability to potentiate glutamatergic neurotransmission. It binds to AMPA receptors, slowing their desensitization and enhancing synaptic plasticity, a cellular correlate of learning and memory.[1][2][9] Beyond this, Aniracetam has been shown to modulate the cholinergic system by increasing acetylcholine release in the hippocampus.[1] Furthermore, it influences dopaminergic and serotonergic tone, which may contribute to its reported anxiolytic and mood-enhancing properties.[1][10][11] Some studies also point to neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF).[1][12]

N-anisoyl-GABA: In contrast, studies investigating the direct actions of N-anisoyl-GABA have revealed a different mechanistic signature. Research indicates that N-anisoyl-GABA enhances acetylcholine release through the modulation of group II metabotropic glutamate receptors (mGluRs).[8] This is a significant departure from the AMPA receptor-centric action of its parent compound. Furthermore, N-anisoyl-GABA has been demonstrated to be a key mediator of the increased dopamine and serotonin release observed after Aniracetam administration, acting on nicotinic acetylcholine (nACh) and NMDA receptors in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[7][13]

Structurally, N-anisoyl-GABA is a conjugate of anisic acid and gamma-aminobutyric acid (GABA). While GABA itself is the primary inhibitory neurotransmitter in the central nervous system, its ability to cross the blood-brain barrier is limited.[14][15][16][17][18] The addition of the anisoyl group to the GABA structure, as seen in N-anisoyl-GABA, likely enhances its lipophilicity and ability to penetrate the CNS, a feature shared with other GABAergic compounds like Phenibut (β-phenyl-GABA).[19][20]

Comparative Mechanistic Overview
FeatureAniracetamN-anisoyl-GABA
Primary Target AMPA Receptors (Positive Allosteric Modulator)[1][2][3]Group II Metabotropic Glutamate Receptors[8]
Cholinergic System Increases Acetylcholine release[1]Potently increases Acetylcholine release[8]
Monoaminergic System Modulates Dopamine and Serotonin levels[1][11]Mediates Dopamine and Serotonin release via nACh and NMDA receptors[7][13]
Structural Class Racetam, N-acylpyrrolidine[11]GABA derivative
Hypothesized Signaling Pathways

To visualize these distinct mechanisms, the following diagrams illustrate the proposed primary signaling cascades for each compound.

Aniracetam_Pathway Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Binds & Positively Modulates Neuron Postsynaptic Neuron AMPAR->Neuron Enhances Glutamate- Mediated Current Ca_Influx Ca²+ Influx Neuron->Ca_Influx Increased Depolarization Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Cognition Cognitive Enhancement Synaptic_Plasticity->Cognition

Aniracetam's primary proposed mechanism of action.

N_anisoyl_GABA_Pathway NAG N-anisoyl-GABA mGluR2 Group II mGluR NAG->mGluR2 Activates VTA_DRN VTA/DRN Neurons NAG->VTA_DRN Acts on nACh/NMDA Receptors ACh_Neuron Cholinergic Neuron mGluR2->ACh_Neuron ACh_Release Acetylcholine Release ACh_Neuron->ACh_Release Cognition Cognitive Enhancement ACh_Release->Cognition DA_5HT_Release Dopamine & Serotonin Release VTA_DRN->DA_5HT_Release Anxiolysis Anxiolysis & Mood Modulation DA_5HT_Release->Anxiolysis

N-anisoyl-GABA's proposed signaling pathways.

Part 2: Proposed In Vivo Experimental Design

To empirically test the distinct contributions of Aniracetam and its metabolite, a robust preclinical study is essential. The following experimental workflow is proposed for a head-to-head comparison in a rodent model.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing (30 min post-dosing) cluster_analysis Phase 4: Post-Mortem Analysis Animal_Model Animal Model (e.g., C57BL/6J Mice) Acclimation Acclimation & Habituation (1 week) Animal_Model->Acclimation Baseline Baseline Behavioral Training Acclimation->Baseline Group_V Group 1: Vehicle Control (p.o.) Baseline->Group_V Group_A Group 2: Aniracetam (50 mg/kg, p.o.) Baseline->Group_A Group_NAG Group 3: N-anisoyl-GABA (molar equivalent, p.o.) Baseline->Group_NAG MWM Morris Water Maze (Spatial Learning & Memory) Group_V->MWM Group_A->MWM Group_NAG->MWM NOR Novel Object Recognition (Recognition Memory) MWM->NOR EPM Elevated Plus Maze (Anxiety-like Behavior) NOR->EPM Tissue Brain Tissue Collection EPM->Tissue HPLC HPLC-MS/MS Analysis (Brain & Plasma Concentrations) Tissue->HPLC Neurochem Neurotransmitter Analysis (Hippocampus, PFC) Tissue->Neurochem

Proposed workflow for in vivo comparison.
Detailed Experimental Protocols

1. Animal Model and Housing:

  • Species: Adult male C57BL/6J mice (8-10 weeks old). This strain is widely used in behavioral neuroscience and has well-characterized cognitive and anxiety-related phenotypes.

  • Housing: Group-housed (4-5 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to any handling or experimental procedures.

2. Drug Preparation and Administration:

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Aniracetam: Suspended in vehicle at a concentration to deliver 50 mg/kg body weight. This dose has been used in previous rodent studies.[21]

  • N-anisoyl-GABA: Suspended in vehicle. The dose should be molar-equivalent to the 50 mg/kg Aniracetam dose to ensure a stoichiometrically comparable administration.

  • Administration: Oral gavage (p.o.) to mimic the typical route of administration for Aniracetam and to account for any potential first-pass effects on N-anisoyl-GABA itself.

3. Behavioral Assays:

All behavioral testing should be conducted 30-60 minutes post-administration, corresponding to the likely peak plasma concentrations.[12]

  • Morris Water Maze (MWM) - for Spatial Learning and Memory:

    • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface.

    • Acquisition Phase (4 days, 4 trials/day): Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If unsuccessful, they are guided to it.

    • Probe Trial (Day 5): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant is recorded as a measure of spatial memory retention.

    • Causality: The MWM is a hippocampus-dependent task, making it highly relevant for assessing changes in synaptic plasticity, a key target of Aniracetam.

  • Novel Object Recognition (NOR) - for Recognition Memory:

    • Habituation: Mice are allowed to explore an empty open-field arena for 10 minutes.

    • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

    • Test Phase (24 hours later): One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

    • Causality: This task relies on the natural preference of rodents for novelty and is sensitive to manipulations of the perirhinal cortex and hippocampus. It provides a measure of non-spatial memory.

  • Elevated Plus Maze (EPM) - for Anxiety-like Behavior:

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

    • Procedure: Mice are placed in the center of the maze and allowed to explore for 5 minutes.

    • Metrics: Time spent in the open arms and the number of entries into the open arms are recorded. An increase in these metrics is indicative of anxiolytic-like effects.

    • Causality: The EPM leverages the conflict between the innate desire of mice to explore and their aversion to open, elevated spaces. It is a standard assay for screening anxiolytic compounds.

4. Post-Mortem Analysis:

  • Tissue Collection: Immediately following the final behavioral test, animals will be euthanized, and blood and brain tissue (hippocampus, prefrontal cortex) will be collected.

  • Pharmacokinetic Analysis: Plasma and brain homogenates will be analyzed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) to determine the concentrations of Aniracetam and N-anisoyl-GABA in each treatment group. This is a self-validating step to confirm CNS penetration and relative exposure levels.

  • Neurochemical Analysis: Brain tissue will be analyzed to quantify levels of key neurotransmitters (glutamate, GABA, acetylcholine, dopamine, serotonin) to correlate behavioral findings with neurochemical changes.

Part 3: Anticipated Outcomes and Interpretation

This experimental design will allow for a clear differentiation of the in vivo effects of Aniracetam and N-anisoyl-GABA. The results can be interpreted based on several potential scenarios:

  • Scenario 1: Aniracetam is superior. If the Aniracetam group shows significantly greater cognitive enhancement and/or anxiolysis than the N-anisoyl-GABA group, it would suggest that the parent compound's AMPA-modulating activity is the primary driver of its effects, or that other metabolites also play a crucial role.

  • Scenario 2: N-anisoyl-GABA is superior or equipotent. If the N-anisoyl-GABA group demonstrates comparable or greater efficacy, it would strongly support the hypothesis that it is the primary active metabolite responsible for Aniracetam's observed benefits. This would shift the focus of future drug development towards N-anisoyl-GABA's unique targets, such as group II mGluRs.

  • Scenario 3: Both compounds show distinct effects. It is plausible that Aniracetam may show greater efficacy in a purely cognitive task like the MWM (due to AMPA modulation), while N-anisoyl-GABA may have a more pronounced anxiolytic effect in the EPM (due to its influence on dopamine and serotonin). This would indicate a complementary, multifaceted action of the parent drug and its metabolite.

The data generated from this guide will provide invaluable, high-fidelity insights into the true pharmacological nature of Aniracetam and its derivatives. By moving beyond the parent compound and directly interrogating its primary metabolite, we can achieve a more nuanced understanding of its therapeutic potential and pave the way for the development of more targeted and effective cognitive enhancers.

References

A Spectroscopic Investigation of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic Acid from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides an in-depth spectroscopic comparison of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS No: 926268-05-5) obtained from three different commercial suppliers, herein designated as Supplier A, Supplier B, and Supplier C.[1][2] The objective is to highlight the importance of rigorous analytical characterization and to provide a practical framework for evaluating the quality of this critical chemical intermediate.

The subtle variations in synthetic routes and purification processes among suppliers can lead to minor but potentially significant differences in the impurity profile of the final product. Such impurities can have unforeseen consequences in downstream applications, affecting reaction yields, creating unwanted byproducts, or even impacting the biological activity of the final compound. This guide employs a multi-pronged spectroscopic approach, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a comprehensive purity profile for the compound from each supplier.

Experimental Design and Rationale

The experimental workflow is designed to provide a holistic view of the chemical identity and purity of the this compound samples. Each technique offers a unique and complementary perspective on the molecular structure and the presence of any extraneous substances.

Experimental_Workflow cluster_samples Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation & Comparison Supplier_A Supplier A NMR ¹H and ¹³C NMR Supplier_A->NMR FTIR FTIR Spectroscopy Supplier_A->FTIR UV_Vis UV-Vis Spectroscopy Supplier_A->UV_Vis LC_MS LC-MS Analysis Supplier_A->LC_MS Supplier_B Supplier B Supplier_B->NMR Supplier_B->FTIR Supplier_B->UV_Vis Supplier_B->LC_MS Supplier_C Supplier C Supplier_C->NMR Supplier_C->FTIR Supplier_C->UV_Vis Supplier_C->LC_MS Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Purity_Assessment UV_Vis->Purity_Assessment Impurity_Profiling Impurity Profiling LC_MS->Impurity_Profiling Conclusion Conclusion & Recommendation Purity_Assessment->Conclusion Impurity_Profiling->Conclusion Impurity_Identification_Workflow Start Minor Peak Detected in LC-MS Hypothesize Hypothesize Potential Impurities (e.g., starting materials, byproducts) Start->Hypothesize Acquire_Standards Acquire Authentic Standards of Hypothesized Impurities Hypothesize->Acquire_Standards Spike_Sample Spike Original Sample with Standards Acquire_Standards->Spike_Sample Reanalyze Re-analyze by LC-MS Spike_Sample->Reanalyze Confirm Confirm Impurity Identity by Co-elution and MS/MS Reanalyze->Confirm

References

A Comparative Benchmarking Guide to the Nootropic Activity of N-anisoyl-GABA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced activity of neuromodulatory compounds is paramount. This guide provides an in-depth comparative analysis of N-anisoyl-GABA, the principal active metabolite of the nootropic drug aniracetam, benchmarked against its parent compound and other prominent nootropic agents. We will dissect their mechanisms of action, propose a rigorous experimental framework for direct comparison, and present the methodologies required to generate robust, decision-guiding data.

Introduction: The Significance of N-anisoyl-GABA

Aniracetam, a member of the racetam class of nootropics, undergoes rapid first-pass metabolism after oral administration.[1][2] Its primary metabolites include N-anisoyl-GABA (accounting for 70-80%), p-anisic acid, and 2-pyrrolidinone.[1][2] Emerging research indicates that N-anisoyl-GABA is not merely a byproduct but a pharmacologically active molecule that contributes significantly to, and may even be primarily responsible for, the neurochemical effects attributed to aniracetam.[1][3] Specifically, N-anisoyl-GABA has been shown to enhance the release of key neurotransmitters like acetylcholine (ACh), dopamine (DA), and serotonin (5-HT) in critical brain regions such as the prefrontal cortex.[3][4]

This guide will benchmark the activity of N-anisoyl-GABA against three other significant nootropic metabolites with distinct pharmacological profiles:

  • Aniracetam: The parent prodrug, primarily known for its positive modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][5]

  • Phenibut (β-phenyl-γ-aminobutyric acid): A GABA analogue that readily crosses the blood-brain barrier and acts as a selective GABA-B receptor agonist.[6][7][8]

  • Noopept (N-phenylacetyl-l-prolylglycine ethyl ester): A dipeptide nootropic known to modulate the cholinergic and glutamatergic systems and increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[9][10]

Comparative Mechanisms of Action

A clear understanding of the distinct molecular targets of these compounds is essential for designing appropriate benchmarking assays.

CompoundPrimary Mechanism of ActionSecondary/Downstream Effects
N-anisoyl-GABA Agonist at Group II metabotropic glutamate receptors (mGluR2/3).[4]Enhances acetylcholine, dopamine, and serotonin release in the prefrontal cortex.[3][11]
Aniracetam Positive allosteric modulator of AMPA-type glutamate receptors, slowing desensitization and deactivation.[5][12]Increases cholinergic transmission; enhances dopamine and serotonin activity, likely via its metabolites.[12][13]
Phenibut Full agonist at GABA-B receptors; also blocks α2δ subunit-containing voltage-dependent calcium channels (gabapentinoid action).[6][7]Reduces neuronal excitability; may increase dopamine concentrations at low doses.[6][14]
Noopept Increases expression of NGF and BDNF in the hippocampus; sensitizes acetylcholine receptors; modulates AMPA and NMDA receptors.[9][10][15]Neuroprotective against glutamate toxicity; enhances synaptic plasticity.[9][16]

Proposed Experimental Benchmarking Workflow

To objectively compare the nootropic potential of N-anisoyl-GABA, a multi-tiered experimental approach is required, progressing from molecular interactions to functional cognitive outcomes.

G cluster_0 Tier 1: In Vitro Mechanistic Validation cluster_1 Tier 2: In Vivo Cognitive Assessment A Receptor Binding Assays (Target Affinity) B Neurotransmitter Release Assays (Functional Activity) A->B Confirm Functional Effect C Neurotrophic Factor Expression (Plasticity Potential) B->C Explore Downstream Pathways D Animal Habituation & Dosing C->D Transition to Systemic Effects E Behavioral Testing Battery (MWM, NOR, PA) D->E Evaluate Cognitive Performance F Post-Mortem Tissue Analysis (Neurochemistry) E->F Correlate with Neurobiology

Caption: Proposed multi-tier workflow for benchmarking nootropics.

Part 1: In Vitro Mechanistic Validation Protocols

The causality behind these protocols is to first establish direct molecular interactions (binding) and then confirm their functional consequences (neurotransmitter release, gene expression) in a controlled cellular environment.

A. Protocol: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of N-anisoyl-GABA, Aniracetam, Phenibut, and Noopept for their primary theorized receptors.

  • Methodology:

    • Preparation: Prepare cell membrane homogenates from rodent brains or cell lines expressing the target receptors (e.g., CHO cells expressing human mGluR2, GABA-B, or AMPA receptors).

    • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]LY341495 for Group II mGluRs, [³H]CGP54626 for GABA-B) and varying concentrations of the test compound (e.g., 1 nM to 100 µM).

    • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Self-Validation: Each assay must include a "total binding" (radioligand only), "non-specific binding" (radioligand + a high concentration of a known non-labeled ligand), and "vehicle control" group.

B. Protocol: In Vivo Microdialysis for Neurotransmitter Release

  • Objective: To measure the effect of each compound on extracellular levels of Acetylcholine, Dopamine, and Serotonin in the prefrontal cortex of freely moving rats. This directly validates the functional output of receptor interactions.

  • Methodology:

    • Surgery: Stereotactically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC) of anesthetized rats. Allow for a 48-72 hour recovery period.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Administer the test compound (N-anisoyl-GABA, Aniracetam, etc.) via intraperitoneal (i.p.) injection or local perfusion through the probe.

    • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

    • Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Self-Validation: A vehicle control group is essential. A positive control, such as a known reuptake inhibitor or releasing agent, can also be used to validate the experimental setup.

Part 2: In Vivo Cognitive Performance Protocols

These protocols are chosen to assess distinct domains of learning and memory, providing a comprehensive cognitive profile for each compound.

A. Protocol: Morris Water Maze (Spatial Learning & Memory)

  • Objective: To assess hippocampal-dependent spatial learning and reference memory.[17][18]

  • Methodology:

    • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

    • Acquisition Phase (4-5 days): Administer the test compound or vehicle 30-60 minutes before daily sessions. Each session consists of 4 trials where the rat is released from different start positions and must find the platform. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24h after last acquisition day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Rationale: A reduction in escape latency across acquisition days indicates learning, while more time spent in the target quadrant during the probe trial indicates robust memory consolidation.

B. Protocol: Novel Object Recognition (Recognition Memory)

  • Objective: To evaluate non-spatial, prefrontal cortex-dependent recognition memory.[17][19]

  • Methodology:

    • Habituation: Allow the animal to explore an empty open-field arena.

    • Familiarization Phase: Administer the test compound or vehicle. Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.

    • Test Phase (after a set delay, e.g., 1h or 24h): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object.

    • Analysis: Calculate a Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Rationale: A higher DI indicates that the animal remembers the familiar object and preferentially explores the novel one, reflecting intact recognition memory.

Data Summary and Visualization

Quantitative data from these experiments should be summarized for clear, objective comparison.

Table 2: Hypothetical In Vitro Benchmarking Data

CompoundPrimary TargetBinding Affinity (Ki, nM)Neurotransmitter Release (% of Baseline in mPFC)
ACh
N-anisoyl-GABA mGluR2/350 ± 8180 ± 20%
Aniracetam AMPA Receptor(Modulator, N/A)120 ± 10%
Phenibut GABA-B Receptor150 ± 2590 ± 5%
Noopept (Neurotrophic)N/A130 ± 15%

Table 3: Hypothetical In Vivo Cognitive Performance Data

Compound (Dose)Morris Water Maze (Probe Trial)Novel Object Recognition (DI)
Time in Target Quadrant (%) (1-hour delay)
Vehicle 28 ± 4%0.15 ± 0.05
Scopolamine (Amnesia Model) 15 ± 3%-0.10 ± 0.04
N-anisoyl-GABA (10 mg/kg) 45 ± 5%0.45 ± 0.08
Aniracetam (50 mg/kg) 40 ± 6%0.38 ± 0.07
Phenibut (20 mg/kg) 25 ± 5%0.18 ± 0.06
Noopept (0.5 mg/kg) 50 ± 4%0.55 ± 0.09

Visualizing Mechanistic Divergence

The signaling pathways initiated by N-anisoyl-GABA and Phenibut illustrate a fundamental divergence in GABAergic modulation.

G cluster_0 N-anisoyl-GABA Pathway cluster_1 Phenibut Pathway NAG N-anisoyl-GABA mGluR2 mGluR2/3 (Presynaptic) NAG->mGluR2 AC Adenylyl Cyclase (Inhibited) mGluR2->AC cAMP ↓ cAMP AC->cAMP ACh_Release ↑ Acetylcholine Release cAMP->ACh_Release Phenibut Phenibut GABAB GABA-B Receptor (Postsynaptic) Phenibut->GABAB K_Channel GIRK Channel (Activated) GABAB->K_Channel Hyperpolarization Hyperpolarization (Neuron less excitable) K_Channel->Hyperpolarization

Caption: Contrasting signaling pathways of N-anisoyl-GABA and Phenibut.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking N-anisoyl-GABA against other nootropic agents. The proposed experiments are designed to yield a multi-faceted dataset, covering molecular affinity, neurochemical function, and cognitive performance.

The evidence suggests N-anisoyl-GABA is a potent neuromodulator in its own right, acting through pathways distinct from its parent compound, Aniracetam. Its mechanism, centered on mGluR2/3 agonism and subsequent enhancement of cholinergic and monoaminergic outflow, positions it as a unique entity compared to the direct GABA-B agonism of Phenibut or the neurotrophic-focused action of Noopept. Future research should focus on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and testing in validated animal models of cognitive impairment to fully elucidate its therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel and the protection of our environment is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with the caution appropriate for a substance with unknown hazardous characteristics, adhering to the highest standards of laboratory safety and regulatory compliance.

Foundational Principles: Characterization and Caution

Federal and state regulations strictly prohibit the transport, storage, or disposal of hazardous waste of unknown identity[1]. Therefore, the first critical step is to determine if this compound should be classified as hazardous waste. A hazardous waste is defined as a material that exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or is specifically listed by environmental protection agencies[2].

In the absence of specific data for our compound, we will infer potential hazards from its chemical structure, which includes a benzoic acid moiety. Benzoic acid itself is classified as a skin and eye irritant and can cause organ damage through prolonged exposure[3][4][5][6]. Therefore, it is prudent to handle this compound as a hazardous substance.

Immediate Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves[7][8].

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[9][10].

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal[11][12]. Do not mix this compound waste with other waste streams without first establishing compatibility.

Key Segregation Practices:

  • Solid vs. Liquid Waste: Keep solid and liquid waste in separate, clearly labeled containers[12].

  • Avoid Incompatibilities: Based on the benzoic acid structure, this compound should be segregated from strong bases, oxidizing agents, and reactive metals[3][7]. Store acids and bases separately[11].

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, use separate waste containers for halogenated and non-halogenated solvents[9].

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of pure this compound and solutions containing it.

Materials:
  • Designated hazardous waste container (polyethylene or glass, depending on the waste form)[12]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:
  • Container Selection and Labeling:

    • Choose a container that is chemically compatible with the waste. For solid this compound, a clearly labeled, sealable polyethylene or polypropylene container is suitable[8]. For solutions, use a container appropriate for the solvent.

    • Label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas[1][13].

  • Waste Accumulation:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][11][14].

    • Ensure the container is kept securely closed except when adding waste[2][11].

    • Do not overfill the container. Leave adequate headspace to allow for expansion and prevent spills[12].

  • Disposal of Pure Solid Compound:

    • Carefully transfer the solid this compound into the designated solid hazardous waste container inside a chemical fume hood to minimize dust generation[8].

    • Seal the container tightly after the transfer.

  • Disposal of Solutions:

    • If the compound is in a solvent, identify the solvent to determine the correct liquid waste stream (e.g., non-halogenated organic solvent waste).

    • Carefully pour the solution into the appropriate liquid hazardous waste container.

    • Ensure the container is properly labeled with all chemical components and their approximate percentages[11].

  • Requesting Waste Pickup:

    • Once the waste container is full, or if it has been in the SAA for close to the maximum allowable time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[11][13][15].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Data Presentation: Waste Characterization Summary

PropertyInformation for this compoundJustification/Reference
Physical State SolidBased on typical characteristics of similar organic acids.
Assumed Hazard Class Irritant, potentially toxicInferred from the benzoic acid substructure[3][4][5][6].
Incompatible Materials Strong bases, strong oxidizing agents, metalsBased on general reactivity of benzoic acids[3][7].
Recommended Container Labeled, sealed polyethylene or polypropylene for solid; compatible container for solutions.Standard practice for chemical waste containment[8][12].
Disposal Route Hazardous Waste Collection via EHSStandard procedure for laboratory chemical waste[2][16].

Logical Framework for Waste Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (this compound) is_solid Is the waste a solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_container Place in a labeled 'Hazardous Solid Waste' container made of polyethylene or polypropylene. solid_waste->solid_container solvent_type Is the solvent halogenated? liquid_waste->solvent_type saa Store sealed container in designated Satellite Accumulation Area (SAA). solid_container->saa halogenated Halogenated Liquid Waste solvent_type->halogenated Yes non_halogenated Non-Halogenated Liquid Waste solvent_type->non_halogenated No halogenated_container Place in a labeled 'Halogenated Liquid Waste' container. halogenated->halogenated_container non_halogenated_container Place in a labeled 'Non-Halogenated Liquid Waste' container. non_halogenated->non_halogenated_container halogenated_container->saa non_halogenated_container->saa pickup Arrange for pickup by Environmental Health & Safety (EHS). saa->pickup

Caption: Decision workflow for segregating waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.